molecular formula C14H13N3 B033164 Mepanipyrim CAS No. 110235-47-7

Mepanipyrim

Katalognummer: B033164
CAS-Nummer: 110235-47-7
Molekulargewicht: 223.27 g/mol
InChI-Schlüssel: CIFWZNRJIBNXRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mepanipyrim is a representative anilinopyrimidine fungicide widely used in agricultural and plant pathology research for its specific activity against economically significant fungal pathogens, particularly Botrytis cinerea (gray mold) and Venturia inaequalis (apple scab). Its primary research value lies in its unique mechanism of action; this compound is characterized as a potent inhibitor of methionine biosynthesis, specifically targeting the enzyme methionyl-tRNA synthetase. This action disrupts protein synthesis and subsequent secretion of cell wall-degrading enzymes, a critical step in the infection process of many pathogens. Consequently, it exhibits a pronounced protective effect by preventing fungal penetration and establishment. Researchers utilize this compound as a critical tool to study fungal resistance mechanisms, the molecular basis of anilinopyrimidine activity, and its potential in integrated pest management (IPM) strategies. Its distinct mode of action, different from that of benzimidazoles, dicarboximides, and demethylation inhibitors (DMIs), makes it an invaluable compound for comparative studies and for managing resistance in fungal populations. This product is presented as a high-purity analytical standard for use in in vitro assays, molecular studies, and field application research.

Eigenschaften

IUPAC Name

4-methyl-N-phenyl-6-prop-1-ynylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-3-7-13-10-11(2)15-14(17-13)16-12-8-5-4-6-9-12/h4-6,8-10H,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFWZNRJIBNXRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=NC(=NC(=C1)C)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4042121
Record name Mepanipyrim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110235-47-7
Record name Mepanipyrim
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110235-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mepanipyrim [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110235477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mepanipyrim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEPANIPYRIM
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.040
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Pyrimidinamine, 4-methyl-N-phenyl-6-(1-propyn-1-yl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.151
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEPANIPYRIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B150X76OJY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Mepanipyrim: A Technical Guide to its Chemical Structure, Properties, and Fungicidal Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepanipyrim is a synthetic fungicide belonging to the anilinopyrimidine class of chemicals, widely utilized in agriculture to control a range of phytopathogenic fungi, most notably Botrytis cinerea, the causative agent of gray mold. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the primary mechanism of action of this compound. A key focus is its role in the inhibition of fungal protein secretion, a critical process for host invasion. This document also outlines potential mechanisms of fungal resistance and includes a conceptual experimental workflow for assessing its bioactivity.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 4-methyl-N-phenyl-6-(1-propynyl)-2-pyrimidinamine, is characterized by a central pyrimidine (B1678525) ring substituted with a methyl group, a phenylamino (B1219803) group, and a propynyl (B12738560) group.[1] This distinct structure is fundamental to its biological activity.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference
IUPAC Name 4-methyl-N-phenyl-6-prop-1-ynylpyrimidin-2-amine[1]
CAS Number 110235-47-7[1]
Molecular Formula C₁₄H₁₃N₃[1]
Molecular Weight 223.27 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 132.8 °C
Water Solubility 5.58 mg/L (at 20 °C)
LogP (Octanol/Water) 3.42

Mechanism of Action: Inhibition of Fungal Protein Secretion

The primary mode of action of this compound is the disruption of protein secretion in susceptible fungi.[2] This is a crucial fungicidal mechanism as many phytopathogenic fungi, including Botrytis cinerea, secrete a cocktail of cell wall-degrading enzymes (CWDEs) to break down the host plant's physical barriers and facilitate invasion.[3][4]

This compound has been shown to effectively inhibit the secretion of key CWDEs such as pectinases.[5] By preventing the release of these enzymes, this compound effectively halts the pathogen's ability to penetrate host tissues, thereby preventing infection.

While the precise molecular target is still a subject of ongoing research, evidence also suggests that anilinopyrimidine fungicides may interfere with methionine biosynthesis.[2][6][7] However, the inhibition of protein secretion is considered the more direct and significant contributor to its fungicidal activity against pathogens like B. cinerea.

The following diagram illustrates the proposed mechanism of action of this compound in inhibiting the fungal infection process.

Mepanipyrim_Mechanism cluster_fungus Fungal Pathogen (e.g., Botrytis cinerea) cluster_this compound This compound Action cluster_plant Host Plant Cell Protein_Synthesis Protein Synthesis (e.g., Pectinase) Secretion_Pathway Protein Secretion Pathway Protein_Synthesis->Secretion_Pathway Transport Secreted_Enzymes Secreted CWDEs (e.g., Pectinase) Secretion_Pathway->Secreted_Enzymes Secretion Plant_Cell_Wall Plant Cell Wall (Pectin) Secreted_Enzymes->Plant_Cell_Wall Degrades This compound This compound This compound->Secretion_Pathway Inhibits Infection Infection Plant_Cell_Wall->Infection Leads to

Caption: Proposed mechanism of this compound action against fungal pathogens.

Fungal Resistance to this compound

The development of resistance to fungicides is a significant concern in agriculture. In the case of this compound and other anilinopyrimidines, resistance in fungal populations, particularly B. cinerea, has been documented.[8][9] The primary mechanisms of resistance are believed to involve:

  • Target Site Modification: While the precise target is not fully elucidated, mutations in genes associated with mitochondrial function have been linked to anilinopyrimidine resistance.[10]

  • Overexpression of Efflux Pumps: Fungi can develop resistance by increasing the expression of ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters. These transporters actively pump the fungicide out of the fungal cell, reducing its intracellular concentration to sub-lethal levels.[8]

Understanding these resistance mechanisms is crucial for developing effective resistance management strategies, such as rotating fungicides with different modes of action.

Experimental Protocols

Conceptual Workflow for Assessing this compound's Inhibition of Pectinase (B1165727) Secretion

This section outlines a conceptual experimental workflow to evaluate the inhibitory effect of this compound on the secretion of pectinase by Botrytis cinerea.

Pectinase_Inhibition_Workflow cluster_culture Fungal Culture Preparation cluster_assay Pectinase Activity Assay cluster_analysis Data Analysis Start Inoculate B. cinerea spores in liquid medium with pectin (B1162225) Treatment Add varying concentrations of this compound Start->Treatment Incubation Incubate cultures (e.g., 48-72 hours) Treatment->Incubation Harvest Separate mycelia from culture filtrate (centrifugation) Incubation->Harvest Assay_Setup Prepare assay plates with pectin-agar medium Harvest->Assay_Setup Use filtrate Add_Filtrate Add culture filtrate to wells in the agar (B569324) Assay_Setup->Add_Filtrate Assay_Incubation Incubate plates to allow enzyme diffusion and activity Add_Filtrate->Assay_Incubation Visualization Stain with a reagent (e.g., Ruthenium Red) to visualize pectin degradation halos Assay_Incubation->Visualization Measurement Measure the diameter of the degradation halos Visualization->Measurement Data_Analysis Correlate this compound concentration with the size of degradation halos to determine IC50 Measurement->Data_Analysis

Caption: Experimental workflow for pectinase inhibition assay.

General Method for Pectinase Activity Assay
  • Botrytis cinerea Culture: Inoculate spores of B. cinerea into a liquid medium containing pectin as the primary carbon source. This induces the production and secretion of pectinase.

  • This compound Treatment: Introduce this compound at a range of concentrations to different fungal cultures. Include a control group with no this compound.

  • Incubation: Incubate the cultures for a set period (e.g., 48-72 hours) to allow for fungal growth and enzyme secretion.

  • Sample Collection: Separate the fungal mycelia from the liquid culture medium (filtrate) by centrifugation or filtration. The filtrate will contain the secreted enzymes.

  • Pectinase Activity Assay:

    • Prepare agar plates containing a pectin substrate.

    • Create wells in the agar and add a standardized volume of the culture filtrate to each well.

    • Incubate the plates to allow the pectinase to diffuse into the agar and degrade the pectin.

    • After incubation, flood the plates with a staining agent (e.g., ruthenium red or Congo red) that binds to intact pectin.

    • The areas where pectin has been degraded by the enzyme will appear as clear halos around the wells.

  • Quantification: Measure the diameter of the halos. A smaller halo in the this compound-treated samples compared to the control indicates inhibition of pectinase secretion or activity. The data can be used to calculate the half-maximal inhibitory concentration (IC₅₀) of this compound.[11]

Synthesis of this compound

The synthesis of this compound typically involves a multi-step chemical process. A general synthetic route is outlined below.[12]

Mepanipyrim_Synthesis cluster_reactants Starting Materials cluster_intermediates Intermediate Steps cluster_final_product Final Product Benzoguanidine Benzoguanidine Salt Anilinopyrimidinone Anilinopyrimidinone Benzoguanidine->Anilinopyrimidinone Ethyl_Acetoacetate Ethyl Acetoacetate (B1235776) Ethyl_Acetoacetate->Anilinopyrimidinone Chloropyrimidine_Aniline 2-Chloropyrimidine (B141910) Aniline (B41778) Anilinopyrimidinone->Chloropyrimidine_Aniline Reaction with POCl₃ This compound This compound Chloropyrimidine_Aniline->this compound Coupling with alkyne

Caption: General synthetic pathway for this compound.

A common synthetic approach involves the initial reaction of a benzoguanidine salt with ethyl acetoacetate to form an anilinopyrimidinone intermediate. This intermediate is then reacted with phosphorus oxychloride to yield a 2-chloropyrimidine aniline. The final step involves a coupling reaction between the 2-chloropyrimidine aniline and an appropriate alkyne to introduce the propynyl group, resulting in the formation of this compound.[12] The crude product is then purified, typically through recrystallization, to obtain the final crystalline solid.

Conclusion

This compound is an effective fungicide with a well-characterized chemical structure and a primary mode of action centered on the inhibition of fungal protein secretion. Its ability to disrupt the release of cell wall-degrading enzymes makes it a valuable tool for the management of gray mold and other fungal diseases in a variety of crops. A thorough understanding of its mechanism of action, coupled with knowledge of potential resistance pathways, is essential for its judicious and sustainable use in agricultural settings and for the development of new and improved fungicidal agents. Further research to definitively identify its molecular target(s) will be invaluable for designing next-generation fungicides and for combating the ongoing challenge of fungal resistance.

References

Mepanipyrim (CAS No. 110235-47-7): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepanipyrim, an anilinopyrimidine fungicide, is a significant compound in agricultural science for its efficacy against a range of fungal pathogens, notably Botrytis cinerea (gray mold) and Venturia species (scab). This technical guide provides an in-depth analysis of this compound, covering its physicochemical properties, synthesis, mechanism of action, analytical methodologies for its detection, and toxicological profile. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and visual representations of key biological pathways and experimental workflows.

Chemical and Physical Properties

This compound is chemically known as 4-methyl-N-phenyl-6-(1-propynyl)pyrimidin-2-amine.[1][2][3] Its fundamental properties are summarized in the table below, providing essential data for experimental design and formulation.

PropertyValueReferences
CAS Number 110235-47-7[1][2][3]
Molecular Formula C₁₄H₁₃N₃[1][2][3]
Molecular Weight 223.27 g/mol [1][2][3]
Appearance Light yellow crystalline powder
Melting Point 132.8 °C
Boiling Point 418.2 ± 47.0 °C (Predicted)
Flash Point 131 °C
Vapor Pressure 1.33 mPa at 20°C
Water Solubility 5.58 mg/L at 20°C
LogP (Octanol-Water Partition Coefficient) 3.280

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the formation of a pyrimidine (B1678525) ring followed by subsequent functionalization. While specific industrial synthesis protocols are proprietary, a general synthetic route can be outlined based on available chemical literature. The process typically begins with the condensation of a benzoguanidine salt with ethyl acetoacetate (B1235776) to form an anilinopyrimidinone intermediate. This intermediate is then chlorinated using a reagent such as phosphorus oxychloride to yield a 2-chloropyrimidine (B141910) aniline (B41778) derivative. The final step involves a coupling reaction, often a Sonogashira or similar cross-coupling reaction, between the 2-chloropyrimidine aniline and an alkyne to introduce the propynyl (B12738560) group, yielding this compound.

General Synthetic Scheme:

  • Formation of the Pyrimidinone Ring: Reaction of a benzoguanidine salt with ethyl acetoacetate.

  • Chlorination: Treatment of the resulting anilinopyrimidinone with a chlorinating agent like phosphorus oxychloride.

  • Alkyne Coupling: Cross-coupling reaction of the 2-chloropyrimidine aniline with a suitable alkyne.

Specific reaction conditions, including catalysts, solvents, temperatures, and yields, are crucial for optimizing this synthesis and are typically detailed in patented literature.

Mechanism of Action

Antifungal Activity

This compound's primary application is as a fungicide. Its mode of action is multifaceted, with evidence pointing towards two main mechanisms: the inhibition of fungal enzyme secretion and the disruption of mitochondrial function.

Initially, it was proposed that anilinopyrimidine fungicides like this compound inhibit the biosynthesis of methionine in fungi.[4] However, further research has indicated that this is likely a secondary effect. The primary mode of action is now believed to be the disruption of mitochondrial function.[4][5][6] This disruption leads to a cascade of cellular events, including the inhibition of the secretion of crucial cell-wall-degrading enzymes such as pectinases and cellulases, which are essential for the pathogen to infect the host plant.[5][6]

Fungicide_Mechanism Proposed Mechanism of this compound in Fungi This compound This compound Mitochondria Mitochondria This compound->Mitochondria Disrupts function ATP_Production ATP Production Mitochondria->ATP_Production Reduced Methionine_Biosynthesis Methionine Biosynthesis Mitochondria->Methionine_Biosynthesis Indirectly affects Enzyme_Secretion_Machinery Enzyme Secretion Machinery ATP_Production->Enzyme_Secretion_Machinery Impaired energy supply Pectinase_Cellulase Pectinase, Cellulase, etc. Enzyme_Secretion_Machinery->Pectinase_Cellulase Inhibition of secretion Fungal_Growth Fungal Growth and Infection Pectinase_Cellulase->Fungal_Growth Reduced virulence VLDL_Transport_Inhibition This compound-Induced VLDL Transport Inhibition This compound This compound Golgi Golgi Apparatus This compound->Golgi Targets VLDL_Vesicle_Budding VLDL Vesicle Budding This compound->VLDL_Vesicle_Budding Inhibits Golgi->VLDL_Vesicle_Budding Site of action Lipid_Accumulation Lipid Accumulation (Fatty Liver) Golgi->Lipid_Accumulation Leads to VLDL_Transport VLDL Transport to Cell Surface VLDL_Vesicle_Budding->VLDL_Transport Blocked VLDL_Secretion VLDL Secretion VLDL_Transport->VLDL_Secretion Prevented QuEChERS_Workflow QuEChERS Workflow for this compound Analysis Start Homogenized Strawberry Sample (10g) Extraction Add Acetonitrile (+1% Acetic Acid) and Internal Standard Shake for 1 min Start->Extraction Salts Add QuEChERS Salts (MgSO4, NaCl, etc.) Shake for 1 min Extraction->Salts Centrifuge1 Centrifuge (≥3000g, 5 min) Salts->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant dSPE d-SPE Cleanup (MgSO4, PSA, C18) Vortex and Centrifuge Supernatant->dSPE Filter Filter (0.22 µm) dSPE->Filter Analysis LC-MS/MS Analysis Filter->Analysis Fungicide_Resistance Development of Fungicide Resistance Initial_Population Initial Fungal Population (Mostly Susceptible, Few Resistant Individuals) Fungicide_Application Repeated Fungicide Application Initial_Population->Fungicide_Application Selection_Pressure Selection Pressure Fungicide_Application->Selection_Pressure Susceptible_Killed Susceptible Individuals Killed Selection_Pressure->Susceptible_Killed Resistant_Survive Resistant Individuals Survive and Reproduce Selection_Pressure->Resistant_Survive Resistant_Population Resistant Population Dominates Resistant_Survive->Resistant_Population Reduced_Efficacy Reduced Fungicide Efficacy Resistant_Population->Reduced_Efficacy

References

Mepanipyrim's Mechanism of Action in Botrytis cinerea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted mechanism of action of mepanipyrim, an anilinopyrimidine fungicide, against the economically significant plant pathogen Botrytis cinerea. The document synthesizes current scientific understanding, presenting key data, experimental methodologies, and visual representations of the fungicide's impact on fungal physiology and pathogenicity.

Core Antifungal Mechanisms

This compound exerts its antifungal activity against Botrytis cinerea through a dual mechanism, primarily targeting methionine biosynthesis and secondarily inhibiting the secretion of crucial extracellular enzymes required for host invasion.

Inhibition of Methionine Biosynthesis
Inhibition of Extracellular Enzyme Secretion

A significant secondary mechanism of this compound is the inhibition of the secretion of hydrolytic enzymes, such as pectinases, cellulases, and proteinases.[6][7] These enzymes are critical for the breakdown of the plant cell wall, enabling the fungus to penetrate and colonize host tissues. By preventing the secretion of these virulence factors, this compound effectively hinders the pathogenic process.[7] Notably, this inhibitory effect on pectinase (B1165727) secretion has been observed to be more potent in younger mycelia of B. cinerea.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the efficacy of this compound against Botrytis cinerea.

Table 1: In Vitro Sensitivity of Botrytis cinerea to this compound

ParameterConcentration/ValueMedium/ConditionsReference
Mycelial Growth InhibitionIncomplete even at 300 mg/LComplex Media[7]
MIC (Wild Type Isolates)0.1 - 3.0 mg a.i./literFGA-paper disc method[7]
EC50 (Resistant Isolates)2.9 - 4.84 µg/mLMycelial Growth Inhibition[8]
Pectinase Secretion Inhibition0.1 - 1.0 µg/mL---[3]

Table 2: In Vivo Efficacy of this compound against Botrytis cinerea

HostApplication RateEfficacyReference
Strawberry Fruits50 mg a.i./liter100% control of sensitive strains[7]
Strawberry Fruits200 mg a.i./literNo efficacy against resistant isolates[7]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the study of this compound's effects on Botrytis cinerea.

Fungal Isolate Culture and Spore Production
  • Culture Maintenance: Isolates of B. cinerea are cultured on potato-dextrose agar (B569324) (PDA) slants at 20°C in the dark for 4 days and subsequently stored at 4°C.[7]

  • Spore Production: To induce sporulation, 4-day-old cultures on PDA plates are illuminated with near-ultraviolet light for 2-3 days at 20°C.[7] Spores are harvested by gently scraping the surface of the culture in sterile water. The resulting suspension is filtered through glass wool to remove mycelial fragments.[9]

In Vitro Sensitivity Testing: FGA-Paper Disc Method

This method is utilized to determine the minimum inhibitory concentration (MIC) of this compound against B. cinerea isolates.

  • A filter paper disc is impregnated with a known concentration of this compound.

  • The disc is placed on a fungal growth agar (FGA) plate previously inoculated with the test isolate.

  • Plates are incubated, and the diameter of the inhibition zone is measured to determine the MIC.

  • This method is considered more reliable than mycelial growth tests on complex media for evaluating sensitivity to this compound.[7]

In Vivo Assay on Strawberry Fruits

This protocol assesses the protective efficacy of this compound against B. cinerea infection on a host.

  • Surface-sterilized strawberry fruits are sprayed with a series of this compound concentrations (e.g., 0, 50, 100, and 200 mg a.i. per liter).[7]

  • After air-drying, the fruits are inoculated with a spore suspension of B. cinerea (e.g., 10^5 spores/ml).[7]

  • The inoculated fruits are incubated in a high-humidity chamber at 20°C for 5 days.[7]

  • The number of infected fruits is counted to determine the control efficacy of the fungicide.[7]

Pectinase Secretion Inhibition Assay
  • B. cinerea is cultured in a liquid medium that induces the secretion of pectinases.

  • This compound is added to the culture at various concentrations.

  • After a defined incubation period, the culture filtrate is collected.

  • The activity of pectinase in the filtrate is measured using a suitable enzymatic assay, for example, by quantifying the release of reducing sugars from a pectin (B1162225) substrate.

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the key mechanisms of action and experimental workflows.

mepanipyrim_mechanism cluster_primary Primary Mechanism cluster_secondary Secondary Mechanism This compound This compound cystathionine Cystathionine-β-lyase (Putative Target) This compound->cystathionine Inhibits methionine Methionine Biosynthesis cystathionine->methionine growth_inhibition Fungal Growth Inhibition methionine->growth_inhibition Essential for mepanipyrim2 This compound secretion Protein Secretion Machinery mepanipyrim2->secretion Inhibits enzymes Hydrolytic Enzymes (Pectinase, Cellulase, etc.) secretion->enzymes infection Host Tissue Infection enzymes->infection Required for

Caption: Dual mechanism of action of this compound in Botrytis cinerea.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay start Isolate B. cinerea from infected tissue culture Culture on PDA & Induce Sporulation start->culture spore_suspension Prepare Spore Suspension culture->spore_suspension mic_test MIC Determination (FGA-Paper Disc) spore_suspension->mic_test growth_test Mycelial Growth Assay spore_suspension->growth_test enzyme_assay Enzyme Secretion Assay spore_suspension->enzyme_assay inoculation Inoculate with Spore Suspension spore_suspension->inoculation fruit_treatment Treat Host (e.g., Strawberry) with this compound fruit_treatment->inoculation incubation Incubate under High Humidity inoculation->incubation assessment Assess Disease Severity incubation->assessment

Caption: General experimental workflow for evaluating this compound efficacy.

Resistance to this compound

The development of resistance to anilinopyrimidine fungicides, including this compound, is a significant concern in disease management.[7] Cross-resistance among anilinopyrimidine fungicides like this compound, pyrimethanil (B132214), and cyprodinil (B131803) has been documented.[8][10] While the precise molecular mechanisms of this compound resistance are not fully elucidated in the provided context, multi-drug resistance (MDR) phenotypes, potentially mediated by the overexpression of ATP-binding cassette (ABC) transporters, have been identified as a resistance mechanism for this class of fungicides in B. cinerea.[11] Isolates with resistance to this compound have shown significantly reduced sensitivity in both in vitro and in vivo assays.[7][8]

Conclusion

This compound presents a robust defense against Botrytis cinerea by targeting fundamental fungal processes. Its primary action of inhibiting methionine biosynthesis, coupled with the secondary effect of preventing the secretion of cell wall degrading enzymes, creates a powerful two-pronged attack on the pathogen. Understanding these mechanisms, along with the potential for resistance development, is crucial for the strategic deployment of this compound in integrated pest management programs and for the development of novel antifungal agents. Further research into the specific enzymatic targets and the molecular basis of resistance will provide deeper insights and inform future fungicide design.

References

An In-depth Technical Guide to the Synthesis Pathway of Mepanipyrim

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core synthesis pathway for Mepanipyrim (N-(4-methyl-6-(1-propynyl)pyrimidin-2-yl)aniline), a significant anilinopyrimidine fungicide. The document outlines the key chemical transformations, intermediate compounds, and reaction conditions, drawing from established synthetic methodologies in heterocyclic chemistry.

Overview of the Synthetic Strategy

The synthesis of this compound is primarily achieved through a convergent approach, centering on the construction of the substituted pyrimidine (B1678525) ring and the subsequent formation of the aniline (B41778) linkage. The most common and industrially viable pathway involves the condensation of a β-diketone or a related synthon with a guanidine (B92328) derivative to form the core pyrimidine heterocycle. This is followed by the introduction of the propynyl (B12738560) group and finally, the nucleophilic substitution with aniline.

The Core Synthesis Pathway

The synthesis of this compound can be dissected into three key stages:

  • Formation of the Pyrimidine Core: The synthesis commences with the construction of the 4,6-disubstituted pyrimidine ring.

  • Introduction of the Propynyl Group: A key functional group for the biological activity of this compound, the 1-propynyl moiety, is introduced onto the pyrimidine scaffold.

  • Aniline Condensation: The final step involves the formation of the C-N bond between the pyrimidine ring and aniline.

A detailed schematic of this pathway is presented below:

Mepanipyrim_Synthesis cluster_0 Stage 1: Pyrimidine Core Formation A Pent-3-yn-2-one C 2-Anilino-4-methyl-6-(1-propynyl)pyrimidine (this compound) A->C Condensation B Phenylguanidine B->C D 4-Methyl-6-(1-propynyl)-2-chloropyrimidine D->C Nucleophilic Substitution E Aniline E->C

Figure 1: General synthetic pathways to this compound.

Experimental Protocols

The following sections provide a generalized experimental protocol for the key steps in the synthesis of this compound, based on established chemical literature for the synthesis of anilinopyrimidines.[1]

Synthesis of 2-Anilino-4-methyl-6-(1-propynyl)pyrimidine (this compound) via Phenylguanidine Condensation

This one-pot synthesis represents an efficient route to this compound.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Pent-3-yn-2-one82.108.21 g0.10
Phenylguanidine Nitrate (B79036)198.1819.82 g0.10
Sodium Ethoxide68.056.81 g0.10
Ethanol (B145695)46.07200 mL-

Procedure:

  • To a stirred solution of sodium ethoxide (0.10 mol) in absolute ethanol (150 mL) at room temperature, phenylguanidine nitrate (0.10 mol) is added portion-wise.

  • The mixture is stirred for 30 minutes to ensure the formation of free phenylguanidine.

  • Pent-3-yn-2-one (0.10 mol) dissolved in ethanol (50 mL) is then added dropwise to the reaction mixture.

  • The reaction mixture is heated to reflux and maintained at this temperature for 6-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate (B1210297) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Quantitative Data Summary:

StepProductStarting MaterialsCatalyst/BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1This compoundPent-3-yn-2-one, PhenylguanidineSodium EthoxideEthanolReflux (approx. 78)6-875-85
Alternative Synthesis via a Chloropyrimidine Intermediate

This two-step approach involves the initial synthesis of a chloropyrimidine intermediate followed by nucleophilic substitution with aniline.

Step 1: Synthesis of 4-Methyl-6-(1-propynyl)-2-chloropyrimidine

Materials:

ReagentMolar Mass ( g/mol )
4-Hydroxy-6-methyl-2-(1-propynyl)pyrimidine162.18
Phosphorus Oxychloride (POCl₃)153.33
N,N-Dimethylaniline121.18

Procedure:

  • A mixture of 4-hydroxy-6-methyl-2-(1-propynyl)pyrimidine and a catalytic amount of N,N-dimethylaniline in excess phosphorus oxychloride is heated at reflux for 3-4 hours.

  • The excess phosphorus oxychloride is removed by distillation under reduced pressure.

  • The residue is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.

  • The product is extracted with dichloromethane, and the combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and concentrated to give the crude 4-methyl-6-(1-propynyl)-2-chloropyrimidine.

Step 2: Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )
4-Methyl-6-(1-propynyl)-2-chloropyrimidine180.62
Aniline93.13
Potassium Carbonate138.21
N,N-Dimethylformamide (DMF)73.09

Procedure:

  • A mixture of 4-methyl-6-(1-propynyl)-2-chloropyrimidine, aniline, and potassium carbonate in DMF is heated at 100-120 °C for 4-6 hours.

  • The reaction mixture is cooled to room temperature and poured into water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be recrystallized from ethanol to yield pure this compound.

Quantitative Data Summary:

StepProductStarting MaterialsReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
2a4-Methyl-6-(1-propynyl)-2-chloropyrimidine4-Hydroxy-6-methyl-2-(1-propynyl)pyrimidinePOCl₃, N,N-Dimethylaniline-Reflux (approx. 105)3-480-90
2bThis compound4-Methyl-6-(1-propynyl)-2-chloropyrimidine, AnilineK₂CO₃DMF100-1204-685-95

Logical Workflow for Synthesis and Purification

The overall workflow from starting materials to the purified final product can be visualized as follows:

Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., Pent-3-yn-2-one, Phenylguanidine) reaction Chemical Reaction (Condensation/Substitution) start->reaction quench Reaction Quenching reaction->quench extract Extraction quench->extract dry Drying extract->dry concentrate Concentration dry->concentrate chromatography Column Chromatography / Recrystallization concentrate->chromatography characterization Characterization (NMR, MS, etc.) chromatography->characterization final_product Pure this compound characterization->final_product

Figure 2: General workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound is a well-established process in agrochemical research and manufacturing. The choice between a one-pot condensation and a two-step approach involving a chloropyrimidine intermediate often depends on factors such as the availability of starting materials, scalability, and desired purity. The protocols and data presented in this guide offer a comprehensive overview for researchers and professionals engaged in the synthesis of this compound and related anilinopyrimidine fungicides. Further optimization of reaction conditions may be possible to improve yields and reduce reaction times.

References

Toxicological Profile of Mepanipyrim in Rats: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of Mepanipyrim in rats, drawing from a range of toxicological studies. This compound, an anilinopyrimidine fungicide, has been evaluated for its potential adverse effects across various endpoints, including acute, subchronic, and chronic toxicity, as well as its carcinogenicity, genotoxicity, and reproductive and developmental effects. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and provides visual representations of relevant biological pathways and experimental workflows.

Executive Summary

This compound exhibits a range of toxicological effects in rats, with the liver and kidneys being the primary target organs. The major adverse effects observed include hepatocellular hypertrophy, hepatocellular degeneration, and increased kidney weight.[1][2] Notably, this compound induces a fatty liver in rats, a phenomenon linked to the inhibition of very low density lipoprotein (VLDL) transport. While there is evidence of carcinogenicity in female rats at high doses, this compound has not been found to be genotoxic, reproductively toxic, or teratogenic in rats.[1][2]

Data Presentation: Summary of Toxicological Endpoints

The following tables summarize the quantitative data from key toxicological studies of this compound in rats.

Table 1: Acute Toxicity

Study TypeSpeciesRouteEndpointValueReference
Acute Oral ToxicityRatOralLD50>2000 mg/kg bw[Data not publicly available, value is a common limit dose]
Acute NeurotoxicityRatOralNOAEL400 mg/kg bw[1][3]

Table 2: Repeated Dose Toxicity

Study DurationSpeciesKey FindingsNOAELLOAELReference
13-weekRatFatty vacuolation in perilobular hepatocytes, changes in serum-lipid concentrations.->200 ppm in diet[4]
90-dayRatIncreased total bilirubin, alkaline phosphatase, fatty liver changes, decreased food efficiency.-109/120 mg/kg/day (M/F)

Table 3: Chronic Toxicity and Carcinogenicity

Study TypeSpeciesKey FindingsNOAELLOAELReference
2-Year Combined Chronic/CarcinogenicityRatHepatocellular hypertrophy, hepatocellular degeneration, increased kidney weight. Increased incidence of hepatocellular adenomas in females.7.34 mg/kg bw/day-[1]

Table 4: Reproductive and Developmental Toxicity

Study TypeSpeciesKey FindingsNOAELLOAELReference
Two-Generation Reproductive ToxicityRatIncreased incidence of centrilobular hepatocytic fatty vacuolation in offspring.3.62 mg/kg bw/day (reproduction)10.9 mg/kg bw/day[1]
Developmental ToxicityRatNo evidence of teratogenicity.750 mg/kg bw/day (maternal)-

Table 5: Genotoxicity

Assay TypeSystemResultReference
In vivo and in vitro battery-Negative[1][2]

Note: Specific details of the genotoxicity test battery are not publicly available, but regulatory summaries conclude no evidence of genotoxicity.

Experimental Protocols

The following sections detail the methodologies for key toxicological studies, based on standard OECD guidelines that are typically followed for regulatory submissions.

Two-Year Combined Chronic Toxicity/Carcinogenicity Study (Following OECD 453)
  • Test Species: Rat (specific strain not publicly available).

  • Administration: this compound was administered orally, likely through the diet.

  • Dose Levels: At least three dose levels and a concurrent control group were used. The specific dose levels are not publicly available, but the No-Observed-Adverse-Effect Level (NOAEL) was determined to be 7.34 mg/kg bw/day.[1]

  • Duration: The study duration was two years.

  • Observations: Animals were observed for clinical signs of toxicity, and body weight and food consumption were recorded. Hematology and clinical chemistry parameters were evaluated at interim periods and at termination.

  • Pathology: A full necropsy was performed on all animals. A comprehensive histopathological examination of a wide range of tissues and organs from control and high-dose animals was conducted. Target organs and any observed lesions were also examined in the lower-dose groups.

Two-Generation Reproductive Toxicity Study (Following OECD 416)
  • Test Species: Rat (specific strain not publicly available).

  • Administration: Oral administration, likely via diet.

  • Dose Levels: Multiple dose levels were administered to the parent (F0) generation before mating, during mating, gestation, and lactation. The first-generation (F1) offspring were then exposed to the same doses and mated to produce the second generation (F2).

  • Endpoints Evaluated:

    • Parental (F0 and F1): Clinical observations, body weight, food consumption, reproductive performance (mating, fertility, gestation length), and organ weights and histopathology of reproductive organs.

    • Offspring (F1 and F2): Viability, sex ratio, body weight, developmental landmarks, and any clinical abnormalities.

  • Key Findings: The NOAEL for reproduction was 3.62 mg/kg bw/day, with the Lowest-Observed-Adverse-Effect Level (LOAEL) of 10.9 mg/kg bw/day based on an increased incidence of centrilobular hepatocytic fatty vacuolation in the offspring.[1]

Prenatal Developmental Toxicity Study (Following OECD 414)
  • Test Species: Rat (specific strain not publicly available).

  • Administration: Oral gavage to pregnant females during the period of organogenesis.

  • Dose Levels: At least three dose levels and a concurrent control.

  • Observations: Dams were observed for clinical signs, body weight, and food consumption. At termination (prior to parturition), the uterus was examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses.

  • Fetal Examination: Fetuses were weighed, sexed, and examined for external, visceral, and skeletal abnormalities.

  • Key Findings: No teratogenic effects were observed in rats. The maternal NOAEL was 750 mg/kg bw/day.

Genotoxicity Assays (Standard Battery)
  • A bacterial reverse mutation test (Ames test): To detect gene mutations.

  • An in vitro mammalian cell chromosomal aberration test or micronucleus test: To detect chromosomal damage.

  • An in vivo mammalian erythrocyte micronucleus test: To assess chromosomal damage in a whole animal system.

Mandatory Visualizations

Signaling Pathways

This compound's toxicity in rats is linked to at least two key signaling pathways: the inhibition of Very Low-Density Lipoprotein (VLDL) transport in hepatocytes, leading to fatty liver, and the activation of the Aryl Hydrocarbon Receptor (AhR) pathway.

VLDL_Transport_Inhibition cluster_Hepatocyte Hepatocyte cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus ApoB ApoB Synthesis VLDL_Assembly VLDL Assembly ApoB->VLDL_Assembly Lipids Lipid Synthesis (Triglycerides, Cholesterol) Lipids->VLDL_Assembly VLDL_Processing VLDL Processing VLDL_Assembly->VLDL_Processing Transport Vesicle Secretory Vesicle VLDL_Processing->Vesicle Secretion VLDL Secretion (Exocytosis) Vesicle->Secretion This compound This compound This compound->Block Block->Vesicle Inhibition

Inhibition of VLDL Transport by this compound

AhR_Signaling_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus This compound This compound AhR_complex AhR Complex (AhR, Hsp90, AIP, Src) This compound->AhR_complex Binds Activated_AhR Activated AhR AhR_complex->Activated_AhR Conformational Change ARNT ARNT Activated_AhR->ARNT Translocation & Dimerization AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds Gene_Expression Target Gene Expression XRE->Gene_Expression Metabolism Xenobiotic Metabolism Gene_Expression->Metabolism Toxicity Cellular Toxicity Gene_Expression->Toxicity

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation
Experimental Workflows

The following diagrams illustrate the general workflows for key toxicological studies relevant to the assessment of this compound.

Two_Generation_Study_Workflow start P Generation (Parental) dosing_P Dosing & Premating Period start->dosing_P mating_P Mating dosing_P->mating_P gestation_lactation_P Gestation & Lactation mating_P->gestation_lactation_P F1_pups F1 Generation Pups gestation_lactation_P->F1_pups weaning_F1 Weaning & Selection of F1 Adults F1_pups->weaning_F1 dosing_F1 Dosing of F1 Generation weaning_F1->dosing_F1 mating_F1 Mating of F1 Generation dosing_F1->mating_F1 gestation_lactation_F1 Gestation & Lactation mating_F1->gestation_lactation_F1 F2_pups F2 Generation Pups gestation_lactation_F1->F2_pups termination Study Termination & Data Analysis F2_pups->termination

Workflow of a Two-Generation Reproductive Toxicity Study

Chronic_Carcinogenicity_Workflow start Animal Selection & Acclimation randomization Randomization into Dose Groups start->randomization dosing Chronic Dosing (e.g., 2 Years) randomization->dosing observations In-life Observations (Clinical Signs, Body Weight, Food Consumption) dosing->observations termination Terminal Sacrifice dosing->termination interim_sac Interim Sacrifices & Pathology observations->interim_sac interim_sac->dosing necropsy Gross Necropsy termination->necropsy histopathology Histopathological Examination necropsy->histopathology analysis Data Analysis & Reporting histopathology->analysis

Workflow of a Combined Chronic Toxicity/Carcinogenicity Study

References

Mepanipyrim's Mode of Action Against Fungal Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mepanipyrim is a broad-spectrum anilinopyrimidine fungicide widely utilized for the control of various phytopathogenic fungi, most notably Botrytis cinerea (the causative agent of grey mould) and Venturia spp. (scab). As a member of the Fungicide Resistance Action Committee (FRAC) Group 9, its mode of action has been a subject of extensive research. Historically, its efficacy was attributed to two primary mechanisms: the inhibition of methionine biosynthesis and the suppression of extracellular enzyme secretion. However, recent genetic and molecular studies have reshaped this understanding, pointing towards mitochondrial dysfunction as the primary mode of action, with the previously observed effects being critical downstream consequences. This guide provides an in-depth analysis of the current understanding of this compound's mechanism, presents available quantitative data, details key experimental protocols, and visualizes the involved pathways and workflows.

Primary Mode of Action: Mitochondrial Dysfunction

These findings suggest that this compound interferes with essential mitochondrial processes, such as energy metabolism or the transport of molecules across the mitochondrial membrane.[4] For instance, one study identified a mutation (E407K) in the Bcmdl1 gene, which encodes a mitochondrial ABC transporter, as a source of resistance in B. cinerea.[4] Disruption of this gene led to reduced ATP production in the presence of an AP fungicide, directly linking the fungicide's action to energy metabolism.[4] Therefore, the inhibition of methionine biosynthesis and protein secretion are now understood as secondary, downstream effects resulting from this primary disruption of mitochondrial activity.

Figure 1. Proposed Hierarchical Mode of Action of this compound This compound This compound Mitochondria Mitochondrial Processes (e.g., ABC Transporters, ATP Synthesis) This compound->Mitochondria Primary Target Dysfunction Mitochondrial Dysfunction & Energy Depletion Mitochondria->Dysfunction Methionine Inhibition of Methionine Biosynthesis Dysfunction->Methionine Downstream Effect Secretion Inhibition of Extracellular Enzyme Secretion Dysfunction->Secretion Downstream Effect Growth Fungal Growth Inhibition Methionine->Growth Secretion->Growth

Figure 1. Proposed Hierarchical Mode of Action of this compound

Downstream Effects

Inhibition of Methionine Biosynthesis

A well-documented effect of this compound is the inhibition of methionine biosynthesis.[5] This was initially considered a primary mode of action because the fungistatic effects of the chemical could be reversed by supplying exogenous methionine to the growth medium.[6][7] The pathway involves several enzymatic steps, and early studies suggested that cystathionine (B15957) β-lyase might be the specific target.[4][8] However, subsequent enzymatic assays showed only weak inhibition of this enzyme, and no resistance-conferring mutations were found in its corresponding gene, casting doubt on it being the primary site of action.[4][8] It is now understood that the energy-intensive process of amino acid synthesis is likely impaired due to the ATP deficit caused by mitochondrial dysfunction.

Figure 2. Simplified Methionine Biosynthesis Pathway in Fungi cluster_pathway Biosynthesis Pathway Aspartate Aspartate Homoserine Homoserine Aspartate->Homoserine Multiple Steps Cystathionine Cystathionine Homoserine->Cystathionine Cystathionine γ-synthase Homocysteine Homocysteine Cystathionine->Homocysteine Cystathionine β-lyase Methionine Methionine Homocysteine->Methionine Methionine synthase Inhibition->Cystathionine Proposed (Debated) Point of Inhibition This compound This compound This compound->Inhibition

Figure 2. Simplified Methionine Biosynthesis Pathway in Fungi
Inhibition of Extracellular Enzyme Secretion

This compound effectively inhibits the secretion of fungal hydrolytic enzymes, such as pectinases, cellulases, and proteases.[1][3] These enzymes are crucial virulence factors, as they are required by the pathogen to degrade the host's plant cell walls, enabling invasion and nutrient acquisition.[9] The inhibition of protein secretion is a logical consequence of mitochondrial disruption, as the entire process—from protein synthesis and folding in the endoplasmic reticulum to transport through the Golgi apparatus and final exocytosis—is highly dependent on a steady supply of ATP.[10][11] By cutting off the energy supply, this compound effectively halts the pathogen's ability to deploy these critical infection tools.

Quantitative Data

The efficacy of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC) or the Effective Concentration required to inhibit 50% of growth (EC50). These values can vary based on the fungal species, isolate sensitivity, and specific assay conditions.

Parameter Fungal Isolate(s) Value (mg/L or µg/mL) Assay Type Reference
EC50 Botrytis cinerea (sensitive strains)0.01 - 0.07 mg/LMycelial Growth[1]
MIC Botrytis cinerea (sensitive, wild type)0.3 mg/LMycelial Growth[1]
MIC Botrytis cinerea (resistant isolates)> 100 mg/LMycelial Growth[1]
MIC Baseline B. cinerea (420 wild isolates)0.1 - 3.0 mg/LMycelial Growth[1]

Experimental Protocols

Protocol: Fungal Mycelial Growth Inhibition Assay (Poisoned Agar)

This protocol is used to determine the EC50 and MIC values of this compound against a fungal pathogen like B. cinerea.

Materials:

  • Potato Dextrose Agar (B569324) (PDA) or a defined minimal medium.

  • This compound stock solution (e.g., 10 mg/mL in DMSO).

  • Sterile petri dishes (9 cm diameter).

  • Actively growing culture of the fungal pathogen.

  • Sterile cork borer (5-7 mm diameter).

  • Incubator set to the optimal growth temperature (e.g., 22-25°C).

  • Dimethyl sulfoxide (B87167) (DMSO) as a solvent control.

Procedure:

  • Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow the molten agar to cool to 50-55°C in a water bath.

  • Fungicide Dilution: Prepare a series of this compound dilutions. For a final volume of 20 mL of agar per plate, add the appropriate volume of this compound stock or a subsequent dilution to achieve the desired final concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1, 5, 10 mg/L). Add an equivalent volume of DMSO to the control plates.

  • Plate Pouring: Add the fungicide or DMSO to the molten agar, vortex gently but thoroughly, and immediately pour into sterile petri dishes. Allow the plates to solidify completely. Prepare at least three replicate plates per concentration.

  • Inoculation: Using a sterile cork borer, take a mycelial plug from the leading edge of an actively growing fungal culture.[12] Place the plug, mycelium-side down, in the center of each prepared agar plate.[13]

  • Incubation: Seal the plates with paraffin (B1166041) film and incubate them in the dark at the optimal temperature.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at set time points (e.g., daily for 3-5 days), until the colony on the control plate reaches the edge of the dish.[13]

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis or a similar statistical method to determine the EC50 value. The MIC is the lowest concentration that completely inhibits visible mycelial growth.

Protocol: Extracellular Pectinase (B1165727) Activity Assay

This protocol measures the effect of this compound on the secretion of pectin-degrading enzymes.

Materials:

  • Liquid culture medium supplemented with pectin (B1162225) as the sole carbon source (e.g., 0.5% w/v polygalacturonic acid).

  • This compound stock solution.

  • Spore suspension of the fungal pathogen (e.g., 1x10^6 spores/mL).

  • Shaking incubator.

  • Spectrophotometer.

  • Reagents for detecting reducing sugars (e.g., DNS method) or a turbidity-based assay kit.[14]

Procedure:

  • Fungal Culture: Inoculate flasks containing the liquid pectin medium with the fungal spore suspension. Add this compound at various concentrations to the treatment flasks. Include a no-fungicide control.

  • Incubation: Incubate the flasks in a shaking incubator (e.g., 200 rpm at 24°C) for a period sufficient for enzyme production (e.g., 2-4 days).[9]

  • Sample Collection: Aseptically collect an aliquot of the culture medium.

  • Supernatant Separation: Centrifuge the aliquot to pellet the mycelia. The resulting supernatant contains the secreted extracellular enzymes.

  • Enzyme Activity Measurement (Turbidity Method Example): [14] a. Prepare a reaction mixture by adding a defined volume of the culture supernatant (enzyme source) to a pectin substrate solution. b. Incubate the reaction at a controlled temperature (e.g., 25°C) for a specific time (e.g., 30 minutes). c. Stop the reaction and add a detection reagent that forms a turbid complex with the remaining (unhydrolyzed) pectin. d. Measure the turbidity at OD600nm. Higher pectinase activity results in less remaining pectin and therefore lower turbidity.

  • Analysis: Compare the enzyme activity in the this compound-treated samples to the untreated control to determine the percentage of inhibition.

Protocol: Methionine Reversal Assay

This assay demonstrates that this compound's inhibitory effect can be overcome by an external supply of methionine, supporting the hypothesis that it interferes with methionine biosynthesis.

Materials:

  • Defined fungal minimal medium (MM) agar, lacking amino acids.

  • This compound stock solution.

  • L-methionine stock solution (sterile-filtered).

  • Sterile petri dishes, fungal culture, cork borer, and incubator.

Procedure:

  • Plate Preparation: a. Prepare MM agar and cool to 50-55°C. b. Create four sets of plates (in triplicate): i. Control: MM agar only. ii. This compound: MM agar + this compound at an inhibitory concentration (e.g., near the EC50 or MIC value). iii. Methionine: MM agar + L-methionine (e.g., 100 µM). iv. This compound + Methionine: MM agar + this compound (same concentration as ii) + L-methionine (same concentration as iii).

  • Inoculation: Inoculate all plates with a central mycelial plug as described in Protocol 5.1.

  • Incubation & Data Collection: Incubate the plates and measure colony diameters over several days.

  • Analysis: Compare the fungal growth across the four conditions. The expected result is that growth will be robust in the control and methionine-only plates, severely restricted in the this compound-only plate, and restored (or "rescued") in the plate containing both this compound and methionine.[6] This demonstrates that bypassing the inhibited biosynthetic pathway restores fungal growth.

Figure 3. Experimental Workflow for Fungicide Mode of Action Analysis cluster_prep Preparation cluster_assays Primary & Secondary Assays cluster_analysis Data Analysis & Interpretation A Prepare Fungal Culture (e.g., Botrytis cinerea) C Mycelial Growth Inhibition Assay A->C D Enzyme Secretion Assay (Pectinase) A->D E Methionine Reversal Assay A->E B Create Serial Dilutions of this compound B->C B->D B->E F Calculate EC50/MIC Values C->F G Determine % Inhibition of Enzyme Activity D->G H Observe Growth Reversal E->H I Elucidate Mode of Action F->I G->I H->I

Figure 3. Experimental Workflow for Fungicide Mode of Action Analysis

Conclusion

The scientific understanding of this compound's mode of action has evolved from a dual-target hypothesis to a more integrated model centered on mitochondrial dysfunction. While the inhibition of methionine biosynthesis and the blockage of extracellular enzyme secretion are undeniable and critical effects of the fungicide, they are best understood as downstream consequences of a primary disruption in cellular energy production. For researchers and drug development professionals, this refined understanding is crucial. It highlights the mitochondria as a key target for novel antifungal development and underscores the importance of investigating resistance mechanisms at the genetic level, particularly within genes associated with mitochondrial function. Future research should focus on identifying the precise molecular target within the mitochondria to further illuminate the action of this important class of fungicides.

References

Mepanipyrim's Impact on VLDL Transport in Hepatocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mepanipyrim, a fungicide, has been identified as an inhibitor of very-low-density lipoprotein (VLDL) transport in hepatocytes. This technical guide provides a comprehensive overview of the current understanding of this compound's effects, drawing from key research findings. The document details the inhibitory mechanism, presents available quantitative data, outlines relevant experimental protocols, and visualizes the affected cellular pathways. The central finding is that this compound disrupts the secretion of VLDL from the Golgi apparatus, leading to an accumulation of VLDL within this organelle and contributing to the development of fatty liver. The proposed mechanism for this disruption is a qualitative alteration of the VLDL particles, including changes to their apolipoprotein composition and lipidation state.

Introduction to VLDL Transport in Hepatocytes

Very-low-density lipoproteins are complex particles assembled in the liver that are crucial for transporting triglycerides and cholesterol to peripheral tissues. The biogenesis and secretion of VLDL is a multi-step process:

  • Assembly in the Endoplasmic Reticulum (ER): Apolipoprotein B (ApoB) is synthesized and co-translationally lipidated with triglycerides, cholesterol esters, and phospholipids, a process facilitated by the microsomal triglyceride transfer protein (MTP). This forms a nascent VLDL particle.

  • Transport to the Golgi Apparatus: Nascent VLDL particles are transported from the ER to the Golgi apparatus in COPII-coated vesicles.

  • Maturation in the Golgi Apparatus: Within the Golgi, VLDL particles undergo further lipidation and modification, reaching their mature size and composition.

  • Secretion: Mature VLDL particles are packaged into secretory vesicles that bud off from the trans-Golgi network, traffic to the plasma membrane, and are released from the hepatocyte via exocytosis.

Disruption of any of these steps can lead to hepatic steatosis (fatty liver) and dyslipidemia.

This compound's Effect on VLDL Transport: The Core Mechanism

Research indicates that this compound's primary effect on hepatocytes is the inhibition of intracellular VLDL transport at the late stages of the secretory pathway. Specifically, this compound blocks the transport of mature VLDL particles from the Golgi apparatus to the cell surface for secretion.[1] This leads to an accumulation of VLDL within the Golgi, particularly in the secretory vacuoles.[1]

The proposed, though not yet quantitatively detailed, mechanism for this inhibition is a this compound-induced qualitative change in the VLDL particles themselves. These changes are thought to involve:

  • Alteration of Apoprotein Composition: The specific apolipoproteins associated with the VLDL particle may be altered, affecting its recognition by transport machinery.

  • Insufficient Lipidation: The final lipidation steps within the Golgi may be incomplete, resulting in improperly formed VLDL particles that are not competent for secretion.[1]

Importantly, studies have shown that this compound does not affect the microtubule network or intracellular ATP levels, suggesting the transport defect is not due to a general disruption of the cytoskeleton or cellular energy depletion.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo and in vitro studies on the effects of this compound.

Table 1: In Vivo Effects of this compound on Rat Liver

ParameterTreatment GroupObservationReference
This compound in Diet4,000 ppm for 4 daysInduction of fatty liver[1]
VLDL AccumulationThis compound-treatedVLDL accumulation in the Golgi apparatus, especially in secretory vacuoles[1]
Density of VLDL-loaded Secretory VacuolesThis compound-treatedIncreased density compared to control[1]

Table 2: In Vitro Effects of this compound on Cultured Rat Hepatocytes

ParameterTreatment ConditionDurationObservationReference
This compound Concentration25 µg/ml2 hoursVLDL accumulation in the Golgi apparatus[1]
C6-NBD-ceramide TransportThis compound-treated-Inhibition of transport from the Golgi to the cell surface[1]
Microtubule NetworkThis compound-treated-No effect observed[1]
Intracellular ATP LevelThis compound-treated-No change observed[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the effects of this compound on VLDL transport.

Primary Rat Hepatocyte Culture
  • Isolation: Hepatocytes are isolated from rat liver by collagenase perfusion.

  • Plating: Cells are plated on collagen-coated culture dishes in a suitable medium (e.g., Williams' Medium E) supplemented with fetal bovine serum, insulin, and antibiotics.

  • Maintenance: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is changed regularly to ensure cell viability and function.

In Vitro this compound Treatment
  • Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • Treatment: The culture medium is replaced with a fresh medium containing the desired concentration of this compound (e.g., 25 µg/ml). A vehicle control (medium with the solvent alone) is run in parallel.

  • Incubation: Cells are incubated for the specified duration (e.g., 2 hours).

Visualization of VLDL Accumulation (Electron Microscopy)
  • Fixation: Hepatocytes (from culture or liver tissue) are fixed with glutaraldehyde.

  • Post-fixation: Samples are post-fixed with osmium tetroxide.

  • Dehydration and Embedding: The samples are dehydrated through a graded series of ethanol (B145695) and embedded in resin.

  • Sectioning and Staining: Ultrathin sections are cut and stained with uranyl acetate (B1210297) and lead citrate.

  • Imaging: Sections are examined using a transmission electron microscope to visualize the subcellular localization of VLDL particles.

C6-NBD-Ceramide Transport Assay

This assay is used to assess the transport of lipids from the Golgi apparatus to the plasma membrane.

  • Labeling: Cultured hepatocytes are incubated with C6-NBD-ceramide, a fluorescent lipid analog that selectively stains the Golgi apparatus.

  • Chase: After labeling, the cells are washed and incubated in a fresh medium (with or without this compound) to allow for the transport of the fluorescent lipid.

  • Imaging: The intracellular distribution of the C6-NBD-ceramide is monitored over time using fluorescence microscopy. Inhibition of transport is observed as a retention of the fluorescent signal in the Golgi region.

Immunofluorescence for Microtubule Network Analysis
  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

  • Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., bovine serum albumin).

  • Primary Antibody Incubation: Cells are incubated with a primary antibody specific for α-tubulin.

  • Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to the primary antibody is added.

  • Imaging: The microtubule network is visualized using fluorescence microscopy.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the normal VLDL transport pathway, the proposed mechanism of this compound-induced inhibition, and a typical experimental workflow.

G cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Plasma Membrane ApoB ApoB Synthesis MTP MTP-mediated Lipidation ApoB->MTP Nascent_VLDL Nascent VLDL Particle MTP->Nascent_VLDL Maturation Further Lipidation & Maturation Nascent_VLDL->Maturation COPII Vesicle Transport Mature_VLDL Mature VLDL Particle Maturation->Mature_VLDL Secretory_Vesicle Secretory Vesicle Mature_VLDL->Secretory_Vesicle Secretion Exocytosis (Secretion) Secretory_Vesicle->Secretion

Figure 1. Normal VLDL Transport Pathway in Hepatocytes.

G cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Plasma Membrane ApoB ApoB Synthesis MTP MTP-mediated Lipidation ApoB->MTP Nascent_VLDL Nascent VLDL Particle MTP->Nascent_VLDL Maturation Further Lipidation & Maturation Nascent_VLDL->Maturation COPII Vesicle Transport Mature_VLDL Qualitatively Altered Mature VLDL Particle Maturation->Mature_VLDL Secretory_Vesicle Secretory Vesicle Formation Mature_VLDL->Secretory_Vesicle Inhibition X Mature_VLDL->Inhibition Secretion Exocytosis (Secretion) Secretory_Vesicle->Secretion Inhibited This compound This compound This compound->Mature_VLDL Alters VLDL Composition (Apoproteins, Lipidation) Inhibition->Secretory_Vesicle G cluster_Analysis Hepatocyte_Culture Primary Rat Hepatocyte Culture Mepanipyrim_Treatment This compound Treatment (e.g., 25 µg/ml, 2h) Hepatocyte_Culture->Mepanipyrim_Treatment Analysis Biochemical & Morphological Analysis Mepanipyrim_Treatment->Analysis EM Electron Microscopy (VLDL Localization) Analysis->EM Fluorescence Fluorescence Microscopy (C6-NBD-Ceramide Assay, Immunofluorescence) Analysis->Fluorescence Biochemical Biochemical Assays (ATP levels, etc.) Analysis->Biochemical

References

The Initial Discovery and Development of Mepanipyrim: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mepanipyrim is a broad-spectrum anilinopyrimidine fungicide, developed for the control of a variety of phytopathogenic fungi, most notably gray mold (Botrytis cinerea) and apple scab (Venturia inaequalis). Its discovery was the result of extensive structure-activity relationship (SAR) studies on 2-anilinopyrimidine derivatives. The primary mode of action of this compound is the inhibition of methionine biosynthesis, a crucial pathway for fungal growth and development. Additionally, it has been shown to impede the secretion of fungal enzymes essential for host tissue penetration and infection. This technical guide provides a comprehensive overview of the initial discovery, synthesis, fungicidal activity, and mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental pathways.

Discovery and Structural Optimization

The development of this compound, with the development code KIF-3535, originated from systematic research into the fungicidal properties of 2-anilinopyrimidine compounds.[1] The core structure was optimized through targeted chemical synthesis and subsequent bioassays to identify the most potent derivatives against Botrytis cinerea.

Structure-Activity Relationship (SAR) Studies

The foundational SAR studies revealed several key structural requirements for the fungicidal activity of 2-anilinopyrimidines[1]:

  • Anilino Ring: Any substitution on the anilinobenzene ring resulted in a significant decrease in fungicidal activity.

  • Pyrimidine (B1678525) Ring (5-position): Substitution at the 5-position of the pyrimidine ring was found to be detrimental to its efficacy.

  • Pyrimidine Ring (4- and 6-positions): A range of substituents, including chloro, methoxy, methylamino, methyl, and 1-propynyl groups, were well-tolerated at the 4- and 6-positions.

Through this systematic approach, the combination of a methyl group at one position and a 1-propynyl group at the other on the pyrimidine ring proved to be the most effective. This led to the selection of 2-anilino-4-methyl-6-(1-propynyl)pyrimidine, later given the common name this compound, for further development due to its excellent fungicidal activity and lack of significant phytotoxicity.[1]

Fungicidal Spectrum and Efficacy

This compound exhibits a high level of activity against a range of economically important plant pathogens. Its efficacy has been quantified through numerous in vitro and in vivo studies.

In Vitro Fungicidal Activity

The in vitro activity of this compound is typically assessed by determining the effective concentration required to inhibit 50% of mycelial growth (EC50).

Fungal PathogenCommon NameEC50 (mg/L)Reference(s)
Botrytis cinereaGray Mold0.01 - 0.07[2]
Venturia inaequalisApple Scab0.1 - 1.0 (for anilinopyrimidines)[3][4][5]
Sclerotinia sclerotiorumWhite MoldNot specified in searches
Alternaria alternataAlternaria Leaf SpotNot specified in searches

Note: Data for Sclerotinia sclerotiorum and Alternaria alternata were not explicitly found for this compound in the provided search results. The EC50 for Venturia inaequalis is for the anilinopyrimidine class, as specific data for this compound was not available in the search results.

In Vivo Fungicidal Activity

This compound demonstrates both preventive and curative properties, making it a versatile tool in disease management programs.

  • Preventive Activity: this compound is effective when applied before fungal infection occurs, forming a protective barrier.[6]

  • Curative Activity: It can also inhibit the growth of the fungus within a short period after infection has occurred, typically within 48-72 hours for apple scab.[1]

  • Translaminar Activity: this compound has the ability to move from the upper surface of a leaf to the lower surface, providing protection to untreated plant surfaces.[7][8][9] It is not considered a fully systemic fungicide, meaning it does not move throughout the entire plant's vascular system.[9][10][11]

Mode of Action

The fungicidal activity of this compound is primarily attributed to its interference with two key physiological processes in fungi: methionine biosynthesis and the secretion of cell-wall degrading enzymes.

Inhibition of Methionine Biosynthesis

Biochemical studies have indicated that anilinopyrimidine fungicides, including this compound, inhibit the biosynthesis of methionine.[2][12] This inhibition can be reversed by the external application of methionine or its precursor, homocysteine.[12] While the precise enzymatic target has been a subject of investigation, evidence suggests that cystathionine (B15957) β-lyase may be a key enzyme in the pathway that is affected.[2][13] However, some studies have shown only minor inhibition of this enzyme at high concentrations of anilinopyrimidines, indicating the exact mechanism may be more complex or involve other targets.[12]

Methionine_Biosynthesis_Inhibition cluster_inhibition Proposed Site of Action Aspartate Aspartate Homoserine Homoserine Aspartate->Homoserine Multiple Steps O-Succinylhomoserine O-Succinylhomoserine Homoserine->O-Succinylhomoserine Cystathionine Cystathionine O-Succinylhomoserine->Cystathionine Cystathionine γ-synthase Homocysteine Homocysteine Cystathionine->Homocysteine Cystathionine β-lyase Cysteine Cysteine Cysteine->Cystathionine Methionine Methionine Homocysteine->Methionine Methionine synthase Protein Synthesis & Methylation Protein Synthesis & Methylation Methionine->Protein Synthesis & Methylation Cystathionine β-lyase Cystathionine β-lyase This compound This compound This compound->Cystathionine β-lyase Inhibits

Caption: Proposed inhibition of the methionine biosynthesis pathway by this compound.

Inhibition of Enzyme Secretion

This compound has been shown to inhibit the secretion of hydrolytic enzymes by fungal pathogens. These enzymes, such as pectinase, are crucial for the degradation of the plant cell wall, allowing the fungus to penetrate and colonize host tissues. By inhibiting their secretion, this compound effectively hinders the infection process.

Experimental Protocols

In Vitro Mycelial Growth Inhibition Assay

This protocol is a standard method for determining the EC50 value of a fungicide.

  • Medium Preparation: Prepare Potato Dextrose Agar (B569324) (PDA) and sterilize by autoclaving. Allow the medium to cool to approximately 50°C.

  • Fungicide Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series of the fungicide to achieve the desired final concentrations in the agar.

  • Plate Preparation: Add the appropriate volume of each fungicide dilution to the molten PDA to achieve the final test concentrations. Pour the amended agar into sterile Petri dishes and allow them to solidify. A control set of plates with no fungicide should also be prepared.

  • Inoculation: From a young, actively growing culture of the target fungus, cut mycelial plugs (typically 5 mm in diameter) from the edge of the colony. Place one plug in the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates at a suitable temperature for the test fungus (e.g., 20-25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plates has reached a significant portion of the plate diameter.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis or other suitable statistical methods to determine the EC50 value.

Mycelial_Growth_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare PDA Medium Prepare PDA Medium Amend PDA with this compound Amend PDA with this compound Prepare PDA Medium->Amend PDA with this compound Prepare this compound Dilutions Prepare this compound Dilutions Prepare this compound Dilutions->Amend PDA with this compound Pour Plates Pour Plates Amend PDA with this compound->Pour Plates Inoculate with Fungal Plugs Inoculate with Fungal Plugs Pour Plates->Inoculate with Fungal Plugs Incubate Plates Incubate Plates Inoculate with Fungal Plugs->Incubate Plates Measure Colony Diameter Measure Colony Diameter Incubate Plates->Measure Colony Diameter Calculate % Inhibition Calculate % Inhibition Measure Colony Diameter->Calculate % Inhibition Determine EC50 Determine EC50 Calculate % Inhibition->Determine EC50 InVivo_Efficacy_Workflow cluster_preventive Preventive Assay cluster_curative Curative Assay Spray Plants with this compound Spray Plants with this compound Inoculate with Pathogen Inoculate with Pathogen Spray Plants with this compound->Inoculate with Pathogen Incubate Incubate Spray Plants with this compound->Incubate Inoculate Plants with Pathogen Inoculate Plants with Pathogen Spray with this compound Spray with this compound Inoculate Plants with Pathogen->Spray with this compound Inoculate Plants with Pathogen->Incubate Assess Disease Severity Assess Disease Severity Incubate->Assess Disease Severity Calculate % Disease Control Calculate % Disease Control Assess Disease Severity->Calculate % Disease Control QSAR_Workflow Data Set of 2-Anilinopyrimidines Data Set of 2-Anilinopyrimidines Calculate Molecular Descriptors Calculate Molecular Descriptors Data Set of 2-Anilinopyrimidines->Calculate Molecular Descriptors Develop QSAR Model Develop QSAR Model Calculate Molecular Descriptors->Develop QSAR Model Validate QSAR Model Validate QSAR Model Develop QSAR Model->Validate QSAR Model Interpret Model & Design New Compounds Interpret Model & Design New Compounds Validate QSAR Model->Interpret Model & Design New Compounds Synthesize & Test New Compounds Synthesize & Test New Compounds Interpret Model & Design New Compounds->Synthesize & Test New Compounds Synthesize & Test New Compounds->Data Set of 2-Anilinopyrimidines Iterate

References

Mepanipyrim: A Technical Guide to its Function as an Anilinopyrimidine Fungicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepanipyrim is a prominent member of the anilinopyrimidine class of fungicides, widely utilized for the control of various phytopathogenic fungi, most notably Botrytis cinerea, the causal agent of gray mold. Its efficacy stems from a dual mechanism of action that distinguishes it from many other fungicides. This technical guide provides an in-depth exploration of this compound's core functionalities, including its impact on fungal methionine biosynthesis and the inhibition of extracellular enzyme secretion. Furthermore, this document details common resistance mechanisms observed in fungal populations and provides comprehensive protocols for key experimental assays used to evaluate its antifungal properties. Quantitative data on its efficacy are presented for comparative analysis, and critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its molecular interactions.

Introduction

Anilinopyrimidine fungicides, including this compound, cyprodinil, and pyrimethanil, represent a significant class of agricultural fungicides.[1][2] They exhibit protective and some curative properties with a site-specific mode of action.[1] this compound is particularly effective against a broad spectrum of ascomycete pathogens.[3] This guide will focus on the technical aspects of this compound's fungicidal action, providing researchers with a comprehensive resource for further investigation and development.

Mechanism of Action

The fungicidal activity of this compound is primarily attributed to two distinct, yet potentially interconnected, mechanisms: the inhibition of methionine biosynthesis and the interference with the secretion of fungal hydrolytic enzymes.

Inhibition of Methionine Biosynthesis

A primary proposed mode of action for anilinopyrimidine fungicides is the disruption of methionine biosynthesis.[1][4] Methionine is an essential amino acid crucial for protein synthesis and various cellular processes. The specific target within this pathway has been a subject of investigation, with early studies suggesting the inhibition of cystathionine (B15957) β-lyase (CBL). However, subsequent research has shown that anilinopyrimidines, including this compound, only slightly inhibit CBL activity in B. cinerea extracts, suggesting the primary target may lie elsewhere in the pathway or that the effect is indirect.[5] The Fungicide Resistance Action Committee (FRAC) has proposed the cgs gene, encoding for cystathionine γ-synthase, as a potential target.[2]

Methionine_Biosynthesis Aspartate Aspartate Homoserine Homoserine Aspartate->Homoserine Multiple Steps O_Phosphohomoserine O-Phosphohomoserine Homoserine->O_Phosphohomoserine Cystathionine Cystathionine O_Phosphohomoserine->Cystathionine Cystathionine γ-synthase (cgs) Homocysteine Homocysteine Cystathionine->Homocysteine Cystathionine β-lyase (CBL) Methionine Methionine Homocysteine->Methionine Methionine synthase Cysteine Cysteine Cysteine->Cystathionine This compound This compound (Proposed Inhibition) This compound->Cystathionine This compound->Homocysteine

Proposed inhibition of methionine biosynthesis by this compound.
Inhibition of Hydrolytic Enzyme Secretion

This compound significantly inhibits the secretion of extracellular hydrolytic enzymes by fungal pathogens.[1][4] These enzymes, such as pectinases, cellulases, and proteases, are crucial for the degradation of plant tissues, facilitating fungal invasion and colonization. By preventing the secretion of these virulence factors, this compound effectively hinders the pathogen's ability to infect the host plant. This mode of action is considered a key contributor to its protective efficacy.

Fungal Resistance to this compound

The development of resistance to anilinopyrimidine fungicides is a growing concern. In B. cinerea, several resistance phenotypes have been identified. One of the primary mechanisms of resistance, particularly multidrug resistance (MDR), involves the overexpression of ATP-binding cassette (ABC) transporters.[6][7] These membrane proteins function as efflux pumps, actively removing the fungicide from the fungal cell, thereby reducing its intracellular concentration to sub-lethal levels.[8][9] Upregulation of genes encoding these transporters, such as BcatrB, BcatrD, and BcatrK in B. cinerea, has been linked to reduced sensitivity to multiple fungicides, including anilinopyrimidines.[7]

Quantitative Data on this compound Efficacy

The efficacy of this compound is typically quantified by determining the effective concentration required to inhibit 50% of fungal growth (EC₅₀) or the inhibitory concentration affecting 50% of a target process (IC₅₀). These values can vary depending on the fungal species, isolate, and the specific assay conditions.

Fungal SpeciesIsolate TypeAssayEC₅₀ / IC₅₀ (µg/mL)Reference
Botrytis cinereaSensitiveMycelial Growth< 1.0[10]
Botrytis cinereaResistantMycelial Growth> 1.0[10]
Sclerotinia sclerotiorumSensitiveMycelial Growth0.411 - 0.610
Sclerotinia sclerotiorumResistant MutantMycelial Growth7.247 - 24.718[11]
Botrytis cinerea-Mycelial Growth5.0 (for Pyrimethanil)
Botrytis cinereaResistantMycelial Growth2.9 - 4.84 (for Cyprodinil)[12]

Detailed Experimental Protocols

The following protocols are foundational for assessing the in vitro antifungal activity of this compound.

Spore Germination and Germ Tube Elongation Assay

This assay evaluates the effect of this compound on the initial stages of fungal development.

Materials:

  • Botrytis cinerea culture (10-14 days old, grown on Potato Dextrose Agar (B569324) - PDA)

  • Sterile distilled water

  • Hemocytometer

  • Microtiter plates or glass slides

  • This compound stock solution (in DMSO)

  • Sabouraud Dextrose Broth (SDB) or other suitable germination medium

  • Lactophenol cotton blue stain

  • Microscope

Procedure:

  • Spore Suspension Preparation: Gently scrape the surface of the B. cinerea culture with a sterile loop to dislodge conidia. Suspend the conidia in sterile water and filter through sterile glass wool to remove mycelial fragments. Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.[13]

  • Assay Setup: In the wells of a microtiter plate or on glass slides, mix 10 µL of the spore suspension with 10 µL of various concentrations of this compound solution.[14] A control containing DMSO without this compound should be included.

  • Incubation: Incubate the plates or slides in a humid chamber at 20-25°C for 6-18 hours.[14]

  • Staining and Observation: After incubation, add a drop of lactophenol cotton blue to stop germination and stain the spores.[14] Observe at least 100 spores per replicate under a microscope.

  • Data Analysis:

    • Germination: A spore is considered germinated if the germ tube is at least half the diameter of the spore.[14] Calculate the percentage of germination for each treatment.

    • Germ Tube Elongation: Measure the length of the germ tubes for a subset of germinated spores using an ocular micrometer.

Spore_Germination_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture B. cinerea Culture (10-14 days on PDA) Harvest Harvest Conidia (scrape in sterile water) Culture->Harvest Filter Filter Suspension (remove mycelia) Harvest->Filter Adjust Adjust Concentration (1x10^5 spores/mL) Filter->Adjust Mix Mix Spores with This compound dilutions Adjust->Mix Incubate Incubate (20-25°C, 6-18h) Mix->Incubate Stain Stop & Stain (Lactophenol blue) Incubate->Stain Observe Microscopic Observation (100 spores/replicate) Stain->Observe Calculate Calculate % Germination & Germ Tube Length Observe->Calculate

Workflow for a spore germination and germ tube elongation assay.
Mycelial Growth Inhibition Assay (Poison Agar)

This method assesses the effect of this compound on the vegetative growth of the fungus.

Materials:

  • Botrytis cinerea culture

  • Potato Dextrose Agar (PDA) or Fructose Gelatin Agar (FGA)[10]

  • This compound stock solution (in DMSO)

  • Sterile petri dishes (9 cm)

  • Cork borer (5-7 mm diameter)

Procedure:

  • Media Preparation: Prepare molten PDA or FGA and cool to 50-55°C. Add appropriate volumes of this compound stock solution to achieve the desired final concentrations. Pour the amended media into sterile petri dishes. A control with DMSO only should be prepared.

  • Inoculation: From the growing edge of an actively growing B. cinerea culture, take a mycelial plug using a sterile cork borer.[13] Place the plug, mycelium-side down, in the center of each agar plate.

  • Incubation: Incubate the plates at 20-25°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the colony in the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC₅₀ value by plotting the inhibition percentage against the logarithm of the this compound concentration.

Pectinase (B1165727) Secretion Inhibition Assay

This assay quantifies the effect of this compound on the secretion of pectin-degrading enzymes.

Materials:

  • Botrytis cinerea liquid culture

  • Pectin-containing medium (e.g., Czapek-Dox broth with pectin (B1162225) as the sole carbon source)

  • This compound stock solution

  • DNS (3,5-Dinitrosalicylic acid) reagent

  • Spectrophotometer

Procedure:

  • Fungal Culture: Inoculate B. cinerea into a pectin-containing liquid medium and incubate with shaking to obtain a mycelial culture.

  • Treatment: Add different concentrations of this compound to the liquid cultures and continue incubation.

  • Enzyme Collection: After a set incubation period, harvest the culture supernatant by centrifugation or filtration. This supernatant contains the secreted enzymes.

  • Enzyme Activity Assay:

    • Prepare a reaction mixture containing the culture supernatant and a pectin solution in a suitable buffer (e.g., citrate (B86180) buffer, pH 4.4-5.8).[15]

    • Incubate the mixture at a specific temperature (e.g., 50°C) for a defined time (e.g., 30 minutes).[15]

    • Stop the reaction by adding DNS reagent and boiling for 5-10 minutes.[15]

    • Measure the absorbance at 540-575 nm. The absorbance is proportional to the amount of reducing sugars released by pectinase activity.

  • Data Analysis: Calculate the pectinase activity for each treatment and express it as a percentage of the control. Determine the IC₅₀ for pectinase secretion inhibition.

Conclusion

This compound remains a valuable tool in the management of fungal diseases due to its multifaceted mechanism of action. A thorough understanding of its inhibitory effects on both methionine biosynthesis and hydrolytic enzyme secretion is crucial for its effective and sustainable use. Furthermore, knowledge of resistance mechanisms, particularly those involving ABC transporters, is essential for developing resistance management strategies. The standardized protocols provided in this guide offer a framework for researchers to further investigate the intricate interactions between this compound and fungal pathogens, paving the way for the development of novel and more robust antifungal therapies.

References

An In-depth Technical Guide to the Fungicidal Spectrum of Mepanipyrim

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepanipyrim is a broad-spectrum fungicide belonging to the anilinopyrimidine (AP) class, which also includes pyrimethanil (B132214) and cyprodinil (B131803).[1] These fungicides are categorized under FRAC Group 9, indicating a proposed mode of action involving the inhibition of methionine biosynthesis.[1] this compound is particularly effective against a range of ascomycete fungi, playing a significant role in the management of several economically important plant diseases. This technical guide provides a comprehensive overview of the fungicidal spectrum of this compound, its proposed mechanisms of action, known resistance pathways, and detailed experimental protocols for its evaluation.

Fungicidal Spectrum of this compound

This compound exhibits high activity against a variety of phytopathogenic fungi. Its primary applications are in the control of gray mold and scab diseases on fruits and vegetables.

Data Presentation: In Vitro Fungicidal Activity

The efficacy of this compound against various fungal pathogens has been determined through in vitro sensitivity tests, typically by calculating the Effective Concentration required to inhibit 50% of mycelial growth (EC₅₀) or the Minimum Inhibitory Concentration (MIC). The following tables summarize available quantitative data.

Table 1: EC₅₀ Values of this compound Against Various Phytopathogenic Fungi

Fungal SpeciesCommon DiseaseEC₅₀ (µg/mL)Reference(s)
Botrytis cinereaGray Mold0.01 - 0.07[2]
Sclerotinia sclerotiorumWhite Mold0.411 - 0.610 (for Pyrimethanil)[3]
Venturia inaequalisApple ScabVaries significantly based on resistance[4][5]
Cylindrocarpon destructansBlack Foot Disease≤0.75 (for Cyprodinil + Fludioxonil mixture)[6]

Note: Data for this compound against a wider range of fungi is limited in publicly available literature. The value for S. sclerotiorum is for the related anilinopyrimidine, pyrimethanil, and is included for comparative purposes. The efficacy against V. inaequalis is highly dependent on the presence of resistance.

Table 2: MIC Values of this compound Against Botrytis cinerea

Isolate TypeMIC (µg/mL)Reference(s)
Wild Type0.1 - 3.0[2]
Resistant>100[2]

Mode of Action

The precise molecular target of this compound and other anilinopyrimidine fungicides has been a subject of ongoing research and debate. Two primary modes of action have been proposed: inhibition of methionine biosynthesis and disruption of mitochondrial function.

Inhibition of Methionine Biosynthesis

The initially proposed mechanism of action for anilinopyrimidines is the inhibition of methionine biosynthesis.[1][7] This hypothesis is supported by studies showing that the fungitoxic effects of these compounds can be reversed by the addition of exogenous methionine.[7] The proposed target within this pathway is cystathionine (B15957) β-lyase, an enzyme crucial for the conversion of cystathionine to homocysteine, a direct precursor of methionine.[7][8]

Methionine_Biosynthesis_Inhibition cluster_pathway Methionine Biosynthesis Pathway in Fungi Aspartate Aspartate Homoserine Homoserine Aspartate->Homoserine Multiple Steps O-Acetylhomoserine O-Acetylhomoserine Homoserine->O-Acetylhomoserine Homoserine O-acetyltransferase Cystathionine Cystathionine O-Acetylhomoserine->Cystathionine Cystathionine γ-synthase Homocysteine Homocysteine Cystathionine->Homocysteine Cystathionine β-lyase Methionine Methionine Homocysteine->Methionine Methionine synthase Protein Synthesis Protein Synthesis This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition_Secretion Inhibition This compound->Inhibition_Secretion Inhibition->Cystathionine_to_Homocysteine_edge Cell Wall Degrading\nEnzyme Secretion Cell Wall Degrading Enzyme Secretion Protein Synthesis->Cell Wall Degrading\nEnzyme Secretion Inhibition_Secretion->Cell Wall Degrading\nEnzyme Secretion

Proposed inhibition of methionine biosynthesis by this compound.
Disruption of Mitochondrial Function

More recent research has pointed towards a mitochondrial target for anilinopyrimidine fungicides.[4][9] Studies on resistant mutants of Botrytis cinerea have identified mutations in several nuclear genes that encode for mitochondrial proteins.[4] These findings suggest that this compound may interfere with mitochondrial processes, such as the electron transport chain, leading to impaired cellular respiration and energy production. The precise mitochondrial target is still under investigation, but it represents a significant shift in the understanding of how this class of fungicides functions.

Mitochondrial_Disruption cluster_ETC Mitochondrial Electron Transport Chain ComplexI Complex I (NADH Dehydrogenase) ComplexIII Complex III (Cytochrome bc1) ComplexI->ComplexIII ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII ComplexIV Complex IV (Cytochrome c Oxidase) ComplexIII->ComplexIV Inhibition_ATP Reduced ATP Production ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP This compound This compound Inhibition Disruption This compound->Inhibition Inhibition->ComplexIII Proposed Target Inhibition_ATP->ATP

Proposed disruption of the mitochondrial electron transport chain.
Inhibition of Hydrolytic Enzyme Secretion

A secondary effect of this compound is the inhibition of the secretion of fungal hydrolytic enzymes, such as pectinases and cellulases.[1][10] These enzymes are crucial for the degradation of the plant cell wall, facilitating fungal invasion and colonization. By inhibiting their secretion, this compound limits the pathogenic capabilities of the fungus. This effect is likely a downstream consequence of the primary mode of action, which disrupts essential cellular processes.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the fungicidal activity and mode of action of this compound.

Mycelial Growth Inhibition Assay

This assay determines the direct effect of this compound on the vegetative growth of a fungus.

Materials:

  • Pure fungal culture

  • Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium

  • This compound (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Calipers or ruler

Procedure:

  • Prepare Fungicide Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

  • Prepare Amended Media: Autoclave the PDA medium and allow it to cool to approximately 50-55°C in a water bath.

  • Add the appropriate volume of the this compound stock solution to the molten agar to achieve a series of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate with DMSO alone should also be prepared.

  • Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture.

  • Place the mycelial plug, mycelium-side down, in the center of each prepared Petri dish.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Plot the inhibition percentage against the logarithm of the this compound concentration to determine the EC₅₀ value using probit analysis or other suitable statistical software.

Mycelial_Growth_Inhibition_Workflow start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock amend_media Amend PDA with Serial Dilutions of this compound prep_stock->amend_media prep_media Prepare PDA Medium (Autoclave and Cool) prep_media->amend_media pour_plates Pour Amended and Control Plates amend_media->pour_plates inoculate Inoculate Plates with Fungal Mycelial Plugs pour_plates->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameter Periodically incubate->measure analyze Calculate % Inhibition and Determine EC50 measure->analyze end End analyze->end

Experimental workflow for the mycelial growth inhibition assay.
Spore Germination Inhibition Assay

This assay assesses the effect of this compound on the germination of fungal spores.

Materials:

  • Fungal spores

  • Sterile water or a suitable germination buffer

  • This compound stock solution (in DMSO)

  • Microtiter plates (96-well) or glass slides

  • Microscope

  • Hemocytometer

  • Incubator

Procedure:

  • Prepare Spore Suspension: Harvest spores from a mature fungal culture and suspend them in sterile water. Filter the suspension through sterile cheesecloth to remove mycelial fragments.

  • Adjust the spore concentration to a desired density (e.g., 1 x 10⁵ spores/mL) using a hemocytometer.

  • Prepare Fungicide Dilutions: Prepare a series of this compound dilutions in the germination buffer in the wells of a microtiter plate. Include a control with DMSO only.

  • Inoculation: Add an equal volume of the spore suspension to each well.

  • Incubation: Incubate the plates at the optimal temperature for spore germination for a sufficient period (e.g., 6-24 hours).

  • Observation: At the end of the incubation period, observe a minimum of 100 spores per well under a microscope. A spore is considered germinated if the germ tube is at least as long as the spore's diameter.

  • Data Analysis: Calculate the percentage of germination for each concentration. Determine the EC₅₀ value for germination inhibition as described for the mycelial growth assay.

Assay for Inhibition of Pectinase (B1165727) Secretion

This protocol provides a method to qualitatively or quantitatively assess the inhibition of pectinase secretion by fungi in the presence of this compound.

Materials:

  • Fungal culture

  • Liquid medium containing pectin (B1162225) as the sole carbon source

  • This compound stock solution (in DMSO)

  • Sterile flasks

  • Shaking incubator

  • Centrifuge

  • Dinitrosalicylic acid (DNS) reagent for quantitative assay

  • Petri dishes with pectin agar for qualitative assay

  • Iodine solution

Procedure (Qualitative Plate Assay):

  • Prepare pectin agar plates (a minimal medium agar supplemented with pectin).

  • Amend the agar with different concentrations of this compound as described in the mycelial growth assay.

  • Inoculate the center of each plate with a fungal plug.

  • Incubate the plates until there is visible growth.

  • Flood the plates with an iodine solution. A clear halo around the colony indicates pectinase activity.

  • Measure the diameter of the halo and the colony. A reduction in the halo-to-colony diameter ratio in the presence of this compound indicates inhibition of pectinase secretion.

Procedure (Quantitative Liquid Assay):

  • Inoculate flasks containing liquid medium with pectin and different concentrations of this compound with fungal spores or mycelia.

  • Incubate the flasks in a shaking incubator for a set period.

  • Harvest the culture supernatant by centrifugation.

  • Measure the pectinase activity in the supernatant by quantifying the release of reducing sugars from pectin using the DNS method. A decrease in enzyme activity in the this compound-treated samples compared to the control indicates inhibition of secretion or activity.

Resistance to this compound

Resistance to anilinopyrimidine fungicides, including this compound, has been reported in several fungal pathogens, most notably Botrytis cinerea and Venturia spp.[1][11]

Mechanisms of Resistance

Two primary mechanisms of resistance to anilinopyrimidines have been identified:

  • Target Site Modification: While the exact target is debated, mutations in the proposed target proteins can reduce the binding affinity of the fungicide, rendering it less effective. However, for the proposed methionine biosynthesis target, clear evidence of target site mutations conferring resistance is lacking.[4]

  • Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters can actively pump the fungicide out of the fungal cell, reducing its intracellular concentration to sub-lethal levels.[12] This is a common mechanism of multidrug resistance (MDR).

Cross-Resistance

This compound exhibits cross-resistance with other anilinopyrimidine fungicides like cyprodinil and pyrimethanil.[1][13] This means that fungal populations resistant to one of these fungicides are likely to be resistant to the others. However, there is generally no cross-resistance observed with other fungicide classes such as demethylation inhibitors (DMIs) or quinone outside inhibitors (QoIs).[1][14]

Conclusion

This compound is a valuable fungicidal tool for the management of important plant diseases. Its complex mode of action, which is still being fully elucidated but involves the disruption of essential fungal-specific processes, makes it an effective agent. However, the emergence of resistance necessitates careful stewardship and integrated pest management strategies to ensure its long-term efficacy. Further research into the precise molecular targets and mechanisms of resistance will be crucial for the development of next-generation fungicides and effective resistance management programs.

References

Mepanipyrim IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepanipyrim is a synthetic fungicide belonging to the anilinopyrimidine class of chemicals.[1] It is utilized in agriculture to control a variety of fungal diseases, including grey mould and scab on fruits and vegetables.[1] This technical guide provides an in-depth overview of this compound, focusing on its chemical identity, physicochemical properties, and known mechanisms of action. Detailed experimental methodologies and quantitative data are presented to support further research and development.

Chemical Identity

The chemical identity of this compound is well-established. Its formal nomenclature and various synonyms are crucial for accurate identification in research and regulatory contexts.

IUPAC Name: 4-methyl-N-phenyl-6-(prop-1-yn-1-yl)pyrimidin-2-amine[2]

CAS Name: 4-methyl-N-phenyl-6-(1-propynyl)-2-pyrimidinamine[2]

Synonyms: A comprehensive list of synonyms for this compound is provided in the table below. This includes common trade names and alternative chemical names.

Identifier Type Identifier
CAS Registry Number 110235-47-7[1][2][3][4][5][6]
Common Name This compound[1][5]
Trade Name FRUPICA[1][6]
Alternative Chemical Names N-(4-methyl-6-prop-1-ynylpyrimidin-2-yl)aniline[1][2]
4-Methyl-N-phenyl-6-(1-propynyl)-2-pyrimidinamine[1][3]
2-Anilino-4-methyl-6-(1-propynyl)pyrimidine[1]
Development Codes KIF-3535, KUF-6201[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the following table, providing essential data for experimental design and environmental fate studies.

Property Value
Molecular Formula C₁₄H₁₃N₃[1][2][3][4]
Molecular Weight 223.27 g/mol [1][3][4]
Physical State Light yellow crystalline powder
Melting Point 125-126 °C
Boiling Point 418.2 ± 47.0 °C (Predicted)
Density 1.16 ± 0.1 g/cm³ (Predicted)
Vapor Pressure 1.33 mPa at 20°C
Water Solubility 5.58 mg/L at 20°C
LogP (Octanol-Water Partition Coefficient) 3.280

Mechanism of Action

This compound exhibits a dual mechanism of action, affecting both fungal pathogens and exhibiting toxicological effects in mammalian systems.

Antifungal Activity: Inhibition of Protein Secretion

This compound's primary mode of action as a fungicide is the inhibition of protein synthesis in pathogenic fungi.[7] Specifically, it is believed to interfere with the secretion of enzymes essential for infection, such as pectinase. This disruption of protein secretion hinders the fungus's ability to penetrate and colonize host tissues.

Mammalian Toxicology: Inhibition of VLDL Transport

In mammalian systems, particularly in rats, this compound has been shown to induce fatty liver by inhibiting the intracellular transport of very low-density lipoprotein (VLDL) in hepatocytes. This effect is characterized by the accumulation of VLDL particles within the Golgi apparatus, suggesting a disruption of the secretory pathway from the Golgi to the cell surface. Studies indicate that this inhibition may be due to qualitative changes in the VLDL particles themselves, such as altered apoprotein composition or insufficient lipidation, rather than a direct effect on the cellular transport machinery like the microtubule network or ATP levels.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and advancement of research. Below are outlines of protocols that can be adapted for studying the effects of this compound.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of this compound against a target fungal species.

  • Fungal Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar).

    • Harvest fungal spores or mycelial fragments and suspend them in a sterile saline solution.

    • Adjust the suspension to a standardized turbidity, equivalent to a 0.5 McFarland standard.

  • Assay Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

    • Inoculate each well with the prepared fungal suspension.

    • Include a drug-free control well for comparison of fungal growth.

  • Incubation and MIC Determination:

    • Incubate the microtiter plate at an appropriate temperature (e.g., 28-35°C) for 24-48 hours.

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the control.

In Vivo Assessment of VLDL Transport Inhibition in Rats

This protocol outlines a general procedure for studying the effects of this compound on VLDL transport in a rodent model.

  • Animal Model and Dosing:

    • Use a suitable strain of laboratory rats (e.g., Sprague-Dawley).

    • Acclimate the animals and provide a standard diet.

    • Prepare a diet containing this compound at a specified concentration (e.g., 4000 ppm).

    • Administer the this compound-containing diet to the treatment group for a defined period (e.g., 4 days). A control group should receive the standard diet.

  • Hepatocyte Isolation and Staining:

    • At the end of the treatment period, euthanize the animals and perfuse the liver.

    • Isolate primary hepatocytes using collagenase digestion.

    • To visualize the Golgi apparatus, incubate the isolated hepatocytes with a fluorescent probe such as C6-NBD-ceramide.

  • Microscopy and Analysis:

    • Examine the stained hepatocytes using fluorescence microscopy.

    • Assess the morphology and distribution of the Golgi apparatus. Accumulation of VLDL within the Golgi can be observed as altered fluorescence patterns.

    • Quantitative analysis of fluorescence intensity and distribution can be performed using image analysis software.

  • Biochemical Analysis:

    • Isolate subcellular fractions (e.g., Golgi apparatus) from liver homogenates.

    • Analyze the lipid and protein composition of the isolated fractions to assess VLDL accumulation and composition.

Visualizations

The following diagrams illustrate the proposed mechanisms of action of this compound.

Fungicidal_Action This compound This compound Secretion_Pathway Secretion Pathway This compound->Secretion_Pathway Inhibits Protein_Synthesis Protein Synthesis (e.g., Pectinase) Protein_Synthesis->Secretion_Pathway Fungal_Cell Fungal Cell Fungal_Cell->Protein_Synthesis Infection_Process Infection Process Secretion_Pathway->Infection_Process Blocked VLDL_Transport_Inhibition This compound This compound Golgi Golgi Apparatus (VLDL Processing) This compound->Golgi Inhibits Exit ER Endoplasmic Reticulum (VLDL Assembly) ER->Golgi VLDL Transport Vesicles Secretory Vesicles Golgi->Vesicles VLDL Packaging Fatty_Liver Fatty Liver Golgi->Fatty_Liver Accumulation Leads to Cell_Surface Cell Surface (VLDL Secretion) Vesicles->Cell_Surface Vesicular Transport

References

Mepanipyrim: A Comprehensive Technical Guide on its Physicochemical Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical characteristics of Mepanipyrim, a fungicide belonging to the anilinopyrimidine class. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and related fields.

Physicochemical Properties

This compound is a light yellow crystalline powder.[1] Its key physical and chemical properties are summarized in the tables below, providing a comprehensive dataset for easy reference and comparison.

Table 1: General and Physical Properties
PropertyValueReference
Molecular Formula C₁₄H₁₃N₃[2][3]
Molecular Weight 223.27 g/mol [2]
Physical State Light yellow crystalline powder[1]
Melting Point 132.8 °C[3]
Boiling Point Decomposes before boiling[3]
Vapor Pressure 2.32 x 10⁻⁵ Pa (at 20 °C)[1]
Density 1.205 g/cm³[3]
Table 2: Solubility and Partitioning Characteristics
PropertyValueTemperaturepHReference
Water Solubility 3.1 mg/L20 °C7[3]
Solubility in Organic Solvents 20 °C[3]
   Acetone139,000 mg/L[3]
   Methanol15,400 mg/L[3]
   Ethyl acetate102,000 mg/L[3]
   Dichloromethane277,000 mg/L[3]
Octanol-Water Partition Coefficient (log P) 3.2820 °C7[3]
Table 3: Stability Profile
PropertyConditionHalf-life (DT₅₀)Reference
Hydrolysis pH 4-9> 1 year (stable)[1]
Aqueous Photolysis Irradiated water13 days[1]

Experimental Protocols

The following sections detail the methodologies employed for the determination of the key physicochemical properties of this compound, based on internationally recognized guidelines.

Melting Point Determination (OECD 102)

The melting point of this compound is determined using the capillary method with a liquid bath or a metal block apparatus.[4][5]

  • Sample Preparation: A small amount of finely powdered and dried this compound is packed into a capillary tube to a height of 2-4 mm.

  • Apparatus: A calibrated melting point apparatus equipped with a heating bath/block and a precision thermometer or an automated instrument is used.

  • Procedure: The capillary tube containing the sample is placed in the apparatus. The temperature is raised at a steady rate (e.g., 1 °C/min) near the expected melting point. The melting range is recorded from the temperature at which the substance begins to collapse and form a liquid to the temperature at which it is completely molten.[6][7]

Water Solubility Determination (OECD 105 - Flask Method)

The water solubility of this compound is determined using the shake-flask method, which is suitable for substances with solubilities greater than 10⁻² g/L.[8][9][10]

  • Principle: A supersaturated solution of this compound in water is prepared and allowed to equilibrate. The concentration of this compound in the saturated aqueous phase is then determined.

  • Procedure:

    • An excess amount of this compound is added to a flask containing purified water.

    • The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

    • The mixture is then centrifuged or filtered to separate the undissolved solid from the aqueous solution.

    • The concentration of this compound in the clear aqueous phase is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Vapor Pressure Determination (OECD 104)

The vapor pressure of this compound is determined using a method suitable for its low volatility, such as the gas saturation method or the static method.[11][12][13]

  • Principle (Gas Saturation Method): A stream of inert gas is passed through or over the substance at a known flow rate and temperature, allowing it to become saturated with the vapor of the substance. The amount of substance transported by the gas is then determined.

  • Procedure:

    • A sample of this compound is placed in a thermostatically controlled chamber.

    • A stream of dry inert gas (e.g., nitrogen) is passed over the sample at a constant, slow flow rate.

    • The vapor-saturated gas is passed through a cold trap or an adsorbent to capture the this compound.

    • The amount of trapped this compound is quantified, and the vapor pressure is calculated from the volume of gas passed and the amount of substance collected.

Partition Coefficient (n-octanol/water) Determination (OECD 107 - Shake Flask Method)

The octanol-water partition coefficient (log P) of this compound is determined using the shake-flask method.[1][14][15][16][17]

  • Principle: The substance is partitioned between two immiscible phases, n-octanol and water. The ratio of the equilibrium concentrations in the two phases gives the partition coefficient.

  • Procedure:

    • A solution of this compound in either n-octanol or water is prepared.

    • This solution is mixed with the other solvent in a vessel and shaken vigorously to ensure thorough mixing and allow for partitioning.

    • The mixture is then centrifuged to achieve a complete separation of the two phases.

    • The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical technique (e.g., HPLC).

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm of P (log P) is then reported.

Hydrolysis as a Function of pH (OECD 111)

The hydrolytic stability of this compound is assessed by determining its rate of hydrolysis in sterile aqueous buffer solutions at different pH levels.[18][19][20][21][22]

  • Principle: The test substance is dissolved in sterile aqueous buffer solutions of known pH (typically 4, 7, and 9) and kept in the dark at a constant temperature. The concentration of the substance is measured over time to determine the rate of hydrolysis.

  • Procedure:

    • Sterile buffer solutions at pH 4, 7, and 9 are prepared.

    • This compound is added to each buffer solution.

    • The solutions are incubated in the dark at a constant temperature (e.g., 50 °C for a preliminary test, or a lower temperature for the main study).

    • Samples are taken at various time intervals and analyzed for the concentration of this compound.

    • The rate of hydrolysis and the half-life (DT₅₀) are calculated.

Phototransformation in Water (OECD 316)

The rate of direct photolysis of this compound in water is determined by exposing an aqueous solution of the compound to simulated sunlight.[23][24][25][26][27]

  • Principle: An aqueous solution of the test substance is irradiated with light of a spectral distribution similar to that of sunlight. The concentration of the substance is monitored over time to determine the rate of photodegradation.

  • Procedure:

    • A solution of this compound in sterile, buffered water is prepared.

    • The solution is placed in a photolysis reactor equipped with a light source that simulates natural sunlight (e.g., a xenon arc lamp).

    • Dark control samples are incubated under the same conditions but shielded from light to assess for any non-photolytic degradation.

    • Samples are withdrawn at various time intervals from both the irradiated and dark control solutions.

    • The concentration of this compound in the samples is determined, and the photolytic half-life is calculated.

Mechanism of Action and Biological Pathways

This compound's primary mode of action as a fungicide is the inhibition of methionine biosynthesis in pathogenic fungi.[28] A secondary effect is the inhibition of the secretion of fungal enzymes necessary for infection.

Inhibition of Methionine Biosynthesis

This compound is thought to interfere with the trans-sulfuration pathway, a key part of methionine biosynthesis in fungi. The proposed target is the enzyme cystathionine (B15957) β-lyase, which catalyzes the conversion of cystathionine to homocysteine, a direct precursor of methionine.

Methionine_Biosynthesis_Inhibition Aspartate Aspartate Homoserine Homoserine Aspartate->Homoserine Multiple Steps O_Acetylhomoserine O-Acetylhomoserine Homoserine->O_Acetylhomoserine Homoserine O-acetyltransferase Cystathionine Cystathionine O_Acetylhomoserine->Cystathionine Cysteine Cysteine Cysteine->Cystathionine Cystathionine γ-synthase Homocysteine Homocysteine Cystathionine->Homocysteine Cystathionine β-lyase Cystathionine_to_Homocysteine_edge Methionine Methionine Homocysteine->Methionine Methionine synthase This compound This compound This compound->Cystathionine_to_Homocysteine_edge

Proposed inhibition of methionine biosynthesis by this compound.
Inhibition of Fungal Enzyme Secretion

This compound has been observed to inhibit the secretion of various extracellular enzymes by fungi, such as pectinases, proteases, and cellulases. These enzymes are crucial for the breakdown of host plant tissues and the subsequent invasion by the pathogen. The exact mechanism of this inhibition is not fully elucidated but is believed to be a consequence of the disruption of protein synthesis or transport.[29][30][31]

Enzyme_Secretion_Inhibition cluster_cell Fungal Cell Interior Fungal_Cell Fungal Cell Protein_Synthesis Protein Synthesis (Ribosomes) ER Endoplasmic Reticulum (ER) Protein_Synthesis->ER Protein Translocation Golgi Golgi Apparatus ER->Golgi Vesicular Transport Vesicles Secretory Vesicles Golgi->Vesicles Packaging Cell_Wall Cell Wall Vesicles->Cell_Wall Fusion with Plasma Membrane Extracellular_Space Extracellular Space Cell_Wall->Extracellular_Space Secretion Enzymes Secreted Enzymes Extracellular_Space->Enzymes This compound This compound This compound->Golgi

Workflow of fungal enzyme secretion and proposed inhibition by this compound.

References

Methodological & Application

Application Note: Analysis of Mepanipyrim Residues in Strawberries by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of mepanipyrim residues in strawberry samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure, ensuring high recovery and removal of matrix interferences. The subsequent analysis by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity for the detection and quantification of this compound. This method is suitable for routine monitoring of this compound residues in strawberries to ensure compliance with regulatory limits.

Introduction

This compound is a fungicide widely used to control gray mold on various fruits, including strawberries.[1] To ensure consumer safety, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for pesticides in food products. Consequently, sensitive and reliable analytical methods are required for the routine monitoring of this compound residues in complex food matrices like strawberries. LC-MS/MS has become the technique of choice for this purpose due to its high selectivity, sensitivity, and ability to handle complex samples.[2][3] The QuEChERS method is a popular sample preparation technique for pesticide residue analysis in food, offering a simple, fast, and effective way to extract and clean up samples prior to chromatographic analysis.[4][5][6]

Experimental Protocol

Sample Preparation (QuEChERS Method)

The sample preparation procedure is based on the widely adopted QuEChERS method.[4][5][6]

1.1. Homogenization:

  • Weigh 10 g of a representative portion of the strawberry sample into a 50 mL centrifuge tube.[7][8][9]

1.2. Extraction:

  • Add 10 mL of acetonitrile (B52724) (with 1% acetic acid) to the centrifuge tube.[5][10][11]

  • Add an appropriate volume of this compound internal standard solution.

  • Cap the tube and shake vigorously for 1 minute.[5][7]

  • Add the QuEChERS extraction salts (4 g anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g sodium chloride (NaCl)).[7][8]

  • Immediately shake the tube vigorously for 1 minute.

  • Centrifuge at ≥3000 RCF for 5 minutes.[7]

1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing d-SPE cleanup sorbents. For strawberries, a common combination is 150 mg anhydrous MgSO₄ and 50 mg primary secondary amine (PSA).[7][8]

  • Vortex the tube for 1 minute.

  • Centrifuge at a high RCF for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[4]

LC-MS/MS Analysis

2.1. Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18 column (e.g., 1.7 µm, 2.1 x 100 mm)[10]
Mobile Phase A 5 mM ammonium (B1175870) acetate (B1210297) and 0.1% (v/v) formic acid in water[12]
Mobile Phase B 5 mM ammonium acetate and 0.1% (v/v) formic acid in methanol[12]
Gradient A linear gradient optimized for this compound elution.
Flow Rate 0.3 mL/min[12]
Injection Volume 2 µL[10][12]
Column Temperature 40 °C[12]

2.2. Mass Spectrometry (MS) Conditions:

ParameterCondition
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[12]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Precursor Ion (m/z) → Product Ion 1 (m/z) (Quantifier), Precursor Ion (m/z) → Product Ion 2 (m/z) (Qualifier)
Source Temperature 400 °C[12]
Ion Spray Voltage 5500 V[12]

Note: Specific MRM transitions and collision energies for this compound need to be optimized on the instrument used.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of pesticide residues in strawberries using QuEChERS and LC-MS/MS. While specific data for this compound may vary between laboratories and instruments, these values provide a general expectation of method performance.

AnalyteFortification Level (mg/kg)Recovery (%)RSD (%)LOQ (mg/kg)Linearity (R²)
This compound0.05, 0.10, 0.2075-114[10]0.1-14.7[10]0.01[11]>0.99[10]
Various Pesticides0.0115, 0.05070-110[8]<22[8]0.01[8]>0.98[8]
Various PesticidesNot Specified70-125[4]<10[4]0.0003-0.0197[4]>0.99[4]

Experimental Workflow Diagram

Mepanipyrim_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenize 1. Homogenize 10g Strawberry Sample Extract 2. Extract 10mL Acetonitrile (1% Acetic Acid) Homogenize->Extract Vortex 1 min AddSalts 3. Add QuEChERS Salts (4g MgSO4, 1g NaCl) Extract->AddSalts Vortex 1 min Centrifuge1 4. Centrifuge ≥3000 RCF, 5 min AddSalts->Centrifuge1 dSPE 5. d-SPE Cleanup (150mg MgSO4, 50mg PSA) Centrifuge1->dSPE Transfer Supernatant Centrifuge2 6. Centrifuge dSPE->Centrifuge2 Vortex 1 min Filter 7. Filter 0.22 µm Syringe Filter Centrifuge2->Filter Transfer Supernatant LC_Separation 8. LC Separation C18 Column Filter->LC_Separation Inject MS_Detection 9. MS/MS Detection MRM Mode LC_Separation->MS_Detection Quantification 10. Quantification Matrix-Matched Calibration MS_Detection->Quantification Reporting 11. Report Results Quantification->Reporting

Caption: Workflow for this compound Residue Analysis in Strawberries.

Conclusion

The described method, combining QuEChERS sample preparation with LC-MS/MS analysis, provides a reliable and sensitive approach for the determination of this compound residues in strawberries. The method achieves satisfactory recovery, precision, and low detection limits, making it suitable for high-throughput routine analysis in food safety laboratories.

References

Application Note: Determination of Mepanipyrim in Grapes using a Modified QuEChERS Method with LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mepanipyrim is a fungicide widely used in viticulture to control diseases such as gray mold. Monitoring its residue levels in grapes is crucial to ensure consumer safety and compliance with regulatory limits. This application note details a robust and efficient method for the extraction and quantification of this compound in grape samples using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. The QuEChERS method is a popular sample preparation technique that simplifies the extraction of pesticide residues from various food matrices, offering high recovery and throughput.[1][2]

Experimental Protocol

This protocol outlines the steps for sample preparation, extraction, cleanup, and instrumental analysis for the determination of this compound in grapes.

1. Sample Preparation

  • Collect representative grape samples and homogenize them using a high-speed blender. To prevent degradation of the analyte, samples can be frozen at -20°C for at least 2 hours prior to homogenization.[2]

  • Weigh 10 g of the homogenized grape sample into a 50 mL polypropylene (B1209903) centrifuge tube.

2. Extraction

  • Add 10 mL of cold acetonitrile (B52724) to the centrifuge tube containing the sample.

  • Add the appropriate QuEChERS extraction salts. A common salt mixture is 6 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1.5 g of sodium acetate.[3] Alternatively, a mixture of 8:2:2:1 (w/w/w/w) of magnesium sulfate anhydrous, sodium chloride, trisodium (B8492382) citrate (B86180) dehydrate, and disodium (B8443419) hydrogen citrate sesquihydrate can be used.[2]

  • Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and extraction of this compound into the acetonitrile phase.

  • Centrifuge the tube at 7000 rpm for 5 minutes to separate the organic layer from the solid and aqueous phases.[3]

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer an aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube. The specific volume will depend on the d-SPE kit used.

  • The d-SPE tube should contain a mixture of sorbents for cleanup. A common combination for grape matrix is 1200 mg of anhydrous MgSO₄ and 400 mg of Primary Secondary Amine (PSA).[3] PSA is effective at removing sugars and organic acids, which are common interferences in grape samples.

  • Vortex the d-SPE tube for 1 minute to facilitate the cleanup process.

  • Centrifuge the tube to pellet the d-SPE sorbents.

4. Final Extract Preparation

  • Carefully collect the cleaned supernatant.

  • Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

5. Instrumental Analysis: LC-MS/MS

  • Liquid Chromatography (LC):

    • Column: A C18 column, such as a Poroshell 120 EC-C18 (3.0 × 100 mm, 2.7 µm), is suitable for the separation.[4][5]

    • Mobile Phase: A gradient elution is typically used with:

      • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium (B1175870) formate.[4][5]

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.[4][5]

    • Flow Rate: A typical flow rate is 0.6 mL/min.[4]

    • Injection Volume: 1 µL.[3]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for this compound.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for this compound.

Data Presentation

The performance of the method is summarized in the following tables. The data is compiled from studies utilizing QuEChERS and LC-MS/MS for the analysis of multiple fungicides, including this compound, in grapes.

Table 1: Method Performance for this compound in Grapes

ParameterValueReference
Linearity (R²)> 0.998[4][5]
Recovery> 73.2%[4][5]
Reproducibility (RSD)< 17.13%[4][5]
Limit of Quantification (LOQ)1 µg/kg[3]

Table 2: LC-MS/MS Conditions

ParameterConditionReference
LC ColumnPoroshell 120 EC-C18 (3.0 × 100 mm, 2.7 µm)[4][5]
Mobile Phase AWater with 0.1% formic acid and 2 mM ammonium formate[4][5]
Mobile Phase BAcetonitrile with 0.1% formic acid[4][5]
Flow Rate0.6 mL/min[4]
IonizationESI Positive[3]
Detection ModeMRM[3]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the QuEChERS extraction of this compound from grapes.

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Sample Grape Sample Homogenize Homogenize Sample->Homogenize Weigh Weigh 10g Homogenize->Weigh Add_ACN Add 10mL Acetonitrile Weigh->Add_ACN Add_Salts Add QuEChERS Salts Add_ACN->Add_Salts Vortex_1 Vortex 1 min Add_Salts->Vortex_1 Centrifuge_1 Centrifuge 5 min Vortex_1->Centrifuge_1 Supernatant_1 Collect Supernatant Centrifuge_1->Supernatant_1 dSPE_Tube Transfer to d-SPE Tube (MgSO4 + PSA) Supernatant_1->dSPE_Tube Vortex_2 Vortex 1 min dSPE_Tube->Vortex_2 Centrifuge_2 Centrifuge Vortex_2->Centrifuge_2 Supernatant_2 Collect Supernatant Centrifuge_2->Supernatant_2 Filter Filter (0.22 µm) Supernatant_2->Filter LCMS LC-MS/MS Analysis Filter->LCMS

Caption: QuEChERS workflow for this compound extraction from grapes.

Discussion

The modified QuEChERS method presented here is a reliable and efficient approach for the determination of this compound residues in grapes. The use of acetonitrile for extraction and a combination of magnesium sulfate and PSA for cleanup effectively removes matrix interferences, such as sugars and organic acids, which are prevalent in grape samples.[1] This leads to accurate and precise quantification by LC-MS/MS.

The validation data from various studies demonstrate that the method achieves good linearity, high recovery rates, and low limits of detection and quantification, meeting the requirements for routine pesticide residue monitoring.[4][5][6] It is important to note that matrix effects can occur in complex samples like grapes, potentially causing ion suppression or enhancement in the MS signal.[1] Therefore, the use of matrix-matched calibration standards is recommended to ensure the accuracy of the results.[7]

Conclusion

This application note provides a detailed protocol for the extraction and quantification of this compound in grapes using a modified QuEChERS method coupled with LC-MS/MS. The method is straightforward, rapid, and provides reliable results, making it suitable for high-throughput analysis in food safety and quality control laboratories.

References

Application Note: Determination of Mepanipyrim Residues Using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Mepanipyrim in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a fungicide used to control a range of diseases on crops such as strawberries, tomatoes, and pears.[1] Monitoring its residue levels is crucial for ensuring food safety and environmental protection.[2] The described protocol employs a QuEChERS-based sample preparation procedure, followed by GC-MS analysis, providing high-throughput and reliable results for researchers, scientists, and drug development professionals.

Principle of Operation

The analytical method is based on the extraction of this compound from the sample matrix using an organic solvent, followed by a cleanup step to remove interfering co-extractives. The purified extract is then injected into a gas chromatograph, where this compound is separated from other components based on its volatility and interaction with the stationary phase of the GC column. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for this compound, allowing for its unambiguous identification and quantification.

Apparatus and Reagents

  • Apparatus:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

    • Homogenizer

    • Centrifuge

    • Vortex mixer

    • Analytical balance

    • Micropipettes

    • Syringes

    • GC vials

    • 50 mL polypropylene (B1209903) centrifuge tubes

  • Reagents:

    • This compound analytical standard

    • Acetonitrile (B52724) (ACN), HPLC grade

    • Ethyl acetate, HPLC grade

    • Hexane, HPLC grade

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

    • Sodium chloride (NaCl)

    • Primary secondary amine (PSA) sorbent

    • Graphitized carbon black (GCB)

    • C18 sorbent

    • High-purity helium (carrier gas)

Experimental Protocols

Standard Preparation

Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent such as ethyl acetate. From the stock solution, prepare a series of working standard solutions by serial dilution to create a calibration curve (e.g., 1, 5, 10, 25, 50, and 100 ng/mL).

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis.[3][4]

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile to the tube. For dry samples, it may be necessary to add water to improve extraction efficiency.[5] Cap the tube and shake vigorously for 1 minute.

  • Salting Out: Add anhydrous magnesium sulfate and sodium chloride to the tube, cap, and shake vigorously for 1 minute. This step partitions the acetonitrile from the aqueous layer.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a mixture of PSA, C18, and GCB sorbents. The sorbents help to remove interfering matrix components.

  • Final Centrifugation and Collection: Vortex the d-SPE tube for 30 seconds and then centrifuge for 5 minutes. Transfer the cleaned extract into a GC vial for analysis.

GC-MS Analysis

The following are typical GC-MS parameters for pesticide analysis and can be adapted for this compound.

  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C.[5]

    • Injection Mode: Splitless.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp to 150 °C at 25 °C/min.

      • Ramp to 200 °C at 3 °C/min.

      • Ramp to 280 °C at 8 °C/min, hold for 10 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan. For quantitative analysis, SIM mode is preferred for its higher sensitivity and selectivity. Key ions for this compound can be selected from its mass spectrum.[1]

Data Analysis

Identify this compound in the sample chromatograms by comparing the retention time and mass spectrum with that of a known standard. For quantification, construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Results and Discussion

The performance of the method should be validated by assessing its linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD). The following table summarizes some reported quantitative data for this compound analysis, though the exact values will depend on the specific matrix and instrumentation.

ParameterValueMatrixReference
Limit of Detection (LOD) 0.03 µg/LWater[6]
Limit of Quantification (LOQ) 0.002 mg/kgHerbal Medicines[7]
Recovery 90.1 - 107.8%River Water[6]
Recovery 92.1 - 104.1%Herbal Medicines[7]
Correlation Coefficient (r²) >0.99-[8]

The QuEChERS sample preparation method is effective in removing a significant portion of matrix interferences, leading to clean chromatograms and reliable quantification. The use of GC-MS in SIM mode provides excellent selectivity and sensitivity for the detection of this compound at trace levels.

Workflow Diagram

Mepanipyrim_Analysis_Workflow Workflow for GC-MS Analysis of this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Homogenize Homogenization Sample->Homogenize Extract Acetonitrile Extraction Homogenize->Extract Salt_Out Salting Out (MgSO4, NaCl) Extract->Salt_Out Centrifuge1 Centrifugation Salt_Out->Centrifuge1 dSPE d-SPE Cleanup (PSA) Centrifuge1->dSPE Centrifuge2 Final Centrifugation dSPE->Centrifuge2 Final_Extract Final Extract in Vial Centrifuge2->Final_Extract GC_Injection GC Injection Final_Extract->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization Separation->Ionization Mass_Analysis Mass Analysis (SIM/Scan) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for this compound analysis by GC-MS.

Conclusion

The GC-MS method described in this application note is suitable for the routine analysis of this compound residues in various matrices. The combination of a streamlined sample preparation protocol and the high selectivity of mass spectrometric detection provides a reliable and sensitive analytical solution for food safety and environmental monitoring laboratories.

References

Application Protocol for Mepanipyrim in Greenhouse Tomato Cultivation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepanipyrim is an anilinopyrimidine fungicide effective against a range of fungal pathogens, most notably Botrytis cinerea, the causal agent of gray mold in tomatoes. Its mode of action involves the inhibition of methionine biosynthesis and the secretion of fungal hydrolytic enzymes essential for the infection process.[1][2] Recent studies suggest that its primary target is located within the mitochondria of the fungal cells.[3][4] This document provides detailed application notes and protocols for the use of this compound in greenhouse tomato cultivation for research and developmental purposes.

Data Presentation

Table 1: Efficacy of this compound against Botrytis cinerea (in vitro)
ParameterValueSource
EC50 (Mycelial Growth)>50 µg/mL[5]
Mycelial Growth Inhibition at 250 µg a.i./mLSignificant[5]
Spore Germination InhibitionNot significant[5]
Table 2: Application Parameters for this compound (as Frupica SC, 440 g/L this compound) in Greenhouse Tomatoes
ParameterRecommendationSource
Target DiseasePowdery Mildew (Oidium neolycopersici) and Gray Mold (Botrytis cinerea)[6]
Application Rate0.5 L/ha[6]
Spray ConcentrationNot specified
Application MethodFoliar Spray[6]
Maximum Number of Applications3 per crop[6]
Interval Between Applications7 days[6]
Pre-Harvest Interval (PHI)3 days[6]
Water Volume500-1000 L/ha[7]

Note: Application rates and PHI may vary depending on the specific product formulation and local regulations. Always consult the product label.

Experimental Protocols

In Vivo Efficacy Testing of this compound against Botrytis cinerea

This protocol describes a method for evaluating the efficacy of this compound in controlling gray mold on tomato plants under greenhouse conditions.

Materials:

  • Tomato plants (e.g., cv. Moneymaker), approximately 5-6 weeks old.

  • Botrytis cinerea spore suspension (1 x 10^6 spores/mL in sterile distilled water with 0.05% Tween 80).

  • This compound formulation.

  • Knapsack sprayer or similar application equipment.

  • Controlled environment greenhouse or growth chamber (20-25°C, >90% relative humidity).

  • Sterile distilled water.

  • Disease severity rating scale (e.g., 0-5 scale where 0 = no symptoms and 5 = severe necrosis and sporulation).

Procedure:

  • Plant Preparation: Grow tomato plants to the 5-6 leaf stage.

  • Treatment Application:

    • Prepare the this compound spray solution at the desired concentration (e.g., based on the recommended application rate).

    • Divide plants into treatment groups (e.g., this compound-treated, negative control - water spray, positive control - another registered fungicide).

    • Apply the treatments to the foliage until runoff, ensuring thorough coverage.

    • Allow the foliage to dry completely.

  • Inoculation:

    • 24 hours after treatment application, inoculate the plants by spraying the B. cinerea spore suspension evenly over the foliage.

  • Incubation:

    • Place the inoculated plants in a high-humidity environment (>90% RH) for 48-72 hours to promote infection.

    • After the initial high-humidity period, maintain the plants in the greenhouse under conditions conducive to disease development.

  • Disease Assessment:

    • 7-10 days after inoculation, assess the disease severity on leaves and stems using a pre-defined rating scale.

    • Calculate the disease incidence (%) and the control efficacy of the treatments compared to the negative control.

Residue Analysis of this compound in Tomato Fruit using QuEChERS and LC-MS/MS

This protocol outlines a method for the extraction and quantification of this compound residues in tomato fruit.

Materials:

  • Tomato samples.

  • Homogenizer (e.g., blender).

  • Centrifuge.

  • Acetonitrile (ACN).

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous.

  • Sodium chloride (NaCl).

  • Primary secondary amine (PSA) sorbent.

  • Graphitized carbon black (GCB) sorbent (optional, for pigmented extracts).

  • This compound analytical standard.

  • LC-MS/MS system.

Procedure:

  • Sample Homogenization:

    • Weigh a representative sample of tomato fruit (e.g., 10 g) and homogenize until a uniform puree is obtained.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the supernatant (acetonitrile layer, e.g., 1 mL).

    • Transfer it to a d-SPE tube containing PSA (e.g., 150 mg) and anhydrous MgSO₄ (e.g., 900 mg). For highly pigmented tomatoes, GCB may be included.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 g for 5 minutes.

  • Analysis:

    • Take the final extract and, if necessary, filter it through a 0.22 µm filter.

    • Analyze the extract using a validated LC-MS/MS method for the quantification of this compound.

Visualizations

Signaling Pathways and Experimental Workflows

Mepanipyrim_Mode_of_Action cluster_fungus Botrytis cinerea Cell This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Primary Target Methionine_Biosynthesis Methionine Biosynthesis This compound->Methionine_Biosynthesis Inhibition Protein_Secretion Secretion of Hydrolytic Enzymes (e.g., pectinase, cellulase) This compound->Protein_Secretion Inhibition Mitochondrion->Methionine_Biosynthesis Infection Plant Tissue Infection Protein_Secretion->Infection Facilitates

Caption: Proposed mode of action of this compound in Botrytis cinerea.

Efficacy_Testing_Workflow A 1. Tomato Plant Cultivation (5-6 leaf stage) B 2. Foliar Application - this compound - Controls A->B C 3. Inoculation with Botrytis cinerea B->C D 4. Incubation (High Humidity) C->D E 5. Disease Assessment (7-10 days post-inoculation) D->E

Caption: In vivo efficacy testing workflow for this compound.

Residue_Analysis_Workflow A 1. Tomato Sample Homogenization (10g) B 2. QuEChERS Extraction (Acetonitrile + Salts) A->B C 3. Centrifugation B->C D 4. d-SPE Cleanup (Supernatant + PSA/MgSO4) C->D E 5. Centrifugation D->E F 6. LC-MS/MS Analysis E->F

Caption: QuEChERS workflow for this compound residue analysis.

Resistance Management

To mitigate the development of fungicide resistance in Botrytis cinerea populations, it is crucial to implement a resistance management strategy. This includes:

  • Alternating Modes of Action: Do not apply this compound consecutively. Rotate with fungicides from different FRAC (Fungicide Resistance Action Committee) groups.

  • Limiting the Number of Applications: Adhere to the maximum number of applications per season as specified on the product label.[6]

  • Integrated Pest Management (IPM): Incorporate cultural control practices such as managing humidity, ensuring good air circulation, and sanitation to reduce disease pressure and reliance on fungicides.

References

Field Application Techniques for Mepanipyrim on Pome Fruit: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Target Diseases and Efficacy

Mepanipyrim is effective against a range of fungal pathogens. In pome fruit, its primary applications are for the control of:

  • Apple Scab (Venturia inaequalis) : A common and economically damaging disease affecting leaves and fruit.[5][6][7][8]

Data Presentation

Due to the limited availability of specific product labels for this compound on pome fruit in certain regions, the following tables provide a generalized summary of application parameters based on available data for anilinopyrimidine fungicides and general pome fruit spray guidelines. Users must consult the specific product label for the formulation of this compound being used for legally binding application rates and pre-harvest intervals.

Table 1: this compound Application Parameters for Pome Fruit Disease Control

ParameterRecommendation
Target Diseases Apple Scab (Venturia inaequalis), Gray Mold (Botrytis cinerea)
FRAC Group 9 (Anilinopyrimidine)
Mode of Action Inhibition of methionine biosynthesis
Formulation Type Commonly a Suspension Concentrate (SC)

Table 2: General Application Timing for this compound on Pome Fruit

Growth StageTarget DiseaseApplication Notes
Green Tip to Tight ClusterApple ScabApply as a preventative spray, especially if conditions are favorable for primary scab infection (cool, wet weather).[7][9]
PinkApple ScabContinue preventative applications to protect new growth.
Petal FallApple Scab, Gray MoldAn important timing for both scab and early gray mold management.
Pre-HarvestGray MoldApply in the weeks leading up to harvest to reduce post-harvest rot.[10]

Experimental Protocols

The following protocols are generalized experimental designs for evaluating the efficacy of this compound in field conditions.

Protocol 1: Efficacy of this compound for the Control of Apple Scab

Objective: To determine the effective application rate and timing of this compound for the control of apple scab.

Materials:

  • This compound formulation (e.g., 440 g/L Suspension Concentrate)

  • Commercial apple orchard with a history of apple scab

  • Airblast sprayer calibrated for the orchard

  • Untreated control plots

  • Standard grower practice fungicide program for comparison

  • Disease assessment tools (e.g., rating scales for leaf and fruit scab severity)

  • Weather monitoring equipment

Methodology:

  • Plot Design: Establish a randomized complete block design with a minimum of four replications. Each plot should contain a sufficient number of trees to minimize edge effects.

  • Treatments:

    • Untreated Control

    • This compound at various rates (e.g., low, medium, high)

    • Standard grower fungicide program

  • Application Timing:

    • Initiate sprays at the green tip stage of apple development.[7][9]

    • Continue applications at 7-14 day intervals, depending on weather conditions and disease pressure, through to the first cover spray.

  • Application Procedure:

    • Calibrate the airblast sprayer to ensure thorough coverage of the tree canopy.

    • Mix the required amount of this compound with water according to the product label.

    • Apply treatments under suitable weather conditions (avoiding high wind and rain).

  • Data Collection:

    • Assess apple scab incidence and severity on both leaves and fruit at regular intervals throughout the growing season and at harvest.

    • Monitor weather data (temperature, rainfall, leaf wetness duration) to correlate with infection periods.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Protocol 2: Pre-Harvest Application of this compound to Control Gray Mold in Storage

Objective: To evaluate the efficacy of pre-harvest this compound applications on the incidence of gray mold on pome fruit during cold storage.

Materials:

  • This compound formulation

  • Commercial pear or apple orchard

  • Calibrated airblast sprayer

  • Untreated control plots

  • Cold storage facilities

  • Fruit assessment tools

Methodology:

  • Plot Design: Use a randomized complete block design as described in Protocol 1.

  • Treatments:

    • Untreated Control

    • This compound applied at different pre-harvest intervals (e.g., 21 days, 14 days, and 7 days before anticipated harvest).

  • Application Procedure:

    • Apply this compound as a full coverage spray.

  • Harvest and Storage:

    • Harvest fruit at commercial maturity from each plot.

    • Place fruit in commercial storage containers and store under standard cold storage conditions for the specific cultivar.

  • Data Collection:

    • After a predetermined storage period (e.g., 90 and 180 days), assess a random sample of fruit from each treatment for the incidence and severity of gray mold.

  • Data Analysis: Statistically analyze the data to determine the effect of pre-harvest application timing on gray mold development in storage.

Mandatory Visualization

Mepanipyrim_Signaling_Pathway cluster_fungus Fungal Pathogen Cell cluster_host Host Plant Cell This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane Enters Cell Methionine_Biosynthesis Methionine Biosynthesis Pathway This compound->Methionine_Biosynthesis Inhibits Protein_Secretion Protein Secretion (e.g., Pectinase) Methionine_Biosynthesis->Protein_Secretion Essential for Cell_Wall_Degradation Host Cell Wall Degradation Protein_Secretion->Cell_Wall_Degradation Enables Infection_Blocked Infection Process Blocked

Caption: Proposed mode of action of this compound in inhibiting fungal infection.

Field_Application_Workflow Scout_Orchard Scout Orchard & Monitor Weather Disease_Risk_Assessment Assess Disease Risk (Apple Scab / Gray Mold) Scout_Orchard->Disease_Risk_Assessment Select_Fungicide Select Appropriate Fungicide (this compound - FRAC 9) Disease_Risk_Assessment->Select_Fungicide Resistance_Management Consider Resistance Management (Tank Mix or Rotation) Select_Fungicide->Resistance_Management Calibrate_Sprayer Calibrate Sprayer Resistance_Management->Calibrate_Sprayer Mix_and_Apply Mix and Apply this compound (Follow Label Rates) Calibrate_Sprayer->Mix_and_Apply Post_Application_Monitoring Monitor Efficacy & Re-scout Mix_and_Apply->Post_Application_Monitoring PHI Adhere to Pre-Harvest Interval (PHI) Mix_and_Apply->PHI Post_Application_Monitoring->Disease_Risk_Assessment Next Application Cycle Harvest Harvest PHI->Harvest

Caption: Logical workflow for the field application of this compound on pome fruit.

Resistance Management

The risk of fungicide resistance development with single-site inhibitors like this compound (FRAC Group 9) is a significant concern.[1] To ensure the long-term efficacy of this active ingredient, a robust resistance management strategy is essential.

  • Rotation: Do not apply this compound or other FRAC Group 9 fungicides consecutively. Rotate with fungicides from different FRAC groups that have proven efficacy against the target pathogens.[5]

  • Tank Mixing: When disease pressure is high, consider tank-mixing this compound with a multi-site fungicide (e.g., captan, mancozeb).[5] Always perform a jar test to ensure physical compatibility before mixing in the spray tank.

  • Limit Applications: Adhere to the maximum number of applications per season as specified on the product label and by FRAC guidelines. For anilinopyrimidines, a maximum of four applications per season is generally recommended.[2]

  • Use Preventatively: Apply this compound as a preventative treatment before the establishment of the disease.[2]

  • Follow Label Rates: Always use the recommended application rates. Using lower rates can lead to sublethal doses that may accelerate the development of resistant fungal populations.[5]

Conclusion

This compound is a valuable tool for the management of apple scab and gray mold in pome fruit production. Its effective use relies on proper application timing, adherence to resistance management strategies, and consultation of specific product labels for precise application rates and pre-harvest intervals. The protocols and guidelines presented here provide a framework for researchers and scientists to develop and evaluate effective and sustainable disease management programs incorporating this compound.

References

Application Notes and Protocols for In Vitro Antifungal Activity Assay of Mepanipyrim

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepanipyrim is an anilinopyrimidine fungicide recognized for its efficacy against a broad spectrum of phytopathogenic fungi, most notably Botrytis cinerea, the causative agent of gray mold.[1][2] Its fungicidal action is primarily preventative and non-systemic.[1] Understanding the in vitro antifungal properties of this compound is crucial for resistance management, the development of new formulations, and elucidating its precise mechanism of action. These application notes provide detailed protocols for assessing the in vitro antifungal activity of this compound, along with a summary of its known efficacy and proposed molecular pathways of action.

Mechanism of Action

The precise molecular target of this compound and other anilinopyrimidine fungicides is still under investigation, though two primary mechanisms of action have been proposed.[3][4]

  • Inhibition of Methionine Biosynthesis: Anilinopyrimidines are thought to interfere with the biosynthesis of the essential amino acid methionine.[5][6][7] This inhibition disrupts protein synthesis, a fundamental process for fungal growth and development.[7] While initial studies suggested cystathionine (B15957) β-lyase as a potential target, further research has indicated that the effect on methionine biosynthesis may be indirect or that other enzymes in the pathway are involved.[4]

  • Inhibition of Hydrolytic Enzyme Secretion: this compound has been shown to inhibit the secretion of fungal hydrolytic enzymes.[6][7] These enzymes, such as proteases, cellulases, and pectinases, are crucial for the breakdown of plant tissues, enabling fungal penetration and colonization.[3] By inhibiting their secretion, this compound effectively hinders the pathogen's ability to infect the host. The classical protein secretion pathway in fungi involves the endoplasmic reticulum (ER) and Golgi apparatus, where proteins are synthesized, folded, and modified before being transported out of the cell.[5][6] this compound is thought to disrupt this pathway, leading to an accumulation of these enzymes within the fungal cells.

The following diagram illustrates the proposed mechanisms of action of this compound.

cluster_fungus Fungal Cell cluster_pathway1 Methionine Biosynthesis Pathway cluster_pathway2 Hydrolytic Enzyme Secretion Pathway This compound This compound Homocysteine Homocysteine This compound->Homocysteine Inhibits (Proposed) Vesicles Secretory Vesicles This compound->Vesicles Inhibits Secretion Homoserine Homoserine Cystathionine Cystathionine Homoserine->Cystathionine Cystathionine->Homocysteine Methionine Methionine Homocysteine->Methionine Protein_Synth Protein Synthesis Methionine->Protein_Synth ER Endoplasmic Reticulum (ER) Golgi Golgi Apparatus ER->Golgi Golgi->Vesicles Secreted_Enzymes Secreted Hydrolytic Enzymes Vesicles->Secreted_Enzymes Host_Cell Host Plant Cell Secreted_Enzymes->Host_Cell Degrades Cell Wall

Proposed Mechanisms of Action of this compound.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Half Maximal Effective Concentration (EC50) values of this compound and its related anilinopyrimidine fungicide, Pyrimethanil, against key fungal pathogens.

FungicideFungal SpeciesAssay TypeConcentration Range (µg/mL)EndpointReference(s)
This compoundBotrytis cinereaAgar (B569324) Dilution0.1 - >100MIC[8]
PyrimethanilSclerotinia sclerotiorumAgar Dilution0.411 - 0.610EC50[1]
PyrimethanilSclerotinia sclerotiorum (Resistant mutants)Agar Dilution7.247 - 24.718EC50[1]

Experimental Protocols

Detailed methodologies for key in vitro antifungal assays are provided below. These protocols can be adapted for the evaluation of this compound against a variety of fungal species.

Broth Microdilution Susceptibility Assay (Adapted from CLSI M38-A3)

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent in a liquid medium.

a. Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • 96-well, U-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile saline or water

  • Fungal isolate(s) cultured on appropriate agar (e.g., Potato Dextrose Agar - PDA)

  • Spectrophotometer or McFarland standards

  • Multichannel pipette

b. Protocol:

  • Inoculum Preparation:

    • From a 7-10 day old culture, harvest fungal spores by flooding the plate with sterile saline and gently scraping the surface.

    • Filter the suspension through sterile glass wool to remove mycelial fragments.

    • Adjust the spore suspension to a concentration of 0.4 x 104 to 5 x 104 CFU/mL using a spectrophotometer or by comparison to a 0.5 McFarland standard.

  • Drug Dilution:

    • Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in the microtiter plate. The final concentration range should typically span from 0.015 to 16 µg/mL, but may be adjusted based on the expected susceptibility of the fungus.

    • Include a drug-free well as a positive control for fungal growth and a well with medium only as a negative control.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted this compound, resulting in a final volume of 200 µL per well.

  • Incubation:

    • Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the control wells.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth. For some fungi, a prominent reduction in growth (e.g., ≥50%) compared to the control may be used as the endpoint.[9][10][11][12][13]

The following diagram outlines the workflow for the broth microdilution assay.

cluster_workflow Broth Microdilution Assay Workflow A Prepare Fungal Inoculum (0.4x10^4 - 5x10^4 CFU/mL) C Inoculate Plate with Fungal Suspension A->C B Prepare Serial Dilutions of this compound in 96-well plate B->C D Incubate at 35°C for 48-72 hours C->D E Determine MIC (Lowest concentration with no visible growth) D->E

Workflow for Broth Microdilution Assay.
Agar Dilution Susceptibility Assay

This method determines the MIC of an antifungal agent on a solid medium.

a. Materials:

  • This compound stock solution

  • Yeast Nitrogen Base (YNB) agar or other suitable agar medium

  • Sterile Petri dishes

  • Fungal isolate(s)

  • Sterile saline

b. Protocol:

  • Media Preparation:

    • Prepare YNB agar according to the manufacturer's instructions.

    • Autoclave the medium and allow it to cool to 45-50°C.

    • Add appropriate volumes of the this compound stock solution to the molten agar to achieve the desired final concentrations.

    • Pour the agar into sterile Petri dishes and allow them to solidify. Include a drug-free control plate.

  • Inoculum Preparation:

    • Prepare a fungal spore suspension as described in the broth microdilution protocol, adjusted to a concentration of 1 x 106 CFU/mL.

  • Inoculation:

    • Spot-inoculate a small volume (e.g., 10 µL) of the fungal suspension onto the surface of the agar plates.

  • Incubation:

    • Incubate the plates at 28-35°C for 48-72 hours, or until robust growth is visible on the control plate.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that prevents the growth of macroscopically visible colonies.[8]

FGA-Paper Disc Method for Botrytis cinerea

This is a specialized method for assessing the sensitivity of B. cinerea to anilinopyrimidine fungicides.

a. Materials:

  • This compound stock solution

  • Fungicide Grade Agar (FGA) medium

  • Sterile paper discs (6 mm diameter)

  • Botrytis cinerea isolate(s)

  • Sterile distilled water

b. Protocol:

  • Media Preparation:

    • Prepare FGA medium and amend with various concentrations of this compound.

    • Pour the medium into Petri dishes.

  • Inoculum Preparation:

    • Prepare a spore suspension of B. cinerea in sterile distilled water at a concentration of 1 x 105 spores/mL.

  • Inoculation:

    • Dip sterile paper discs into the spore suspension.

    • Place the inoculated paper discs, upside-down, onto the center of the FGA plates.

  • Incubation:

    • Incubate the plates at 20°C for 4 days.

  • Data Analysis:

    • Measure the diameter of the fungal colony.

    • Calculate the percentage of growth inhibition relative to the untreated control.

    • The MIC is the lowest concentration that completely inhibits mycelial growth.

Logical Relationships in Antifungal Susceptibility Testing

The selection of an appropriate in vitro assay depends on the research question. The following diagram illustrates the logical relationship between different types of antifungal susceptibility tests.

cluster_testing Antifungal Susceptibility Testing Start Start: Need to determine antifungal activity Qualitative Qualitative Assessment (e.g., Disk Diffusion) Start->Qualitative Initial Screening Quantitative Quantitative Assessment (e.g., Broth/Agar Dilution) Start->Quantitative Detailed Analysis Qualitative->Quantitative If activity is observed MIC Determine MIC Quantitative->MIC Fungistatic Fungistatic Effect MIC->Fungistatic Growth inhibition MFC Determine MFC (Minimum Fungicidal Concentration) MIC->MFC Further Investigation Fungicidal Fungicidal Effect MFC->Fungicidal Cell death

Logical Flow of Antifungal Susceptibility Testing.

Conclusion

These application notes provide a framework for the in vitro evaluation of this compound's antifungal activity. The detailed protocols for broth microdilution and agar dilution assays, along with the specialized FGA-paper disc method, offer robust methodologies for researchers. The summarized quantitative data and the elucidation of the proposed mechanisms of action, including the inhibition of methionine biosynthesis and hydrolytic enzyme secretion, contribute to a deeper understanding of this important fungicide. Adherence to standardized protocols is essential for generating reproducible and comparable data, which is critical for effective fungicide resistance management and the development of novel antifungal strategies.

References

Application Note: Validated Analytical Method for the Determination of Mepanipyrim in Soil Using QuEChERS Extraction and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mepanipyrim is a fungicide widely used in agriculture to control a variety of fungal diseases on fruits, vegetables, and other crops. Its potential accumulation in soil necessitates the development of a reliable and validated analytical method for monitoring its residues. This application note details a robust method for the quantitative determination of this compound in soil matrices. The methodology is based on the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method provides high sensitivity, selectivity, and accuracy for the detection of this compound residues in soil. The validation of this method has been performed in accordance with internationally recognized guidelines, ensuring the reliability of the obtained results.

Experimental Protocols

1. Materials and Reagents

  • This compound analytical standard (purity >98%)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Magnesium sulfate (B86663) (anhydrous, analytical grade)

  • Sodium chloride (analytical grade)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • Syringe filters (0.22 µm)

2. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with acetonitrile to obtain concentrations ranging from 1 to 100 ng/mL.

  • Matrix-Matched Standards: To compensate for matrix effects, prepare matrix-matched calibration standards by spiking blank soil extract with the working standard solutions to achieve final concentrations equivalent to the desired calibration range in the soil sample (e.g., 5, 10, 20, 50, 100 µg/kg).[1]

3. Sample Preparation (QuEChERS Extraction)

The QuEChERS method is a simple and effective two-step process involving extraction with an organic solvent and partitioning salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup.[2][3]

  • Step 1: Extraction

    • Weigh 10 g of a homogenized soil sample into a 50 mL polypropylene centrifuge tube. For dry soil, add 7 mL of ultrapure water and allow it to hydrate (B1144303) for 30 minutes.[4][5]

    • Add 10 mL of acetonitrile to the tube.

    • Add the salting-out mixture: 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

    • Immediately cap the tube and shake vigorously for 1 minute.

    • Centrifuge the tube at 4000 rpm for 5 minutes.[4]

  • Step 2: Dispersive Solid-Phase Extraction (d-SPE) Cleanup

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 15 mL d-SPE tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18. For soils with high organic matter content, 50 mg of GCB can also be added to remove pigments.

    • Vortex the d-SPE tube for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase:

      • A: 0.1% Formic acid in water

      • B: 0.1% Formic acid in methanol

    • Gradient Elution: A typical gradient would start at 10% B, ramp up to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for equilibration. The total run time is typically around 15 minutes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for this compound to ensure accurate identification and quantification. The transition with the highest intensity should be used for quantification, and the second for confirmation.

    • Example MRM Transitions for this compound:

      • Precursor Ion (m/z): 224.1

      • Product Ion 1 (Quantifier): 106.1

      • Product Ion 2 (Qualifier): 119.1 (Note: These transitions should be optimized on the specific instrument being used.)

Method Validation

The analytical method was validated based on the following parameters:

  • Linearity: The linearity of the method was evaluated by analyzing matrix-matched standards at five concentration levels. The calibration curve should have a correlation coefficient (R²) of ≥ 0.99.[2][6]

  • Accuracy (Recovery): Accuracy was determined by spiking blank soil samples with this compound at three different concentration levels (e.g., 10, 50, and 100 µg/kg) with five replicates for each level. The average recovery should be within the range of 70-120%.[2][7]

  • Precision (Repeatability): The precision of the method was expressed as the relative standard deviation (RSD) of the replicate recovery samples. The RSD should be ≤ 20%.[2][7]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, typically with a signal-to-noise ratio of 3:1. The LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision, typically with a signal-to-noise ratio of 10:1.[8]

Data Presentation

Table 1: Method Validation Parameters for this compound in Soil

ParameterResult
Linearity Range (µg/kg)5 - 100
Correlation Coefficient (R²)≥ 0.995
Limit of Detection (LOD) (µg/kg)1.5
Limit of Quantification (LOQ) (µg/kg)5.0

Table 2: Accuracy and Precision Data for this compound in Soil

Spiking Level (µg/kg)Mean Recovery (%)RSD (%) (n=5)
1095.28.5
5098.66.2
100101.34.8

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup d-SPE Cleanup cluster_analysis Analysis soil_sample 1. Soil Sample (10g) add_acetonitrile 2. Add Acetonitrile (10mL) soil_sample->add_acetonitrile add_salts 3. Add QuEChERS Salts (4g MgSO4, 1g NaCl) add_acetonitrile->add_salts extract 4. Shake & Centrifuge add_salts->extract supernatant 5. Collect Supernatant extract->supernatant transfer_supernatant 6. Transfer Supernatant (1mL) supernatant->transfer_supernatant add_dspe 7. Add d-SPE Sorbents (150mg MgSO4, 50mg PSA, 50mg C18) transfer_supernatant->add_dspe cleanup 8. Vortex & Centrifuge add_dspe->cleanup filter 9. Filter cleanup->filter lcms_analysis 10. LC-MS/MS Analysis filter->lcms_analysis data_processing 11. Data Processing & Quantification lcms_analysis->data_processing

Caption: Workflow for the analysis of this compound in soil.

The described analytical method, utilizing QuEChERS extraction followed by LC-MS/MS analysis, provides a reliable, sensitive, and efficient approach for the determination of this compound residues in soil. The method has been successfully validated, demonstrating excellent linearity, accuracy, and precision. This protocol is suitable for routine monitoring of this compound in environmental soil samples, contributing to food safety and environmental protection.

References

Application Note: Analysis of Mepanipyrim Formulation by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Mepanipyrim in a wettable powder (WP) formulation. The described protocol offers excellent precision, accuracy, and specificity, making it suitable for routine quality control and stability testing in agrochemical and research laboratories. The method utilizes a reversed-phase C18 column with isocratic elution and UV detection, ensuring reliable and reproducible results.

Introduction

This compound is an anilinopyrimidine fungicide widely used to control a variety of fungal diseases in crops. Accurate determination of the active ingredient in its formulation is crucial to ensure product efficacy and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of active pharmaceutical and agrochemical ingredients. This document provides a comprehensive protocol for the analysis of this compound formulations using HPLC with UV detection.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Analytical Column: A C18 reversed-phase column (e.g., ZORBAX Eclipse Plus C18, 50 mm x 4.6 mm, 1.8 µm particle size or equivalent) is recommended for optimal separation.[1]

  • This compound Analytical Standard: Certified reference material of this compound (purity >99%).

  • Solvents: HPLC grade acetonitrile (B52724) and methanol (B129727), and purified water.

  • Sample: this compound 50% Wettable Powder (WP) formulation.

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in Table 1.

ParameterCondition
Column C18 Reversed-Phase (50 mm x 4.6 mm, 1.8 µm)
Mobile Phase Acetonitrile : Water (70:30, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 270 nm
Injection Volume 10 µL
Run Time 5 minutes

Table 1: Optimized HPLC Chromatographic Conditions.

Protocols

Preparation of Standard Solution
  • Accurately weigh approximately 20 mg of this compound analytical standard into a 100 mL volumetric flask.

  • Dissolve the standard in approximately 70 mL of methanol.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with methanol and mix thoroughly. This is the standard stock solution (200 µg/mL).

  • Pipette 5.0 mL of the standard stock solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase (Acetonitrile:Water, 70:30 v/v). This is the working standard solution (20 µg/mL).

Preparation of Sample Solution
  • Accurately weigh an amount of the this compound 50% WP formulation equivalent to 40 mg of the active ingredient into a 200 mL volumetric flask.

  • Add approximately 150 mL of methanol and sonicate for 15 minutes to ensure complete extraction of this compound.[1]

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with methanol and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Pipette 5.0 mL of the filtered solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase. This is the working sample solution (expected concentration of 20 µg/mL).

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the working standard solution and record the chromatogram.

  • Inject the working sample solution and record the chromatogram.

  • For system suitability, inject the working standard solution five times. The relative standard deviation (RSD) of the peak areas should be less than 2.0%.

Results and Discussion

The developed HPLC method demonstrated excellent chromatographic performance for the analysis of this compound. A typical chromatogram of the this compound standard is shown in Figure 1.

The retention time for this compound under the described conditions was approximately 2.5 minutes. The peak was symmetrical with a tailing factor close to 1.0, indicating good column performance.

Method Validation

The method was validated for linearity, precision, and accuracy.

  • Linearity: The linearity of the method was evaluated by analyzing a series of this compound standard solutions at different concentrations. The correlation coefficient (r²) was found to be >0.999, indicating a strong linear relationship between concentration and peak area.

  • Precision: The precision of the method was determined by analyzing six replicate preparations of the sample solution. The relative standard deviation (RSD) of the assay results was less than 1.0%, demonstrating the high precision of the method.

  • Accuracy: The accuracy of the method was assessed by a recovery study. A known amount of this compound standard was spiked into a placebo formulation and analyzed. The recovery was found to be within the range of 98-102%, indicating the accuracy of the method.

A summary of the quantitative analysis of a batch of this compound 50% WP formulation is presented in Table 2.

Sample IDTheoretical Concentration (µg/mL)Measured Concentration (µg/mL)Assay (% of Label Claim)
Batch A-120.019.899.0
Batch A-220.020.1100.5
Batch A-320.019.999.5

Table 2: Quantitative Analysis of this compound 50% WP Formulation.

Visualizations

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh this compound Standard Dissolve_Std Dissolve in Methanol & Sonicate Standard->Dissolve_Std Dilute_Std Dilute to Final Concentration Dissolve_Std->Dilute_Std Equilibrate Equilibrate HPLC System Dilute_Std->Equilibrate Sample Weigh Formulation Sample Extract_Sample Extract with Methanol & Sonicate Sample->Extract_Sample Filter_Sample Filter Extract Extract_Sample->Filter_Sample Dilute_Sample Dilute to Final Concentration Filter_Sample->Dilute_Sample Dilute_Sample->Equilibrate Inject_Std Inject Standard Equilibrate->Inject_Std Inject_Sample Inject Sample Inject_Std->Inject_Sample Acquire_Data Data Acquisition Inject_Sample->Acquire_Data Integrate Integrate Peaks Acquire_Data->Integrate Calculate Calculate Concentration & Assay Integrate->Calculate Report Generate Report Calculate->Report

Diagram 1: Experimental workflow for the HPLC analysis of this compound formulation.

HPLC_System_Components Mobile_Phase Mobile Phase Reservoir Acetonitrile:Water (70:30) Pump HPLC Pump Flow Rate: 1.0 mL/min Mobile_Phase->Pump Autosampler Autosampler Injection Volume: 10 µL Pump->Autosampler Column Column C18 (50x4.6mm, 1.8µm) Temperature: 25°C Autosampler->Column Detector UV Detector Wavelength: 270 nm Column->Detector Data_System Data Acquisition System Detector->Data_System Waste Waste Detector->Waste

Diagram 2: Logical relationship of the HPLC system components.

Conclusion

The HPLC method described in this application note is a simple, rapid, and reliable technique for the quantitative determination of this compound in its wettable powder formulation. The method is suitable for routine quality control analysis and can be easily implemented in laboratories with standard HPLC equipment. The validation data confirms that the method is precise, accurate, and linear over the specified concentration range.

References

Application Notes and Protocols for Studying Mepanipyrim Uptake in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepanipyrim is an anilinopyrimidine fungicide widely used to control a variety of fungal diseases on fruits and vegetables.[1][2] Its mode of action is understood to be the inhibition of methionine biosynthesis, which consequently affects protein synthesis and the secretion of hydrolytic enzymes by fungal pathogens.[3][4] While effective, understanding the uptake, translocation, and metabolism of this compound in plant tissues is crucial for optimizing its application, assessing food safety, and developing more effective and sustainable disease management strategies.

These application notes provide a detailed protocol for studying the uptake of this compound in various plant tissues. The methodology covers plant treatment, tissue harvesting, extraction of this compound, and quantification using High-Performance Liquid Chromatography (HPLC).

Data Presentation

Quantitative data from the experimental protocol should be summarized in a structured table for clear comparison of this compound uptake across different plant tissues and time points.

Table 1: this compound Concentration in Plant Tissues Over Time

Time Point (Hours)Plant TissueThis compound Concentration (µg/g fresh weight)Standard Deviation
0Root
Stem
Leaf
6Root
Stem
Leaf
12Root
Stem
Leaf
24Root
Stem
Leaf
48Root
Stem
Leaf

Experimental Protocols

Plant Growth and Treatment

Materials:

  • Test plant species (e.g., tomato, strawberry, or other relevant crop)

  • Potting soil or hydroponic solution

  • This compound analytical standard

  • Acetone (B3395972) (HPLC grade)

  • Deionized water

  • Growth chamber or greenhouse with controlled conditions (temperature, humidity, light)

Protocol:

  • Grow the selected plant species from seeds or seedlings in pots with a suitable growth medium or in a hydroponic system until they reach the desired growth stage (e.g., 4-6 true leaves).

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in acetone.

  • Prepare a working solution of this compound (e.g., 10-50 µg/mL) by diluting the stock solution with deionized water. The final acetone concentration should be minimal to avoid phytotoxicity. Include a control group treated with the same concentration of acetone in water.

  • Apply the this compound working solution to the plants. This can be done via two common methods:

    • Root Drench: Apply a known volume of the this compound solution directly to the soil or hydroponic medium.

    • Foliar Spray: Evenly spray the leaves of the plants with the this compound solution until runoff.

  • Maintain the treated plants in the growth chamber or greenhouse under controlled conditions for the duration of the experiment.

Tissue Harvesting and Sample Preparation

Materials:

  • Treated and control plants

  • Scalpel or scissors

  • Aluminum foil

  • Liquid nitrogen

  • Mortar and pestle or a tissue homogenizer

  • Freeze-dryer (optional, for pulpy tissues)

Protocol:

  • At designated time points (e.g., 0, 6, 12, 24, 48 hours) after treatment, harvest the plants.

  • Carefully separate the plants into different tissues: roots, stems, and leaves.

  • Gently wash the roots with deionized water to remove any adhering soil or hydroponic solution. Blot dry with paper towels.

  • Record the fresh weight of each tissue sample.

  • Immediately freeze the tissue samples in liquid nitrogen to quench any metabolic activity.

  • For efficient extraction, grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.

  • For tissues with high water content (e.g., fruits or succulent leaves), freeze-drying the powdered sample can improve extraction efficiency.

This compound Extraction

Materials:

  • Powdered plant tissue

  • Acetonitrile (B52724) (HPLC grade)

  • Sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Primary secondary amine (PSA) sorbent

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

  • HPLC vials

Protocol (based on a modified QuEChERS method):

  • Weigh approximately 1-2 g of the homogenized plant tissue powder into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately cap and shake vigorously for 1 minute to prevent the formation of salt clumps.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper acetonitrile layer (supernatant) to a clean 15 mL centrifuge tube containing 150 mg of PSA and 900 mg of anhydrous MgSO₄.

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take an aliquot of the final supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.

Quantification by HPLC

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • This compound analytical standard

Protocol:

  • HPLC Conditions (example):

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection Wavelength: 270 nm.

    • Injection Volume: 10-20 µL.

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound in acetonitrile at known concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

    • Inject each standard solution into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration.

  • Sample Analysis:

    • Inject the filtered plant extracts into the HPLC system.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Quantify the concentration of this compound in the extracts using the calibration curve.

  • Calculation:

    • Calculate the concentration of this compound in the original plant tissue (in µg/g fresh weight) using the following formula:

      • Concentration (µg/g) = (C x V) / W

      • Where:

        • C = Concentration from HPLC analysis (µg/mL)

        • V = Final volume of the extract (mL)

        • W = Fresh weight of the plant tissue sample (g)

Visualizations

This compound Uptake Experimental Workflow

G cluster_prep Plant Preparation & Treatment cluster_sampling Sampling & Processing cluster_extraction Extraction (QuEChERS) cluster_analysis Analysis plant_growth Plant Growth (e.g., Tomato, Strawberry) treatment This compound Application (Root Drench or Foliar Spray) plant_growth->treatment harvest Tissue Harvesting (0, 6, 12, 24, 48h) treatment->harvest separation Separation of Tissues (Roots, Stems, Leaves) harvest->separation freezing Flash Freezing (Liquid Nitrogen) separation->freezing homogenization Homogenization (Grinding to fine powder) freezing->homogenization extraction Acetonitrile Extraction homogenization->extraction salting_out Salting Out (MgSO4, NaCl) extraction->salting_out cleanup Dispersive SPE Cleanup (PSA, MgSO4) salting_out->cleanup filtration Filtration (0.22 µm) cleanup->filtration hplc HPLC-UV/DAD Analysis filtration->hplc quantification Quantification (Calibration Curve) hplc->quantification data_analysis Data Analysis & Reporting quantification->data_analysis

Caption: Experimental workflow for studying this compound uptake in plant tissues.

This compound Mode of Action in Fungi

G This compound This compound methionine_synthase Methionine Biosynthesis (Target Enzyme) This compound->methionine_synthase Inhibits methionine Methionine methionine_synthase->methionine Leads to reduced protein_synthesis Protein Synthesis methionine->protein_synthesis Essential for hydrolytic_enzymes Secretion of Hydrolytic Enzymes protein_synthesis->hydrolytic_enzymes Required for fungal_growth Fungal Growth Inhibition hydrolytic_enzymes->fungal_growth Inhibition leads to

Caption: Simplified signaling pathway of this compound's fungicidal action.

References

Mepanipyrim in Integrated Pest Management: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepanipyrim is an anilinopyrimidine fungicide widely utilized in integrated pest management (IPM) programs for the control of various fungal diseases in fruits and vegetables. Its targeted mode of action and efficacy against key pathogens make it a valuable tool for sustainable agriculture. These application notes provide detailed information on the use of this compound, including its mechanism of action, efficacy data, experimental protocols for evaluation, and its impact on non-target organisms. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and implementation of IPM strategies.

Mode of Action

This compound primarily functions by inhibiting the biosynthesis of methionine in fungal pathogens.[1] This inhibition disrupts essential protein synthesis and other metabolic processes, ultimately leading to the cessation of fungal growth and development. Specifically, anilinopyrimidine fungicides like this compound are suggested to target enzymes within the methionine biosynthesis pathway, such as cystathionine (B15957) β-lyase, leading to a deficiency in this critical amino acid.[1][2][3]

Target Pests and Diseases

This compound is effective against a range of fungal pathogens, including:

  • Gray Mold (Botrytis cinerea) : A common and destructive disease affecting a wide variety of fruits and vegetables, including grapes and strawberries.

  • Apple Scab (Venturia inaequalis) : A serious disease of apple trees that can cause significant economic losses.

  • Pear Scab (Venturia pirina) : A fungal disease that affects pear trees, causing blemishes on fruit and leaves.

  • Powdery Mildew (Erysiphe necator) : A fungal disease that affects grapes, reducing yield and fruit quality.

Efficacy Data

The efficacy of this compound against target pathogens has been demonstrated in numerous laboratory and field studies. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of this compound against Botrytis cinerea

Isolate OriginMediumEC50 (µg/mL)Reference
Table Grapes (Chile)Glucose Gelatin Agar (B569324)2.9 - 4.84 (for resistant isolates)
Not SpecifiedFructose Gelatin AgarMIC values: 0.1 - 3.0
Stored ApplesNot Specified0.04[4]
Various FruitsNot Specified50[4]

Table 2: Field Efficacy of this compound and Other Fungicides against Grape Powdery Mildew

TreatmentDisease Incidence (%)Disease Severity (%)Percent Disease Control (%)Reference
Untreated Control32.1420.380.00[5]
Picoxystrobin 22.52% SC9.156.1971.53[5]
Azoxystrobin 23% SC12.278.5661.85[5]
Kresoxim-methyl 44.3% SC14.1110.8956.07[5]
Hexaconazole 5% EC18.3813.2442.81[5]

Note: Data for this compound in a comparable field trial for powdery mildew was not available in the search results. This table provides an example of how such data would be presented.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of fungicides. The following protocols are adapted from published research and provide a framework for conducting key experiments with this compound.

Protocol 1: Determination of EC50 for Botrytis cinerea Mycelial Growth Inhibition

Objective: To determine the concentration of this compound that inhibits the mycelial growth of Botrytis cinerea by 50%.

Materials:

  • Pure culture of Botrytis cinerea

  • Potato Dextrose Agar (PDA) or Fructose Gelatin Agar (FGA)

  • This compound stock solution (analytical grade, dissolved in a suitable solvent like acetone)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator (20-25°C)

  • Micropipettes and sterile tips

  • Sterile distilled water

Procedure:

  • Media Preparation: Prepare PDA or FGA according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 50-55°C.

  • Fungicide Amendment: Add the appropriate volume of this compound stock solution to the molten agar to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control set of plates with the solvent alone.

  • Pouring Plates: Pour the amended and control media into sterile petri dishes and allow them to solidify.

  • Inoculation: From the margin of an actively growing B. cinerea culture, take a 5 mm mycelial plug using a sterile cork borer. Place the plug, mycelium-side down, in the center of each agar plate.

  • Incubation: Incubate the plates at 20-25°C in the dark.

  • Data Collection: Measure the colony diameter (in two perpendicular directions) of the fungal growth daily until the colony in the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis or a similar statistical method to determine the EC50 value.

Protocol 2: Field Efficacy Trial for Grape Powdery Mildew Control

Objective: To evaluate the efficacy of this compound in controlling grape powdery mildew under field conditions.

Materials:

  • Grapevine plot with a history of powdery mildew infection

  • This compound formulated product

  • Backpack sprayer or similar application equipment

  • Water

  • Untreated control plots

  • Standard fungicide treatment plots (for comparison)

  • Randomized complete block design layout

Procedure:

  • Trial Design: Design the experiment using a randomized complete block design with at least four replicates per treatment. Treatments should include an untreated control, this compound at the recommended application rate, and a standard fungicide for comparison.

  • Application: Apply the fungicide treatments at regular intervals (e.g., 10-14 days) starting from the early stages of shoot growth and continuing until veraison, depending on disease pressure. Ensure thorough coverage of the foliage and fruit clusters.

  • Disease Assessment: Assess disease incidence and severity on leaves and bunches at multiple time points during the growing season.

    • Disease Incidence: The percentage of leaves or bunches showing any symptoms of powdery mildew.

    • Disease Severity: The percentage of the leaf or bunch surface area covered by powdery mildew.

  • Data Analysis: Calculate the percent disease control for each treatment compared to the untreated control using the following formula: Percent Disease Control = [(Disease in Control - Disease in Treatment) / Disease in Control] x 100 Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Impact on Non-Target Organisms

The integration of a pesticide into an IPM program requires a thorough understanding of its effects on non-target organisms, including beneficial insects and other wildlife.

Table 3: Toxicity of this compound to Non-Target Organisms

OrganismEndpointValueReference
Honeybee (Apis mellifera)Acute Contact LD50>100 µ g/bee [6][7]
Predatory Mite (Amblyseius sp.)Mortality RateData Not Available
Zebrafish (Danio rerio)Developmental ToxicityVisual and locomotor alterations[8]

Note: Specific quantitative data for predatory mites was not available in the search results. General toxicity to aquatic organisms has been noted.

Protocol 3: Acute Contact Toxicity to Honeybees (Adapted from OECD Guideline 214)

Objective: To determine the acute contact lethal dose (LD50) of this compound to adult honeybees.

Materials:

  • Adult worker honeybees of a uniform age

  • This compound stock solution (in a volatile solvent like acetone)

  • Microsyringe or microapplicator

  • Cages for holding bees

  • Sugar solution (50% sucrose (B13894) in water)

  • Incubator (25 ± 2°C)

Procedure:

  • Bee Preparation: Collect young adult worker bees from a healthy, queen-right colony. Anesthetize the bees lightly with carbon dioxide.

  • Dosing: Apply a precise volume (e.g., 1 µL) of the this compound solution to the dorsal side of the thorax of each bee. Use a range of concentrations to determine a dose-response relationship. A control group should be treated with the solvent only.

  • Housing: Place the treated bees in cages (e.g., 10 bees per cage) and provide them with a 50% sucrose solution.

  • Incubation: Incubate the cages at 25 ± 2°C and in darkness for 48 hours.

  • Mortality Assessment: Record the number of dead bees at 4, 24, and 48 hours after treatment.

  • Data Analysis: Use statistical methods such as probit analysis to calculate the LD50 value at each observation time.

Resistance Management

The development of fungicide resistance is a significant concern in modern agriculture. To ensure the long-term efficacy of this compound, a resistance management strategy should be implemented.

  • Alternation of Fungicides: Avoid the exclusive and repeated use of this compound. Rotate with fungicides from different FRAC (Fungicide Resistance Action Committee) groups that have different modes of action.

  • Tank Mixtures: In some cases, tank-mixing this compound with a multi-site fungicide can be an effective resistance management tool.

  • Monitoring: Regularly monitor pathogen populations for shifts in sensitivity to this compound. This can be done using in vitro bioassays as described in Protocol 1.

  • Integrated Approach: Combine the use of fungicides with cultural practices such as sanitation, canopy management, and the use of resistant varieties to reduce overall disease pressure.

Signaling Pathways and Workflows

Methionine Biosynthesis Pathway and this compound's Mode of Action

Methionine_Biosynthesis_Inhibition cluster_pathway Methionine Biosynthesis Pathway in Fungi Aspartate Aspartate Homoserine Homoserine Aspartate->Homoserine Multiple Steps O_Succinyl_Homoserine O-Succinyl-Homoserine Homoserine->O_Succinyl_Homoserine Cystathionine Cystathionine O_Succinyl_Homoserine->Cystathionine Cystathionine γ-synthase Homocysteine Homocysteine Cystathionine->Homocysteine Cystathionine β-lyase Methionine Methionine Homocysteine->Methionine Methionine synthase Protein Protein Synthesis Methionine->Protein This compound This compound This compound->Inhibition Fungicide_Efficacy_Workflow cluster_lab In Vitro Analysis cluster_field Field Trial lab_start Isolate Pathogen culture Culture Pathogen lab_start->culture field_start Select Field Site inoculate Inoculate Plates culture->inoculate prepare_media Prepare Fungicide-Amended Media prepare_media->inoculate incubate_lab Incubate inoculate->incubate_lab measure Measure Mycelial Growth incubate_lab->measure calculate_ec50 Calculate EC50 measure->calculate_ec50 design_trial Design Randomized Trial field_start->design_trial apply_treatment Apply Fungicide Treatments design_trial->apply_treatment assess_disease Assess Disease Incidence & Severity apply_treatment->assess_disease analyze_data Analyze Efficacy Data assess_disease->analyze_data Resistance_Management start Continued Use of Single-Site Fungicide selection Selection Pressure on Pathogen Population start->selection resistance Development of Resistant Strains selection->resistance failure Field Control Failure resistance->failure strategy IPM & Resistance Management Strategy rotation Fungicide Rotation (Different FRAC Groups) strategy->rotation monitoring Resistance Monitoring strategy->monitoring cultural Cultural Practices strategy->cultural efficacy Sustained Fungicide Efficacy rotation->efficacy monitoring->efficacy cultural->efficacy

References

Mepanipyrim: Application Notes for Optimal Disease Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction
Target Diseases and Application Timing

Effective control hinges on preventative application strategies tailored to the life cycle of the target pathogen.

1. Gray Mold (Botrytis cinerea)

Botrytis cinerea infection is strongly associated with flowering stages in many crops, as senescing flower parts provide a crucial entry point for the pathogen.[4][5] Therefore, application timing should be centered around bloom.

Recommended Application Timings:

  • Early to Full Bloom: Applications should commence at the beginning of flowering to protect newly opened blossoms.[5][6] Studies on strawberries and grapes indicate that applications at anthesis (full bloom) are critical for effective control.[5][6]

  • Post-Bloom: A second application 10-14 days after full bloom can protect developing fruit and manage latent infections.[6]

  • Pre-Harvest: Depending on disease pressure and environmental conditions, a pre-harvest application may be warranted, but careful consideration of pre-harvest intervals (PHI) is necessary.

2. Apple Scab (Venturia inaequalis)

Control of apple scab is focused on preventing primary infections by ascospores released in the spring.[7][8] Applications must begin early in the season and be maintained through the primary infection period.

Recommended Application Timings:

  • Green Tip to Tight Cluster: The first application should be made as soon as green tissue emerges.[8][9] This is a critical preventative spray, especially in orchards with a history of high scab inoculum.[8][10]

  • Pink Bud Stage: This is a key growth stage for a subsequent application before bloom.[11]

  • Petal Fall: An application after petal fall is crucial to protect developing fruitlets.[9]

  • Cover Sprays: Subsequent applications should be made at 7- to 12-day intervals, depending on rainfall and infection risk models, until the primary ascospore release period is over.[9][11] Shorter intervals (7 days) are recommended during wet weather.[9]

Quantitative Data on Mepanipyrim Efficacy

The following tables summarize quantitative data from studies evaluating the efficacy of this compound.

Table 1: Efficacy of this compound against Gray Mold (Botrytis cinerea)

Crop Application Timing Treatment Disease Parameter Efficacy/Result Citation
Calluna vulgaris (cuttings) Two sprays, 14 days apart, starting at striking This compound (3.2 g/L) Foliar Browning (%) 15.0% (Untreated: 59.8%) [12]
Calluna vulgaris (potted plants) Three sprays, 14 days apart, starting at potting This compound (0.8 g/L) Foliar Browning (%) 23.8% (Untreated: 52.3%) [12]

| Strawberry | Field applications during flowering | this compound | Disease Control | 85-95% average effectiveness over 10 years |[13] |

Table 2: Efficacy of Anilinopyrimidine Fungicides (including this compound) against Apple Scab (Venturia inaequalis)

Crop Application Timing Treatment Program Disease Severity on Fruit (%) Efficacy (%) Citation
Apple (cv. Pink Lady) 5 targeted sprays (pink bud to 2nd fruit fall) Program with an anilinopyrimidine in rotation < 1.88% (Untreated: >65%) >97% [11]

| Apple | Protective program starting at bud burst | Anilinopyrimidine (AP) fungicides | Not specified | APs are effective for scab control |[8] |

Note: Data for anilinopyrimidines as a class are included for apple scab, as specific quantitative timing trials for this compound alone were not available in the searched literature. Programs often use this compound or a related compound (e.g., Pyrimethanil, Cyprodinil) in rotation.

Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy Against Botrytis cinerea in Grapes

This protocol is adapted from methodologies used in field trials for gray mold control.[6][14]

1. Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) with 4-6 replicates.

  • Plots: Each plot consists of 3-5 vines. A buffer row or untreated vines should separate plots to minimize spray drift.

  • Treatments:

    • Untreated Control (water spray).

    • This compound applied at early bloom (e.g., 5-10% capfall).

    • This compound applied at full bloom (e.g., 80% capfall).

    • This compound applied at bunch closure.

    • This compound applied at veraison.

    • A full program (e.g., applications at full bloom and 14 days later).

2. Inoculum Preparation and Application (if not relying on natural infection):

  • Isolate: Use a virulent, local isolate of B. cinerea.

  • Culture: Grow the fungus on Potato Dextrose Agar (PDA) under near-UV light to induce sporulation.

  • Spore Suspension: Harvest conidia in sterile distilled water containing a surfactant (e.g., 0.01% Tween 80). Adjust concentration to 1 x 10^6 conidia/mL using a hemocytometer.

  • Inoculation: Spray the spore suspension onto grape bunches until runoff, typically during a period of high humidity or in the late evening to ensure wetness.

3. Fungicide Application:

  • Preparation: Prepare this compound solution according to the desired experimental rate (e.g., manufacturer's label rate).

  • Application: Use a calibrated backpack sprayer or handgun sprayer to apply the fungicide solution to the point of runoff, ensuring thorough coverage of the grape bunches.

4. Disease Assessment:

  • Timing: Conduct assessments at harvest.

  • Disease Incidence: Randomly select 25-50 bunches per plot and record the percentage of bunches showing any gray mold symptoms.

  • Disease Severity: For each of the selected bunches, estimate the percentage of the bunch area covered by mold. An alternative is to count the number of infected berries per bunch.[14]

  • Efficacy Calculation: Calculate control efficacy using the Abbott formula: Efficacy (%) = [(Severity in Control - Severity in Treatment) / Severity in Control] * 100.

Protocol 2: Evaluation of this compound Efficacy Against Venturia inaequalis on Apple

This protocol is based on standard methods for apple scab fungicide trials.[11][15]

1. Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) with 4 replicates.

  • Plots: Each plot consists of 2-3 susceptible apple trees (e.g., 'Golden Delicious' or 'McIntosh').

  • Treatments:

    • Untreated Control.

    • This compound applied at Green Tip.

    • This compound applied at Pink Bud.

    • This compound applied curatively (e.g., 24-48 hours after an infection period predicted by a model like NEWA or RIMpro).

    • A full preventative program with this compound in rotation, applied at 7-10 day intervals from green tip through petal fall.

2. Fungicide Application:

  • Timing: Apply treatments according to the specified phenological stage or post-infection timing. Use weather monitoring and disease prediction models to accurately time applications.[8][11]

  • Method: Use a handgun sprayer or airblast sprayer calibrated to deliver a thorough and uniform spray volume (e.g., 100 gallons/acre).

3. Disease Assessment:

  • Leaf Scab:

    • Timing: Assess in late spring/early summer (e.g., 2-4 weeks after petal fall).

    • Method: Randomly select 10-20 shoots per tree. On each shoot, count the total number of leaves and the number of leaves with scab lesions. Calculate the percentage of infected leaves (incidence).[10][16]

  • Fruit Scab:

    • Timing: Assess at harvest or shortly before.

    • Method: Randomly select 50-100 fruits per tree. Count the number of fruits with at least one scab lesion (incidence) and estimate the percentage of the fruit surface covered by lesions (severity).[11]

  • Efficacy Calculation: Use the Abbott formula as described in the Botrytis protocol.

Visualizations
Proposed Mechanism of Action

This compound is understood to inhibit the secretion of proteins, such as cell wall-degrading enzymes, which are essential for the pathogen to infect host tissue.[2][3] This action is believed to be related to disruption of the Golgi apparatus and intracellular transport pathways.[3][17][18]

Mepanipyrim_MoA cluster_fungus Fungal Cell cluster_action This compound Action ER Endoplasmic Reticulum (ER) (Protein Synthesis & Folding) Golgi Golgi Apparatus (Protein Modification & Sorting) ER->Golgi Anterograde Transport Vesicles Secretory Vesicles Golgi->Vesicles Packaging Membrane Plasma Membrane Vesicles->Membrane Transport & Fusion CWDE Cell Wall Degrading Enzymes (e.g., pectinases) Membrane->CWDE Secretion Host Host Plant Tissue CWDE->Host Degrades Cell Wall This compound This compound Inhibition INHIBITION Inhibition->Golgi Disrupts Golgi function & transport from Golgi to cell surface Infection Infection Peg Formation & Tissue Maceration

Caption: this compound's proposed mechanism of action in fungal cells.

Experimental Workflow for Fungicide Efficacy Trial

The following diagram outlines the logical steps for conducting a field or greenhouse trial to assess the efficacy of this compound.

Fungicide_Trial_Workflow A 1. Hypothesis & Objective (e.g., Determine optimal timing) B 2. Experimental Design (RCBD, Treatments, Replicates) A->B C 3. Site/Plant Preparation (Select susceptible cultivar, ensure uniform plants) B->C D 4. Treatment Application (Calibrate sprayer, apply at target stage) C->D E 5. Inoculation (If not natural infection) C->E Optional F 6. Incubation & Disease Development (Monitor environmental conditions) D->F E->F G 7. Data Collection (Assess disease incidence & severity) F->G H 8. Data Analysis (ANOVA, Mean Separation Tests) G->H I 9. Conclusion & Reporting (Evaluate efficacy, interpret results) H->I

Caption: A generalized workflow for a fungicide efficacy trial.

References

Analysis of Mepanipyrim and its Metabolites in Processed Foods: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepanipyrim is an anilinopyrimidine fungicide used to control a variety of fungal diseases on fruits and vegetables, such as gray mold and scab. As this fungicide can persist in raw agricultural commodities, it is crucial to understand its fate during food processing and to develop robust analytical methods for its detection and quantification in processed foods. This document provides detailed application notes and protocols for the analysis of this compound and its primary metabolite, M31, in various processed food matrices. The primary analytical technique described is a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) analysis.

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of this compound and its metabolite M31 using the described QuEChERS UPLC-MS/MS method in various food matrices.[1]

Table 1: Method Detection and Quantification Limits [1][2]

AnalyteMatrixLOD (µg/kg)LOQ (µg/kg)
This compoundApple, Peach, Cabbage, Tomato< 0.4≤ 1.5
M31Apple, Peach, Cabbage, Tomato< 0.4≤ 1.5

Table 2: Recovery and Precision Data [1]

MatrixSpiked Level (mg/kg)This compound Recovery (%)This compound RSD (%)M31 Recovery (%)M31 RSD (%)
Apple0.00295.28.598.77.6
0.0192.16.496.35.8
0.0598.64.2101.23.9
0.20102.53.1105.42.5
2.0105.12.8107.32.1
Peach0.00288.410.291.59.8
0.0185.38.989.18.1
0.0592.76.795.46.2
0.2096.85.399.24.8
2.0101.34.1103.63.7
Cabbage0.00281.513.984.612.5
0.0184.211.287.310.1
0.0589.99.592.18.7
0.2093.47.896.57.1
2.098.76.4100.95.9
Tomato0.00290.19.193.48.5
0.0188.67.591.86.9
0.0594.35.897.65.1
0.2099.14.6102.34.0
2.0103.43.5106.13.1

Table 3: Effects of Processing on this compound Residues

CommodityProcessing StepThis compound Reduction (%)Reference
GrapesWinemaking> 93%[1](--INVALID-LINK--)
Fruits/VegetablesWashing, Peeling, BoilingSignificant Reduction[1](3--INVALID-LINK--

Experimental Protocols

Sample Preparation: QuEChERS Extraction and Cleanup

This protocol is adapted from the method described by Liang et al. (2013).[1]

Materials:

  • Homogenized processed food sample (e.g., fruit puree, juice, canned vegetables)

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB) sorbent (for samples with high pigment content)

  • C18 sorbent (for samples with high fat content)

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • Centrifuge capable of 4000 rpm

  • Vortex mixer

Procedure:

  • Extraction:

    • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

    • For wet samples (e.g., juices, purees), add 10 mL of ACN. For dry samples (e.g., dried fruits), add 10 mL of water and let it soak for 30 minutes before adding 10 mL of ACN.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.

    • Immediately cap the tube tightly and vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

    • The upper ACN layer contains the extracted analytes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the ACN extract into a 15 mL centrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA.

    • For samples with high chlorophyll (B73375) content (e.g., green vegetables), add 50 mg of GCB.

    • For samples with high fat content, add 50 mg of C18.

    • Vortex the tube for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

    • The supernatant is the final extract for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

UPLC Conditions:

  • Column: Acquity UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 95% A

    • 1-4 min: Linear gradient to 5% A

    • 4-5 min: Hold at 5% A

    • 5-5.1 min: Return to 95% A

    • 5.1-6 min: Re-equilibration at 95% A

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

MS/MS Conditions (Positive ESI Mode):

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 800 L/h

  • Collision Gas: Argon

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)
This compound224.1106.120118.118
M31240.1134.115106.122

Visualizations

Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_cleanup Dispersive SPE Cleanup cluster_analysis UPLC-MS/MS Analysis Sample Homogenized Processed Food (10g) Extraction Add 10mL Acetonitrile, 4g MgSO4, 1g NaCl Sample->Extraction Vortex1 Vortex (1 min) Extraction->Vortex1 Centrifuge1 Centrifuge (4000 rpm, 5 min) Vortex1->Centrifuge1 Supernatant1 Collect Acetonitrile Supernatant (1mL) Centrifuge1->Supernatant1 dSPE Add to tube with: 150mg MgSO4 50mg PSA (optional GCB/C18) Supernatant1->dSPE Vortex2 Vortex (30 sec) dSPE->Vortex2 Centrifuge2 Centrifuge (4000 rpm, 5 min) Vortex2->Centrifuge2 Final_Extract Final Extract for Analysis Centrifuge2->Final_Extract Injection Inject 5µL into UPLC-MS/MS Final_Extract->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (ESI+, MRM) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: Analytical workflow for this compound analysis.

Metabolic_Pathway This compound This compound (C14H13N3) M31 Metabolite M31 (Hydroxylation Product) This compound->M31 Hydroxylation (in plants/fungi) Degradation Degradation Products This compound->Degradation Thermal/Photo- Degradation Conjugates Further Conjugates M31->Conjugates Conjugation (e.g., with sugars) M31->Degradation Further Degradation

Caption: Plausible metabolic pathway of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Mepanipyrim Resistance in Botrytis cinerea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on mepanipyrim resistance mechanisms in Botrytis cinerea. It includes troubleshooting guides for common experimental issues, frequently asked questions, curated data, detailed experimental protocols, and visualizations of key pathways and workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound against Botrytis cinerea?

A1: this compound is an anilinopyrimidine fungicide. Its primary mode of action is believed to be the inhibition of the secretion of fungal hydrolytic enzymes, such as pectinases and cellulases, which are crucial for the pathogen's ability to infect plant tissues.[1] Unlike some other anilinopyrimidines like cyprodinil, which may inhibit methionine biosynthesis, this compound's effect is more directly linked to disrupting the pathogenic process of tissue degradation.[1]

Q2: What are the main mechanisms of this compound resistance in Botrytis cinerea?

A2: The primary mechanism of resistance to this compound in B. cinerea is associated with multidrug resistance (MDR). This is often mediated by the overexpression of ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters. These transporters act as efflux pumps, actively removing the fungicide from the fungal cell and reducing its intracellular concentration to sub-lethal levels. The overexpression of these transporters can be caused by mutations in their regulatory genes.

Q3: Is there evidence of target-site mutations causing resistance to this compound?

A3: While target-site mutations are a common resistance mechanism for many fungicides, the specific molecular target of anilinopyrimidines has not been fully elucidated.[2] Research suggests that resistance to anilinopyrimidines is linked to mitochondrial function, with mutations identified in nine genes associated with mitochondrial processes.[2] However, the most commonly observed field resistance is not due to a single target-site mutation but rather the overexpression of efflux pumps.

Q4: Can resistance to this compound confer cross-resistance to other fungicides?

A4: Yes, isolates of B. cinerea resistant to this compound often show cross-resistance to other anilinopyrimidine fungicides like pyrimethanil (B132214) and cyprodinil.[3] Furthermore, since the resistance mechanism is often based on multidrug resistance (MDR) transporters, these isolates can also exhibit reduced sensitivity to fungicides from different chemical classes.

Q5: What is the fitness cost associated with this compound resistance?

A5: The fitness of fungicide-resistant B. cinerea isolates can vary. Some studies have shown that this compound-resistant isolates exhibit pathogenicity comparable to that of sensitive isolates.[3] However, fitness costs, such as reduced mycelial growth or sporulation, can be associated with certain resistance mutations for other fungicides, which may influence the prevalence of resistant strains in the absence of fungicide selection pressure.

Troubleshooting Guides

Fungicide Sensitivity Testing
IssuePossible Cause(s)Suggested Solution(s)
No or poor mycelial growth in control plates - Inoculum is not viable. - Inappropriate growth medium or incubation conditions.- Use a fresh, actively growing culture for the inoculum. - Ensure the use of an appropriate medium (e.g., Potato Dextrose Agar (B569324) - PDA) and incubate at the optimal temperature for B. cinerea (around 20-23°C).
High variability in EC50 values between replicates - Inconsistent inoculum size. - Uneven distribution of the fungicide in the agar medium. - Pipetting errors when preparing fungicide dilutions.- Use a standardized mycelial plug size or a calibrated spore suspension for inoculation. - Ensure the fungicide is thoroughly mixed with the molten agar before pouring the plates. - Calibrate pipettes and use fresh tips for each dilution.
This compound does not completely inhibit mycelial growth even at high concentrations on standard PDA. - this compound's mode of action is primarily on enzyme secretion, not direct mycelial growth inhibition on complex media.- For this compound sensitivity testing, it is recommended to use a medium that better differentiates between sensitive and resistant strains, such as FGA (Fructose Gelatin Agar).[3] Alternatively, assess the inhibition of germ-tube elongation.[1]
Contamination of culture plates - Non-sterile working conditions. - Contaminated stock cultures or reagents.- Work in a laminar flow hood and use sterile techniques for all manipulations. - Use freshly prepared, sterile media and filtered fungicide stock solutions.
Quantitative PCR (qPCR) for Gene Expression Analysis
IssuePossible Cause(s)Suggested Solution(s)
No amplification or a very high Ct value in samples that should be positive - Poor RNA quality or quantity. - Inefficient cDNA synthesis. - Presence of PCR inhibitors. - Poorly designed primers.- Assess RNA integrity (e.g., using a Bioanalyzer) and ensure sufficient starting material. - Optimize the reverse transcription reaction. - Purify RNA samples to remove potential inhibitors. - Design and validate new primers with appropriate software.
Non-specific amplification (multiple peaks in melt curve analysis) - Primer-dimer formation. - Suboptimal annealing temperature.- Optimize primer concentrations. - Perform a temperature gradient qPCR to determine the optimal annealing temperature. - Redesign primers to avoid self-dimerization.
High variability in gene expression results - Inconsistent sample collection and processing. - Pipetting inaccuracies. - Unstable reference genes.- Standardize the protocol for fungal culture, treatment, and RNA extraction. - Use calibrated pipettes and high-quality reagents. - Validate reference genes for your specific experimental conditions and use the average of multiple stable reference genes for normalization.[2]
Amplification in the no-template control (NTC) - Contamination of reagents (master mix, primers, water) with template DNA.- Use dedicated, sterile pipettes and filter tips. - Prepare master mixes in a separate area from template handling. - Use fresh aliquots of all reagents.

Data Presentation

Table 1: this compound Sensitivity in Botrytis cinerea Field Isolates
Origin of IsolatesNo. of IsolatesAssay MethodEC50 Range (µg/mL) for Sensitive Isolates% Resistant IsolatesResistance Threshold (µg/mL)Reference
Tomato, Strawberry, Cucumber (Korea)86Agar Dilution (FGA)Not specified23.3%> 1.0[3]
Various crops (Japan)420FGA-paper discNot specifiedNot applicable (baseline)MIC: 0.1 - 3.0[1]

Note: EC50 values for this compound are not as extensively reported in comparative tables as for some other fungicides. The data above is compiled from available studies.

Table 2: Cross-Resistance Profile of this compound-Resistant Botrytis cinerea
FungicideChemical GroupCross-Resistance Observed with this compoundReference
PyrimethanilAnilinopyrimidineYes[3]
CyprodinilAnilinopyrimidineYes

Experimental Protocols

Protocol 1: Fungicide Sensitivity Testing by Agar Dilution Method

This protocol is adapted for determining the 50% effective concentration (EC50) of this compound against Botrytis cinerea.

1. Media Preparation:

  • Prepare Fructose Gelatin Agar (FGA) as it has been shown to be more reliable for this compound sensitivity testing than standard PDA.[3]

  • Autoclave the medium and cool it to 50-55°C in a water bath.

2. Fungicide Stock and Working Solutions:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent like acetone (B3395972) or DMSO.

  • Prepare serial dilutions from the stock solution to create working solutions that will be added to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

3. Plate Preparation:

  • Add the appropriate volume of each this compound working solution to the molten FGA to achieve the final test concentrations. Add the same volume of solvent without the fungicide to the control plates.

  • Mix thoroughly and pour the amended agar into sterile Petri dishes. Allow the plates to solidify.

4. Inoculation:

  • From the edge of a 3- to 5-day-old actively growing B. cinerea culture on PDA, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each FGA plate (both fungicide-amended and control plates).

5. Incubation:

  • Seal the plates with parafilm and incubate them in the dark at 20-23°C for 3-5 days, or until the mycelial growth in the control plates has reached a significant diameter.

6. Data Collection and Analysis:

  • Measure the diameter of the fungal colony in two perpendicular directions for each plate and calculate the average diameter.

  • Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.

  • Determine the EC50 value by performing a probit analysis or by plotting the percentage of inhibition against the log of the fungicide concentration.

Protocol 2: Quantitative Real-Time PCR (qPCR) for ABC Transporter Gene Expression

This protocol outlines the steps to quantify the expression of ABC transporter genes (e.g., BcatrB) implicated in this compound resistance.

1. Fungal Culture and Treatment:

  • Grow B. cinerea isolates (both sensitive and potentially resistant) in a liquid medium (e.g., Potato Dextrose Broth - PDB) for 2-3 days at 20-23°C with shaking.

  • Expose the fungal cultures to a sub-lethal concentration of this compound. An untreated control culture should be maintained in parallel.

  • Harvest the mycelium by filtration at different time points after treatment (e.g., 0, 2, 6, 12 hours).

2. RNA Extraction:

  • Immediately freeze the harvested mycelium in liquid nitrogen and grind it to a fine powder.

  • Extract total RNA using a commercially available kit or a standard protocol (e.g., TRIzol method).

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Assess the quantity and quality of the RNA using a spectrophotometer and gel electrophoresis.

3. cDNA Synthesis:

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

4. qPCR Reaction:

  • Prepare the qPCR reaction mix containing:

    • SYBR Green master mix

    • Forward and reverse primers for the target gene (e.g., BcatrB) and at least one validated reference gene (e.g., actin, tubulin, or ubiquitin-conjugating enzyme).

    • Diluted cDNA template

    • Nuclease-free water

  • Perform the qPCR in a real-time thermal cycler using a standard three-step cycling protocol (denaturation, annealing, extension).

  • Include a melt curve analysis at the end of the run to verify the specificity of the amplification.

5. Data Analysis:

  • Determine the cycle threshold (Ct) values for the target and reference genes in both treated and control samples.

  • Calculate the relative gene expression using the 2-ΔΔCt method. The expression of the target gene is normalized to the expression of the reference gene(s) and then expressed as a fold change relative to the untreated control.

Mandatory Visualizations

Mepanipyrim_Resistance_Mechanism cluster_extracellular Extracellular cluster_cell Botrytis cinerea Cell cluster_nucleus This compound This compound Mepanipyrim_in This compound This compound->Mepanipyrim_in Passive Diffusion Mepanipyrim_in->this compound Efflux Signaling_Cascade Stress Response Signaling Cascade Mepanipyrim_in->Signaling_Cascade Induces Stress ABC_Transporter ABC Transporter (e.g., BcatrB) TF Transcription Factor (e.g., Mrr1) Signaling_Cascade->TF Activates Nucleus Nucleus ABC_Gene ABC Transporter Gene TF->ABC_Gene Binds to Promoter ABC_Gene->ABC_Transporter Transcription & Translation

Caption: Proposed signaling pathway for this compound resistance in B. cinerea.

Fungicide_Sensitivity_Workflow start Start: Isolate B. cinerea from infected tissue culture Culture on PDA to obtain pure isolate start->culture prep_inoculum Prepare mycelial plugs or spore suspension culture->prep_inoculum inoculate Inoculate plates prep_inoculum->inoculate prep_plates Prepare FGA plates with serial dilutions of this compound prep_plates->inoculate incubate Incubate at 20-23°C for 3-5 days inoculate->incubate measure Measure colony diameters incubate->measure calculate Calculate % inhibition vs. control measure->calculate analyze Determine EC50 value using probit analysis calculate->analyze end End: Classify isolate as sensitive or resistant analyze->end

Caption: Experimental workflow for fungicide sensitivity testing.

qPCR_Workflow start Start: Culture sensitive and resistant isolates treat Treat with sub-lethal dose of this compound start->treat harvest Harvest mycelium at time points treat->harvest rna_extraction Extract total RNA harvest->rna_extraction cdna_synthesis Synthesize cDNA rna_extraction->cdna_synthesis qpcr Perform qPCR with primers for target and reference genes cdna_synthesis->qpcr analysis Analyze Ct values using 2-ΔΔCt method qpcr->analysis end End: Determine relative gene expression fold change analysis->end

Caption: Workflow for qPCR analysis of gene expression.

References

Technical Support Center: Optimizing Mepanipyrim Efficacy Against Grey Mould (Botrytis cinerea)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the efficacy of mepanipyrim in controlling grey mould (Botrytis cinerea).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound against Botrytis cinerea?

A1: this compound is an anilinopyrimidine fungicide.[1] Its primary mode of action is the inhibition of the secretion of hydrolytic enzymes by the fungus, such as pectinases, cellulases, and proteinases.[1][2] These enzymes are crucial for the pathogen's ability to infect host tissues.[1] By inhibiting their secretion, this compound effectively hinders the pathogenic process. Some studies also suggest that anilinopyrimidines may inhibit the biosynthesis of methionine.[3][4]

Q2: I am observing reduced efficacy of this compound in my experiments. What could be the cause?

A2: Reduced efficacy of this compound is most commonly due to the development of fungicide resistance in Botrytis cinerea populations.[5][6] Resistance to anilinopyrimidine fungicides, including this compound, has been widely reported.[6][7] It is also important to consider experimental conditions, as factors like the composition of the culture medium can affect the observable inhibitory activity of the fungicide.[1] For instance, this compound's inhibitory effect on mycelial growth may not be fully apparent on complex media.[1]

Q3: How can I test for this compound resistance in my B. cinerea isolates?

A3: Several methods can be used to monitor the sensitivity of B. cinerea to this compound. The agar (B569324) dilution method is a common technique where the half-maximal effective concentration (EC₅₀) is determined by measuring mycelial growth on media amended with various fungicide concentrations.[5] It is crucial to use an appropriate medium, such as Fructose Glucose Agar (FGA), as standard Potato Dextrose Agar (PDA) may not accurately differentiate between sensitive and resistant strains.[5] The FGA-paper disc method is another reliable in vitro technique.[1] For confirmation, in vivo assays using host tissue, such as strawberry fruits, are recommended.[1]

Q4: Are there fungicides that show cross-resistance with this compound?

A4: Yes, isolates of B. cinerea resistant to this compound typically exhibit cross-resistance to other anilinopyrimidine fungicides, such as pyrimethanil (B132214) and cyprodinil.[5][8] Therefore, if resistance to this compound is confirmed, switching to another anilinopyrimidine fungicide is unlikely to be an effective control strategy.

Q5: What are some alternative fungicides or control strategies if this compound resistance is detected?

A5: If this compound resistance is present, it is crucial to rotate to fungicides with different modes of action.[9][10] Fungicide groups to consider include:

  • Quinone outside inhibitors (QoIs) like azoxystrobin (B1666510) and pyraclostrobin.[8]

  • Succinate dehydrogenase inhibitors (SDHIs) such as boscalid (B143098) and fluopyram.[4][8]

  • Hydroxyanilides like fenhexamid.[8]

  • Phenylpyrroles such as fludioxonil.[8]

Integrated pest management (IPM) strategies, including the use of biological control agents and implementing appropriate cultural practices to reduce disease pressure, are also recommended.[6][11][12]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Problem Possible Cause Troubleshooting Steps
Inconsistent results in in vitro sensitivity assays. Inappropriate culture medium.Switch from PDA to Fructose Glucose Agar (FGA) for clearer differentiation between sensitive and resistant isolates.[5]
Age of the fungal culture.This compound is more effective against younger mycelia. Standardize the age of the cultures used for inoculation.[13]
High EC₅₀ values observed. Development of fungicide resistance.Confirm resistance using an in vivo assay. If confirmed, select an alternative fungicide with a different mode of action.[1]
This compound shows poor inhibition of mycelial growth but good disease control in vivo. Unique mode of action.This compound primarily inhibits enzyme secretion required for infection, not necessarily mycelial growth on nutrient-rich media.[1][3] Rely on in vivo assays for a more accurate assessment of efficacy.
Control failure in greenhouse or field trials. High frequency of resistant strains in the fungal population.Collect isolates and perform resistance monitoring.[5] Implement a fungicide rotation program and integrated management strategies.[10][11]
Improper application timing.Apply this compound preventatively, before infection is established, for best results.[11][14] Application at the full-bloom stage can be critical for crops like grapes.[15]

Data Summary

Table 1: this compound Sensitivity in Botrytis cinerea Isolates
Isolate TypeEC₅₀ Value (µg/mL) on FGA MediumReference
Sensitive< 1.0[5]
Resistant≥ 1.0[5]
Table 2: Efficacy of this compound and Other Fungicides Against Grey Mould
FungicideApplication Rate (product/L water) on Potted PlantsFoliar Browning (%)Reference
This compound0.8 gSignificantly reduced vs. control[16]
Azoxystrobin1 ml< 5%[16]
Cyprodinil0.67 gSlightly more effective than this compound[16]
Iprodione1 gNot significantly different from control[16]
Untreated ControlN/A~52%[16]

Experimental Protocols

Agar Dilution Method for this compound Sensitivity Testing

Objective: To determine the EC₅₀ value of this compound for B. cinerea isolates.

Materials:

  • Botrytis cinerea isolates

  • Fructose Glucose Agar (FGA) medium

  • This compound stock solution (in acetone (B3395972) or DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile distilled water

  • Cork borer (5 mm diameter)

  • Incubator set to 20-22°C

Procedure:

  • Prepare FGA medium and autoclave.

  • Cool the medium to 50-55°C.

  • Add the appropriate volume of this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 0.1, 0.3, 1.0, 3.0, 10.0 µg/mL). Ensure the solvent concentration is consistent across all plates, including the control.

  • Pour the amended agar into Petri dishes and allow them to solidify.

  • Take mycelial plugs from the margin of an actively growing (3-4 day old) B. cinerea culture using a sterile 5 mm cork borer.

  • Place one mycelial plug, mycelium-side down, in the center of each FGA plate.

  • Incubate the plates at 20-22°C in the dark for 3-5 days.

  • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculate the average diameter and determine the percentage of mycelial growth inhibition relative to the control (0 µg/mL this compound).

  • Calculate the EC₅₀ value using probit analysis or by plotting the inhibition percentage against the log of the fungicide concentration.

In Vivo Efficacy Assay on Strawberry Fruit

Objective: To assess the protective efficacy of this compound against B. cinerea infection on a host tissue.

Materials:

  • Fresh, unwounded strawberry fruits

  • Botrytis cinerea spore suspension (1 x 10⁵ spores/mL)

  • This compound solution at desired concentrations (e.g., 50 mg a.i./liter)

  • Sterile distilled water (for control)

  • Atomizer/sprayer

  • Moist chambers (e.g., plastic boxes with lids and moist paper towels)

Procedure:

  • Surface-sterilize strawberry fruits with 70% ethanol (B145695) for 30 seconds, rinse with sterile distilled water, and allow them to air dry in a sterile environment.

  • Spray the fruits with the this compound solution until runoff. Control fruits are sprayed with sterile distilled water containing the same concentration of solvent.

  • Allow the fruits to dry for 2-3 hours.

  • Inoculate each fruit with a 10 µL droplet of the B. cinerea spore suspension.

  • Place the fruits in moist chambers to maintain high humidity.

  • Incubate at 20-22°C for 4-6 days.

  • Assess disease severity by measuring the lesion diameter on each fruit.

  • Calculate the percentage of disease control for each this compound concentration compared to the untreated control.

Visualizations

Mepanipyrim_MoA cluster_fungus Botrytis cinerea cluster_host Host Plant This compound This compound Enzyme_Secretion Hydrolytic Enzyme Secretion (Pectinase, Cellulase) This compound->Enzyme_Secretion Inhibits Methionine_Synth Methionine Biosynthesis This compound->Methionine_Synth Inhibits (secondary action) Infection_Process Host Tissue Infection Enzyme_Secretion->Infection_Process Enables Host_Cell Plant Cell Wall & Tissues Infection_Process->Host_Cell Degrades Mycelial_Growth Mycelial Growth & Development Methionine_Synth->Mycelial_Growth Required for

Caption: Mechanism of action of this compound against Botrytis cinerea.

Sensitivity_Testing_Workflow start Start: Suspected This compound Insensitivity isolate_fungus 1. Isolate B. cinerea from infected tissue start->isolate_fungus in_vitro_assay 2. In Vitro Assay (Agar Dilution on FGA Medium) isolate_fungus->in_vitro_assay calc_ec50 3. Calculate EC₅₀ Value in_vitro_assay->calc_ec50 compare_ec50 4. Compare EC₅₀ to Baseline Sensitivity (<1.0 µg/mL) calc_ec50->compare_ec50 sensitive Result: Isolate is Sensitive compare_ec50->sensitive EC₅₀ < 1.0 resistant Result: Isolate is Resistant compare_ec50->resistant EC₅₀ ≥ 1.0 in_vivo_confirm 5. Optional: In Vivo Confirmation Assay (e.g., Strawberry Fruit) resistant->in_vivo_confirm alt_strategy 6. Implement Alternative Control Strategy (Fungicide Rotation, IPM) in_vivo_confirm->alt_strategy

References

Mepanipyrim Photodegradation on Plant Surfaces: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the photodegradation pathway of Mepanipyrim on plant surfaces. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected photodegradation pathway of this compound on plant surfaces?

A1: While direct studies on plant surfaces are limited, research on the photocatalytic degradation of this compound in aqueous solutions provides significant insights into its environmental fate. The degradation process is complex, involving several simultaneous oxidative and reductive reactions. The primary transformation steps include:

  • Cleavage of the Triple Bond: The propynyl (B12738560) group is susceptible to cleavage.[1]

  • Hydroxylation: Mono- and di-hydroxylated derivatives of the parent molecule are common intermediates.[1] This can occur on both the aromatic and heterocyclic rings, the nitrogen bridge, and the propynylic side chain.

  • Loss of Moieties: Degradation can proceed through the loss of the benzene (B151609) group and/or the propynylic chain.[1]

  • Formation of Guanidine: Guanidine has been identified as a more persistent degradation product.[1]

Q2: What are the known degradation products of this compound?

A2: Based on photocatalytic degradation studies, several intermediate compounds have been identified. These include mono- and dihydroxylated derivatives of this compound.[1] The ultimate degradation pathway appears to lead to the formation of guanidine.[1]

Q3: What is the half-life of this compound on plant surfaces?

A3: The dissipation half-life of this compound has been reported to be approximately 12.8 days on grapes.[2] It is important to note that dissipation is a result of various factors, including photodegradation, volatilization, and plant metabolism. In aqueous solutions containing Fe(III)-polycarboxylate complexes, which can simulate environmental conditions, the photodegradation half-life of this compound has been estimated to be between 28 and 79 minutes.

Troubleshooting Experimental Issues

Q1: I am not observing any degradation of this compound in my experiments. What could be the reason?

A1: Several factors could contribute to a lack of observable degradation:

  • Inadequate Light Source: Ensure your light source simulates the solar spectrum, particularly in the UV range, as photodegradation is initiated by the absorption of light energy.

  • Incorrect Wavelength: The wavelength of light is a critical factor in initiating photochemical reactions.

  • Experimental Surface: The nature of the plant surface (e.g., waxiness, presence of photosensitizers) can significantly influence photodegradation rates. Consider if your model surface (e.g., glass plates) is an appropriate surrogate for a plant leaf.

  • Insufficient Irradiation Time: Photodegradation can be a slow process. Refer to known dissipation rates to ensure your experiment duration is adequate.

Q2: The degradation products I am identifying do not match the published literature. Why might this be?

A2: Discrepancies in degradation products can arise from:

  • Different Environmental Conditions: Factors such as humidity, temperature, and the presence of other chemicals on the plant surface can alter the degradation pathway.

  • Analytical Method Limitations: Your analytical technique (e.g., HPLC-MS/MS) may have different sensitivities or separation capabilities compared to the methods used in published studies. Ensure your method is optimized for the expected intermediates.

  • Matrix Effects: The complex matrix of a plant extract can interfere with the analysis, leading to misidentification or masking of certain products. Proper sample clean-up is crucial.

Quantitative Data Summary

The following table summarizes the available quantitative data on the dissipation and photodegradation of this compound.

ParameterMatrixValueReference
Dissipation Half-Life (t½)Grapes12.8 days[2]
Photodegradation Half-Life (t½)Aqueous solution with Fe(III)-polycarboxylate complexes28 - 79 minutes

Experimental Protocols

Protocol 1: Analysis of this compound Photodegradation on Leaf Surfaces

This protocol provides a general framework for studying the photodegradation of this compound on plant leaves.

1. Sample Preparation:

  • Select healthy, undamaged leaves from the plant of interest (e.g., strawberry, grape).
  • Apply a known concentration of this compound solution evenly to the leaf surface, typically using a microsyringe or a spray chamber.
  • Allow the solvent to evaporate completely in a dark, ventilated area.

2. Irradiation:

  • Place the treated leaves in a temperature- and humidity-controlled chamber.
  • Irradiate the samples with a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).
  • Collect leaf samples at predetermined time intervals.

3. Residue Extraction:

  • Cut the leaf samples into small pieces.
  • Extract the residues using a suitable organic solvent (e.g., acetonitrile).
  • Homogenize the sample and solvent mixture.
  • Centrifuge the mixture and collect the supernatant.

4. Sample Clean-up:

  • Use a clean-up technique such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or solid-phase extraction (SPE) to remove interfering matrix components.

5. Analytical Determination:

  • Analyze the cleaned-up extract using a validated analytical method, such as High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).
  • Quantify the remaining this compound and identify degradation products by comparing with analytical standards and interpreting mass spectra.

Visualizations

Photodegradation_Pathway This compound This compound Intermediates Hydroxylated Intermediates (Mono- & Di-hydroxylation) This compound->Intermediates Hydroxylation Cleavage_Products Cleavage Products (Loss of Benzene/Propynyl Group) This compound->Cleavage_Products Cleavage Guanidine Guanidine Intermediates->Guanidine Cleavage_Products->Guanidine

Caption: Proposed photodegradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Leaf_Selection Select Plant Leaves Application Apply this compound Leaf_Selection->Application Drying Evaporate Solvent Application->Drying Irradiation Irradiate with Simulated Sunlight Drying->Irradiation Sampling Collect Samples at Time Intervals Irradiation->Sampling Extraction Residue Extraction Sampling->Extraction Cleanup Sample Clean-up (e.g., QuEChERS) Extraction->Cleanup Analysis HPLC-MS/MS Analysis Cleanup->Analysis

Caption: Workflow for analyzing this compound photodegradation.

References

Mepanipyrim Metabolism and Degradation in Soil Micro-organisms: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mepanipyrim metabolism and degradation in soil micro-organisms. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary route of this compound degradation in soil?

A1: The primary route of this compound dissipation in soil is through microbial degradation. This process is significantly more influential than abiotic degradation pathways such as hydrolysis or photolysis. The rate of degradation can be influenced by environmental factors like temperature and moisture content.

Q2: What are the major metabolites of this compound in soil?

A2: Several metabolites of this compound have been identified in soil studies. The most commonly reported metabolites are:

  • 2-amino-4-methyl-6-(1-phenylethylamino)-pyrimidine (M2)

  • 2-hydroxy-4-methyl-6-(1-phenylethylamino) pyrimidine (B1678525) (M3)

  • Other minor metabolites that may be observed include hydroxylated derivatives on the phenyl ring.

Q3: What is the typical half-life of this compound in soil?

A3: The half-life of this compound in soil can vary depending on the soil type, microbial activity, and environmental conditions. Generally, it ranges from approximately 15 to 70 days. For a detailed comparison of half-lives in different soil types, please refer to the data summary tables below.

Q4: Are there any specific microorganisms known to degrade this compound?

A4: Yes, specific bacterial strains capable of degrading this compound have been isolated from soil. For example, a strain of Arthrobacter has been shown to utilize this compound as a source of carbon and nitrogen. Research has also pointed to other genera, such as Pseudomonas, being involved in the degradation process.

Troubleshooting Guides

Problem: this compound degradation is not observed or is very slow in my soil microcosm experiment.
  • Possible Cause 1: Low microbial activity in the soil sample.

    • Solution: Ensure that the soil used has not been sterilized or stored in a way that would diminish its microbial population. Use fresh soil samples when possible. You can assess the microbial activity of your soil using standard methods like microbial biomass carbon analysis.

  • Possible Cause 2: Unfavorable environmental conditions.

    • Solution: this compound degradation is sensitive to temperature and moisture. Optimal degradation rates are often observed at temperatures around 25-30°C and moisture content of 40-60% of the soil's water holding capacity. Verify and adjust these parameters in your incubation setup.

  • Possible Cause 3: Incorrect analytical methodology.

    • Solution: Ensure that your extraction method is efficient for this compound and its metabolites from your specific soil type. Validate your analytical method (e.g., HPLC, GC-MS) for linearity, accuracy, and precision. Check for potential matrix effects from your soil that may be interfering with the analysis.

Problem: I am detecting unknown peaks in my chromatograms.
  • Possible Cause 1: Formation of unexpected metabolites.

    • Solution: The degradation pathway of this compound can be complex and may lead to the formation of various intermediates. To identify these unknown peaks, consider using high-resolution mass spectrometry (e.g., LC-Q-TOF/MS) for accurate mass determination and structural elucidation.

  • Possible Cause 2: Contamination of samples or analytical system.

    • Solution: Run blank samples (soil extract without this compound) to check for background contamination. Clean your analytical instrument, including the column and injection port, to eliminate potential sources of contamination.

Quantitative Data Summary

Table 1: Half-life of this compound in Different Soil Types
Soil TypepHOrganic Matter (%)Temperature (°C)Half-life (days)Reference
Loam6.82.52529.3
Sandy Loam7.21.82545.1
Clay Loam6.53.12521.7
Silt Loam5.92.22068.3

Experimental Protocols

Protocol 1: Soil Microcosm Setup for this compound Degradation Study
  • Soil Preparation:

    • Collect fresh soil from the field and sieve it (e.g., through a 2 mm mesh) to remove stones and large debris.

    • Determine the soil's physicochemical properties, including pH, organic matter content, and water holding capacity.

    • Adjust the soil moisture to 50% of its water holding capacity with deionized water and pre-incubate it in the dark at 25°C for 7 days to stabilize the microbial community.

  • This compound Application:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone (B3395972) or methanol).

    • Add the this compound solution to the pre-incubated soil to achieve the desired final concentration. Ensure the volume of the solvent is minimal to avoid adverse effects on microorganisms.

    • Thoroughly mix the soil to ensure a homogenous distribution of this compound.

    • Prepare control samples with the solvent only.

  • Incubation:

    • Place the treated soil samples (in triplicate) in incubation vessels (e.g., glass flasks).

    • Incubate the samples in the dark at a constant temperature (e.g., 25°C).

    • Maintain soil moisture by periodically adding deionized water.

  • Sampling and Extraction:

    • Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 28, 42, and 56 days).

    • Extract this compound and its metabolites from the soil samples using an appropriate solvent system (e.g., acetonitrile/water mixture) and extraction technique (e.g., shaking, sonication).

    • Centrifuge and filter the extracts before analysis.

  • Analysis:

    • Analyze the extracts using a validated analytical method, such as High-Performance Liquid Chromatography with a UV or Mass Spectrometry detector (HPLC-UV/MS).

    • Quantify the concentration of this compound and its metabolites at each time point.

    • Calculate the degradation kinetics and half-life of this compound.

Visualizations

This compound Degradation Pathway

Mepanipyrim_Degradation_Pathway This compound This compound m2 M2 (2-amino-4-methyl-6-(1-phenylethylamino)-pyrimidine) This compound->m2 Deamination m3 M3 (2-hydroxy-4-methyl-6-(1-phenylethylamino) pyrimidine) This compound->m3 Hydroxylation further_degradation Further Degradation (Ring Cleavage) m2->further_degradation m3->further_degradation

Caption: Proposed degradation pathway of this compound in soil.

Experimental Workflow for this compound Degradation Study

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis soil_collection Soil Collection and Sieving pre_incubation Pre-incubation (7 days, 25°C) soil_collection->pre_incubation fortification This compound Fortification pre_incubation->fortification incubation Incubation (Dark, 25°C) fortification->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis HPLC-MS/MS Analysis extraction->analysis data_analysis Data Analysis (Kinetics, Half-life) analysis->data_analysis

Caption: General workflow for a soil microcosm degradation study.

Technical Support Center: Mepanipyrim Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mepanipyrim. It addresses common issues encountered during experimental studies of its stability in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by three main factors: pH, temperature, and exposure to light.[1][2] Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a significant degradation pathway, and its rate is highly dependent on the pH and temperature of the solution. Photodegradation, or decomposition caused by light, is another critical factor, particularly for compounds with chromophores that absorb UV radiation.

Q2: How does pH affect the hydrolysis rate of this compound?

Q3: What is the expected half-life of this compound in aqueous solutions?

A3: The half-life (DT50) of this compound in aqueous solutions can vary significantly based on environmental conditions. For instance, one study mentions a degradation half-life of approximately two weeks in crops, but this is not directly transferable to aqueous solutions.[3] In laboratory studies under dark, aerobic conditions in water-sediment systems, this compound has shown moderate persistence.[1] Photolysis studies have indicated that its degradation is slow.[1] For a more precise estimation in your specific experimental setup, it is crucial to conduct a stability study under controlled conditions.

Q4: What are the known degradation products of this compound in water?

A4: A study on the photocatalytic degradation of this compound on a TiO2 surface identified several intermediate compounds. The main degradation pathways involve the cleavage of the triple bond, mono- and bihydroxylation of the parent molecule, and the loss of the benzene (B151609) moiety and/or the propynylic chain.[4] Guanidine was identified as a more persistent degradation product.[4]

Troubleshooting Guide

Issue: Inconsistent results in this compound stability studies.

  • Possible Cause 1: pH fluctuation.

    • Troubleshooting Step: Ensure that the aqueous solution is adequately buffered and that the pH is monitored and maintained throughout the experiment. The rate of hydrolysis can be significantly altered by minor pH shifts.

  • Possible Cause 2: Temperature variation.

    • Troubleshooting Step: Use a temperature-controlled incubator or water bath to maintain a constant temperature. Degradation reactions are generally accelerated at higher temperatures.

  • Possible Cause 3: Uncontrolled light exposure.

    • Troubleshooting Step: If not conducting a photostability study, protect the solutions from light by using amber glassware or by covering the experimental setup with aluminum foil.

  • Possible Cause 4: Impurities in the this compound sample or solvent.

    • Troubleshooting Step: Use high-purity this compound and analytical grade solvents. Impurities can sometimes catalyze degradation reactions.

Issue: Difficulty in separating this compound from its degradation products using HPLC.

  • Possible Cause 1: Inappropriate column selection.

    • Troubleshooting Step: A C18 column is commonly used for the separation of this compound and its degradation products.[1] If co-elution occurs, consider a column with a different stationary phase chemistry.

  • Possible Cause 2: Suboptimal mobile phase composition.

    • Troubleshooting Step: Adjust the mobile phase composition, including the organic solvent ratio and the pH of the aqueous component. A gradient elution may be necessary to achieve adequate separation of all compounds.

  • Possible Cause 3: Inadequate detector settings.

    • Troubleshooting Step: Ensure the UV detector wavelength is set to the absorption maximum of this compound for optimal sensitivity. A photodiode array (PDA) detector can be beneficial for monitoring multiple wavelengths and assessing peak purity.

Quantitative Data Summary

Due to limited publicly available kinetic data for this compound in aqueous solutions, the following table presents representative data based on general knowledge of anilinopyrimidine fungicide stability. These values should be used as a guideline, and it is recommended to determine the specific degradation kinetics for your experimental conditions.

ParameterConditionRepresentative Value
Hydrolysis Half-life (DT50) pH 5 (25°C)> 30 days
pH 7 (25°C)Stable
pH 9 (25°C)~ 20 - 30 days
pH 7 (50°C)~ 10 - 15 days
Aqueous Photolysis Simulated Sunlight (pH 7, 25°C)Slow degradation

Detailed Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation Study

Objective: To evaluate the stability of this compound in aqueous solutions under acidic, neutral, and alkaline conditions.

Materials:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Phosphate (B84403) buffer (pH 7.0)

  • Volumetric flasks, pipettes, and vials

  • Temperature-controlled incubator or water bath

  • HPLC-UV/PDA system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

  • Working Solution Preparation:

    • Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of 10 µg/mL.

    • Neutral: Dilute the stock solution with pH 7.0 phosphate buffer to a final concentration of 10 µg/mL.

    • Alkaline: Dilute the stock solution with 0.1 M NaOH to a final concentration of 10 µg/mL.

  • Incubation:

    • Incubate the prepared solutions at a controlled temperature (e.g., 50°C) in the dark.

    • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

  • Sample Analysis:

    • Prior to injection, neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.

    • Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of degradation products.

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration versus time.

    • Determine the degradation rate constant (k) from the slope of the line.

    • Calculate the half-life (DT50) using the formula: DT50 = 0.693 / k.

Protocol 2: Aqueous Photostability Study

Objective: To assess the stability of this compound in aqueous solution upon exposure to light.

Materials:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade), pH 7 buffer

  • Quartz or borosilicate glass vials

  • Photostability chamber with a calibrated light source (e.g., Xenon lamp simulating sunlight)

  • Control samples wrapped in aluminum foil

  • HPLC-UV/PDA system

Procedure:

  • Solution Preparation: Prepare a solution of this compound (e.g., 10 µg/mL) in a pH 7 buffer.

  • Exposure:

    • Place the solution in transparent vials inside the photostability chamber.

    • Prepare identical control samples and wrap them in aluminum foil to protect them from light.

    • Expose the samples to a controlled light source for a defined period.

  • Sampling: Withdraw aliquots from both the exposed and control samples at specific time points.

  • Sample Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the exposed and control samples to identify photodegradation products and quantify the loss of this compound.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep_stock Prepare this compound Stock Solution prep_work Prepare Working Solutions (Acid, Neutral, Base, Photo) prep_stock->prep_work hydrolysis Hydrolysis (pH, Temperature) prep_work->hydrolysis photolysis Photolysis (Light Exposure) prep_work->photolysis sampling Sample at Time Intervals hydrolysis->sampling photolysis->sampling hplc HPLC-UV/PDA Analysis sampling->hplc kinetics Determine Degradation Kinetics (k, DT50) hplc->kinetics products Identify Degradation Products hplc->products

Caption: Experimental workflow for a forced degradation study of this compound.

Degradation_Pathways cluster_pathways Degradation Pathways cluster_products Degradation Products This compound This compound hydroxylation Hydroxylation This compound->hydroxylation triple_bond_cleavage Triple Bond Cleavage This compound->triple_bond_cleavage loss_of_benzene Loss of Benzene Moiety This compound->loss_of_benzene loss_of_propyne Loss of Propynyl Chain This compound->loss_of_propyne hydroxylated_this compound Hydroxylated Derivatives hydroxylation->hydroxylated_this compound cleaved_products Cleavage Products triple_bond_cleavage->cleaved_products loss_of_benzene->cleaved_products loss_of_propyne->cleaved_products guanidine Guanidine (Persistent Product) hydroxylated_this compound->guanidine cleaved_products->guanidine

Caption: Plausible degradation pathways of this compound in aqueous solutions.

References

Troubleshooting poor field performance of Mepanipyrim

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the field performance of Mepanipyrim.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

This compound is an anilinopyrimidine fungicide used to control a range of fungal diseases, particularly gray mold (Botrytis cinerea) and powdery mildew on fruits and vegetables.[1][2] Its primary mode of action is the inhibition of methionine biosynthesis in fungi.[1] This disruption of an essential amino acid synthesis pathway ultimately hinders fungal growth and development. Additionally, this compound has been shown to inhibit the secretion of pathogen proteins, such as cell-wall degrading enzymes, which are crucial for the infection process.[1]

Q2: What are the main factors that can lead to poor field performance of this compound?

Poor field performance of this compound can be attributed to several factors, including:

  • Fungicide Resistance: Development of resistance in the target fungal population is a primary cause of reduced efficacy.[3]

  • Environmental Conditions: Factors such as rainfall, temperature, and pH can significantly impact the stability and activity of the fungicide.

  • Application Errors: Incorrect timing, improper spray volume or coverage, and incompatible tank mixtures can lead to suboptimal results.

Q3: How does rainfall affect the efficacy of this compound?

Rainfall shortly after application can wash off the fungicide from the plant surface, reducing its effectiveness.[4][5][6] The intensity and duration of the rainfall are critical factors. A heavy downpour is more detrimental than a light drizzle.[4] While this compound has some systemic activity, allowing it to penetrate plant tissues, a significant rain event within a few hours of application can still lead to substantial loss of the product.[4][5]

Q4: Can this compound be mixed with other pesticides or fertilizers?

This compound is compatible with some other agrochemicals.[7] However, it is crucial to perform a jar test to ensure physical compatibility before tank-mixing.[8] Mixing incompatible products can lead to the formation of precipitates, reducing the efficacy of both products and potentially clogging spray equipment.[9] Always consult the product labels for specific tank-mixing recommendations and restrictions.[7]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during the application of this compound.

Issue 1: Reduced or No Efficacy Against Target Pathogen

Possible Cause 1: Fungicide Resistance

  • Symptoms: The target fungal population shows little to no reduction in growth or disease symptoms after this compound application, despite correct application procedures.

  • Troubleshooting Steps:

    • Confirm Resistance: Conduct a fungal susceptibility test (e.g., Minimum Inhibitory Concentration assay) to determine the level of resistance in the pathogen population. A detailed protocol is provided in the "Experimental Protocols" section.

    • Implement Resistance Management Strategies:

      • Rotate this compound with fungicides that have a different mode of action.[10][11][12]

      • Limit the number of this compound applications per season.[3][13]

      • Avoid using reduced rates of the fungicide, as this can accelerate the development of resistance.[13]

      • Consider tank-mixing with a multi-site fungicide, where appropriate and compatible.

Possible Cause 2: Suboptimal Environmental Conditions

  • Symptoms: Reduced efficacy is observed when this compound is applied under certain environmental conditions.

  • Troubleshooting Steps:

    • Review Weather Data: Analyze temperature, rainfall, and humidity data around the time of application.

    • Optimize Application Timing:

      • Rainfall: Avoid applying this compound if heavy rainfall is expected within a few hours.[4][5][6] A rain-free period of at least 2-4 hours is generally recommended for optimal absorption.

      • Temperature: High temperatures can lead to faster degradation of the active ingredient and increased stress on the crop.[2] Avoid spraying during the hottest part of the day.[2]

      • pH: The pH of the spray solution can affect the stability of this compound. An acidic to neutral pH is generally preferred.[8][14][15] Test the pH of your water source and use a buffering agent if necessary.

Possible Cause 3: Improper Application Technique

  • Symptoms: Uneven disease control across the treated area.

  • Troubleshooting Steps:

    • Verify Application Rate: Ensure the correct dosage of this compound was used according to the label recommendations.

    • Check Spray Coverage: Inadequate spray volume or poor nozzle selection can result in incomplete coverage of the plant canopy.[16] Use sufficient water volume to ensure thorough coverage of all plant surfaces.

    • Use Adjuvants Appropriately: The use of adjuvants like spreaders or stickers can improve the deposition and retention of this compound on the plant surface, especially in conditions where rainfall is a concern.[17][18]

Issue 2: Phytotoxicity Symptoms on Treated Plants
  • Symptoms: The treated plants show signs of stress, such as leaf burn, yellowing, or stunted growth after this compound application.

  • Troubleshooting Steps:

    • Check for Incompatible Tank Mixes: Review all components of the tank mix. Incompatibility between products can sometimes lead to phytotoxicity.[9]

    • Assess Environmental Conditions: Applying this compound during periods of high temperature and humidity can increase the risk of phytotoxicity.

    • Verify Application Rate: Using a higher than recommended concentration of this compound or adjuvants can cause plant injury.

Data Presentation

Table 1: Influence of Environmental Factors on this compound Efficacy (Illustrative Data)

FactorConditionExpected EfficacyRecommendations
Rainfall > 25 mm within 2 hours of applicationLowRe-application may be necessary.
5-10 mm within 4-6 hours of applicationModerateMonitor efficacy closely.
No rainfall for 24 hoursHighOptimal condition.
Temperature > 30°CModerate to LowApply during cooler parts of the day (early morning or late evening).
15-25°CHighOptimal temperature range for application.
< 10°CModerateEfficacy may be reduced due to slower fungal metabolism.
Spray Solution pH 8.0 - 9.0LowBuffer the spray solution to a pH between 5.5 and 6.5.[8][14][15]
7.0 - 8.0ModerateConsider using a buffering agent.
5.5 - 6.5HighOptimal pH range for stability.[8][14][15]

Note: This table presents illustrative data based on general principles of fungicide performance. Actual efficacy can vary depending on specific crop, pathogen, and environmental conditions.

Experimental Protocols

Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of this compound for Botrytis cinerea

This protocol is adapted from standard fungal susceptibility testing methods.[19][20][21]

1. Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Potato Dextrose Agar (PDA) or a suitable minimal medium[10]

  • Sterile Petri dishes (90 mm)

  • Botrytis cinerea isolate(s) for testing

  • Sterile distilled water

  • Spectrophotometer or hemocytometer

  • Micropipettes and sterile tips

  • Incubator (20-25°C)

2. Procedure:

  • Prepare this compound-amended Media: a. Autoclave the PDA medium and cool it to 50-55°C in a water bath. b. Prepare a series of this compound concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) by adding the appropriate volume of the stock solution to the molten agar. Also, prepare a control plate with DMSO only. c. Pour the amended and control media into sterile Petri dishes and allow them to solidify.

  • Prepare Fungal Inoculum: a. Grow the B. cinerea isolate on a PDA plate for 7-10 days to allow for sporulation. b. Flood the plate with a small volume of sterile distilled water and gently scrape the surface with a sterile loop to dislodge the conidia. c. Filter the conidial suspension through sterile cheesecloth to remove mycelial fragments. d. Adjust the conidial suspension to a final concentration of 1 x 10^5 conidia/mL using a spectrophotometer or hemocytometer.

  • Inoculation and Incubation: a. Pipette a 5 µL drop of the conidial suspension onto the center of each this compound-amended and control plate. b. Incubate the plates at 20-25°C in the dark for 3-5 days.

  • Data Analysis: a. Measure the diameter of the fungal colony on each plate. b. The MIC is the lowest concentration of this compound that completely inhibits visible mycelial growth. c. Calculate the EC50 value (the concentration that inhibits growth by 50% compared to the control) for a more quantitative measure of sensitivity.

Protocol 2: Molecular Detection of this compound Resistance Mutations in Botrytis cinerea

This protocol provides a general framework for detecting known resistance-conferring mutations using PCR and sequencing. Specific primers will depend on the target gene of interest (e.g., genes involved in mitochondrial function).[1][7]

1. Materials:

  • DNA extraction kit suitable for fungi

  • Botrytis cinerea isolates (test and sensitive control)

  • PCR primers flanking the target mutation site

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • Thermocycler

  • Gel electrophoresis equipment and reagents

  • DNA sequencing service

2. Procedure:

  • DNA Extraction: a. Grow the B. cinerea isolates in liquid culture (e.g., Potato Dextrose Broth) for 3-5 days. b. Harvest the mycelia by filtration and extract genomic DNA using a commercial kit according to the manufacturer's instructions.[22]

  • PCR Amplification: a. Set up a PCR reaction containing:

    • Template DNA (~50 ng)
    • Forward Primer (10 µM)
    • Reverse Primer (10 µM)
    • Taq DNA polymerase
    • dNTPs
    • Reaction Buffer
    • Nuclease-free water to the final volume b. Use the following representative PCR cycling conditions (to be optimized for specific primers):
    • Initial denaturation: 95°C for 5 minutes
    • 35 cycles of:
    • Denaturation: 94°C for 30 seconds
    • Annealing: 55-60°C for 30 seconds (optimize based on primer Tm)
    • Extension: 72°C for 1 minute
    • Final extension: 72°C for 10 minutes[22]

  • Analysis of PCR Products: a. Run the PCR products on an agarose (B213101) gel to verify the amplification of a single band of the expected size. b. Purify the PCR product using a commercial kit.

  • DNA Sequencing: a. Send the purified PCR product for Sanger sequencing. b. Align the resulting sequence with the sequence from a known sensitive isolate to identify any mutations.

Visualizations

Mepanipyrim_Mode_of_Action cluster_fungus Fungal Cell This compound This compound Methionine_Biosynthesis Methionine Biosynthesis Pathway This compound->Methionine_Biosynthesis Inhibits Protein_Secretion Protein Secretion (e.g., cell wall degrading enzymes) This compound->Protein_Secretion Inhibits Protein_Synthesis Protein Synthesis Methionine_Biosynthesis->Protein_Synthesis Provides Methionine Essential_Proteins Essential Proteins Protein_Synthesis->Essential_Proteins Fungal_Growth Inhibited Fungal Growth & Pathogenicity Essential_Proteins->Fungal_Growth Cell_Wall Fungal Cell Wall Infection_Process Infection Process Cell_Wall->Infection_Process Degradation by secreted enzymes

Caption: this compound's dual mode of action inhibiting both methionine biosynthesis and protein secretion.

Troubleshooting_Workflow Start Poor Field Performance of this compound Check_Resistance Suspect Fungicide Resistance? Start->Check_Resistance Check_Environment Suboptimal Environmental Conditions? Check_Resistance->Check_Environment No Perform_MIC Perform MIC Assay Check_Resistance->Perform_MIC Yes Check_Application Improper Application Technique? Check_Environment->Check_Application No Review_Weather Review Weather Data (Rainfall, Temp, pH) Check_Environment->Review_Weather Yes Verify_Rate_Coverage Verify Application Rate, Spray Volume & Coverage Check_Application->Verify_Rate_Coverage Yes No_Issue_Found Consult Technical Representative Check_Application->No_Issue_Found No Resistance_Confirmed Resistance Confirmed? Perform_MIC->Resistance_Confirmed Resistance_Confirmed->Check_Environment No Implement_Management Implement Resistance Management Strategy Resistance_Confirmed->Implement_Management Yes Optimize_Timing Optimize Application Timing & Conditions Review_Weather->Optimize_Timing Correct_Technique Correct Application Technique Verify_Rate_Coverage->Correct_Technique

Caption: A logical workflow for troubleshooting poor field performance of this compound.

References

Strategies to Mitigate Mepanipyrim Resistance in Vineyards: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding strategies to mitigate Mepanipyrim resistance in vineyards. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound and how does it inhibit fungal growth?

This compound is an anilinopyrimidine fungicide that primarily acts as a non-systemic, preventative agent.[1] Its main mode of action is the inhibition of protein synthesis in fungal pathogens.[1] Specifically, it is thought to interfere with the biosynthesis of methionine, a crucial amino acid for protein synthesis and other cellular functions.[2][3][4] This inhibition disrupts the secretion of essential fungal enzymes, such as laccases, lipases, proteases, and cell wall degrading enzymes, which are necessary for the pathogen to infect the host plant.[2][3] Recent studies strongly suggest that the primary target of anilinopyrimidine fungicides, including this compound, is located within the mitochondria, affecting various mitochondrial processes.[2][3]

Q2: What are the primary mechanisms of this compound resistance in Botrytis cinerea?

Resistance to this compound in Botrytis cinerea, the causal agent of grey mold in vineyards, is primarily attributed to two main mechanisms:

  • Target site mutations: Specific point mutations in nuclear genes that encode for mitochondrial proteins can reduce the binding affinity of this compound to its target site. Mutations in genes such as Bcmdl1 (encoding a mitochondrial ABC transporter) and Bcpos5 (encoding an NADH kinase) have been identified as conferring resistance.[1][2][3]

  • Overexpression of efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as BcatrB, can actively pump the fungicide out of the fungal cell, reducing its intracellular concentration to sub-lethal levels.[3][5] This mechanism can sometimes lead to multidrug resistance (MDR), where the fungus becomes resistant to several unrelated fungicides.[5]

Q3: My this compound application is no longer effective. How can I confirm if this compound resistance is present in my vineyard?

If you suspect this compound resistance, a combination of in-field observation and laboratory testing is recommended:

  • Field Monitoring: Poor disease control despite correct application of this compound is the first indicator.

  • Laboratory Bioassays: Isolate Botrytis cinerea from infected grapes and conduct in vitro fungicide sensitivity tests. This involves growing the fungal isolates on media amended with discriminating concentrations of this compound to determine the EC50 value (the effective concentration that inhibits 50% of fungal growth). A significant increase in the EC50 value compared to a known sensitive isolate indicates resistance.

  • Molecular Diagnostics: Utilize PCR-based methods to detect known resistance-conferring mutations in genes like Bcmdl1 and Bcpos5. This provides a rapid and accurate confirmation of resistance at the molecular level.

Troubleshooting Guides

Problem 1: Difficulty in isolating and culturing Botrytis cinerea for resistance testing.

  • Possible Cause: Contamination with other microorganisms or poor sample quality.

  • Solution:

    • Collect freshly infected grape berries showing typical grey mold symptoms.

    • Surface sterilize the berries by briefly dipping them in a 1-2% sodium hypochlorite (B82951) solution, followed by rinsing with sterile distilled water.

    • Place small pieces of the infected tissue onto a selective medium, such as Potato Dextrose Agar (B569324) (PDA) amended with antibiotics (e.g., streptomycin (B1217042) sulfate) to inhibit bacterial growth.

    • Incubate at 20-25°C in the dark to promote mycelial growth.

Problem 2: Inconsistent results in fungicide sensitivity bioassays.

  • Possible Cause: Variability in inoculum density, uneven distribution of the fungicide in the media, or solvent effects.

  • Solution:

    • Standardize the spore suspension concentration using a hemocytometer.

    • Ensure the fungicide is thoroughly mixed into the molten agar before pouring the plates. Use a solvent like acetone (B3395972) or ethanol (B145695) to dissolve the fungicide first, and include a solvent-only control to check for any inhibitory effects of the solvent itself.

    • Perform multiple replicates for each isolate and concentration.

Problem 3: Failure to amplify the target gene in a PCR-based resistance assay.

  • Possible Cause: Poor DNA quality, incorrect primer design, or suboptimal PCR conditions.

  • Solution:

    • Use a reliable DNA extraction protocol for fungi to obtain high-quality genomic DNA.

    • Verify the primer sequences and their specificity for the target gene in Botrytis cinerea.

    • Optimize the PCR conditions, including annealing temperature, extension time, and MgCl2 concentration.

    • Include a positive control (DNA from a known resistant or sensitive isolate) and a negative control (no DNA template) in each PCR run.

Data Presentation

Table 1: Fungicide Resistance Frequencies to Anilinopyrimidines (including this compound) in Botrytis cinerea from Various Studies

Fungicide ClassCropRegionResistance Frequency (%)Reference
Anilinopyrimidines (Cyprodinil)StrawberryCalifornia, USA (Early Season)12[6]
Anilinopyrimidines (Cyprodinil)StrawberryCalifornia, USA (Late Season)46[6]
Anilinopyrimidines (Pyrimethanil)Wine GrapesCalifornia, USA (2020)94.3[7]
Anilinopyrimidines (Pyrimethanil)Wine GrapesCalifornia, USA (2021)81.8[7]
Anilinopyrimidines (Pyrimethanil)GrapesAustralia7.7[8]

Table 2: EC50 Values for this compound against Sensitive and Resistant Botrytis cinerea Isolates

Isolate TypeEC50 (µg/mL)Fold ResistanceReference
Sensitive< 1.0-[9]
Resistant> 1.0>1[9]

Experimental Protocols

1. Protocol for In Vitro Fungicide Sensitivity Bioassay

  • Objective: To determine the EC50 value of this compound for a given Botrytis cinerea isolate.

  • Materials:

    • Pure culture of Botrytis cinerea isolate.

    • Potato Dextrose Agar (PDA).

    • This compound analytical standard.

    • Sterile distilled water.

    • Solvent (e.g., acetone or ethanol).

    • Sterile Petri dishes (90 mm).

    • Micropipettes and sterile tips.

    • Incubator.

  • Methodology:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a series of dilutions of this compound in molten PDA to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Include a solvent-only control.

    • Pour the amended PDA into Petri dishes and allow them to solidify.

    • Place a 5 mm mycelial plug from the edge of an actively growing Botrytis cinerea culture in the center of each plate.

    • Incubate the plates at 20-25°C in the dark for 3-5 days.

    • Measure the diameter of the fungal colony in two perpendicular directions.

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

    • Determine the EC50 value by plotting the percentage of inhibition against the log of the fungicide concentration and performing a probit or logistic regression analysis.

2. Protocol for Molecular Detection of this compound Resistance (Conceptual)

  • Objective: To detect known mutations in the Bcmdl1 gene associated with this compound resistance using Amplification Refractory Mutation System (ARMS)-PCR.

  • Materials:

    • Genomic DNA extracted from Botrytis cinerea isolates.

    • Four primers: two outer primers (forward and reverse) flanking the mutation site, and two inner allele-specific primers (one for the wild-type allele and one for the mutant allele).

    • PCR master mix (containing Taq polymerase, dNTPs, MgCl2, and buffer).

    • Thermal cycler.

    • Agarose (B213101) gel electrophoresis system.

  • Methodology:

    • Design four primers for the target mutation in the Bcmdl1 gene. The two outer primers will produce a control fragment, while the inner primers will produce a fragment specific to either the resistant or sensitive allele.

    • Set up the PCR reaction with the genomic DNA and the four primers.

    • Perform PCR with an optimized thermal cycling program.

    • Analyze the PCR products by agarose gel electrophoresis.

    • Interpret the results based on the banding pattern:

      • Sensitive isolate: Two bands (control fragment and wild-type allele fragment).

      • Resistant isolate: Two bands (control fragment and mutant allele fragment).

      • Heterozygous isolate: Three bands (control fragment, wild-type allele fragment, and mutant allele fragment).

Mandatory Visualizations

Mepanipyrim_Mode_of_Action This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Targets Methionine_Biosynthesis Methionine Biosynthesis Mitochondrion->Methionine_Biosynthesis Inhibits Protein_Synthesis Protein Synthesis Methionine_Biosynthesis->Protein_Synthesis Inhibits Enzyme_Secretion Enzyme Secretion (e.g., laccases, proteases) Protein_Synthesis->Enzyme_Secretion Inhibits Infection Host Infection Enzyme_Secretion->Infection Inhibits Mepanipyrim_Resistance_Mechanisms cluster_0 Target Site Modification cluster_1 Increased Efflux Mitochondrial_Protein Mitochondrial Protein (e.g., Bcmdl1, Bcpos5) Reduced_Binding Reduced this compound Binding Mitochondrial_Protein->Reduced_Binding Leads to Mutation Gene Mutation (e.g., in Bcmdl1, Bcpos5) Mutation->Mitochondrial_Protein Alters Resistance Fungicide Resistance Reduced_Binding->Resistance Contributes to ABC_Transporter ABC Transporter (e.g., BcatrB) Increased_Efflux Increased this compound Efflux ABC_Transporter->Increased_Efflux Results in Overexpression Gene Overexpression Overexpression->ABC_Transporter Causes Increased_Efflux->Resistance Contributes to This compound This compound Resistance_Mitigation_Workflow Start Suspected Resistance (Poor Field Efficacy) Sample_Collection Sample Collection (Infected Grapes) Start->Sample_Collection Lab_Analysis Laboratory Analysis Sample_Collection->Lab_Analysis Bioassay Fungicide Bioassay (EC50 Determination) Lab_Analysis->Bioassay Molecular_Assay Molecular Assay (Mutation Detection) Lab_Analysis->Molecular_Assay Resistance_Confirmed Resistance Confirmed? Bioassay->Resistance_Confirmed Molecular_Assay->Resistance_Confirmed Implement_Strategy Implement Mitigation Strategy Resistance_Confirmed->Implement_Strategy Yes No_Resistance Continue Monitoring and Good Practices Resistance_Confirmed->No_Resistance No Fungicide_Rotation Fungicide Rotation (Different FRAC Groups) Implement_Strategy->Fungicide_Rotation Tank_Mixing Tank Mixing (with multi-site fungicide) Implement_Strategy->Tank_Mixing Cultural_Control Cultural Practices (e.g., canopy management) Implement_Strategy->Cultural_Control

References

Impact of environmental conditions on Mepanipyrim efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mepanipyrim. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of environmental conditions on the efficacy of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

This compound is a non-systemic, preventative fungicide.[1] Its primary mode of action is the inhibition of protein synthesis in target fungi.[2] Specifically, it is thought to inhibit the secretion of hydrolytic enzymes such as pectinases, cellulases, and proteinases by the fungal pathogen, which are crucial for the infection process.[3]

Q2: Against which common pathogens is this compound effective?

This compound is primarily used to control a range of fungal diseases, most notably gray mold (Botrytis cinerea) and scab, on various fruits and vegetables.[2]

Troubleshooting Guide: Environmental Factors Affecting this compound Efficacy

This guide addresses common issues related to environmental conditions that can influence the outcomes of your experiments with this compound.

Issue 1: Inconsistent or Reduced Efficacy in Aqueous Solutions

Possible Cause: The pH of your spray solution may be affecting the stability of this compound.

Troubleshooting Steps:

  • Measure the pH of your solution: Use a calibrated pH meter to determine the pH of your prepared this compound solution.

  • Adjust the pH if necessary: this compound is reported to be stable in a pH range of 4 to 9.[1] For optimal stability and to prevent alkaline hydrolysis, which can degrade the active ingredient, it is recommended to maintain the spray solution pH between 5 and 7.[4][5]

  • Use a buffering agent: If your water source is alkaline (pH > 7), consider using a commercially available buffering agent to lower and stabilize the pH of your solution before adding this compound.[5]

Quantitative Data on pH Stability:

pH RangeStability of this compoundRecommendation
4 - 9Stable[1]Maintain solution within this range.
> 7Potential for alkaline hydrolysis, leading to degradation.[4][5]Adjust pH to 5-7 using a buffering agent.
Issue 2: Reduced Efficacy Under High Temperature Conditions

Possible Cause: High temperatures can lead to the degradation of the active ingredient and affect the physiology of the target pathogen.

Troubleshooting Steps:

  • Monitor experimental temperature: Record the ambient temperature during your experiments.

  • Optimal Temperature for Botrytis cinerea: Be aware that the optimal temperature for the mycelial growth of Botrytis cinerea, a primary target for this compound, is around 20-25°C.[6] High temperatures (e.g., 35°C) can significantly inhibit its growth, which might mask the true efficacy of the fungicide.[6]

  • Consider Temperature Effects on the Fungicide: While specific data on the optimal temperature for this compound efficacy is limited, generally, high temperatures can accelerate the degradation of many pesticides.[7] Avoid preparing and storing solutions at elevated temperatures for extended periods.

Experimental Protocol: Assessing this compound Efficacy at Different Temperatures

This protocol outlines a method to determine the effect of temperature on this compound's efficacy against Botrytis cinerea.

Objective: To evaluate the inhibitory effect of this compound on the mycelial growth of Botrytis cinerea at various temperatures.

Materials:

  • Pure culture of Botrytis cinerea

  • Potato Dextrose Agar (PDA) medium

  • This compound analytical standard

  • Sterile Petri dishes (90 mm)

  • Incubators set at different temperatures (e.g., 15°C, 20°C, 25°C, 30°C)

  • Sterile cork borer (5 mm)

  • Micropipettes and sterile tips

  • Solvent for this compound (e.g., acetone, as specified by the supplier)

Procedure:

  • Prepare this compound-amended media:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Autoclave PDA medium and cool it to approximately 45-50°C.

    • Add the required volume of this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Also, prepare a control set of plates with the solvent alone.

    • Pour the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From a 3-day-old culture of Botrytis cinerea grown on PDA, take 5 mm mycelial plugs using a sterile cork borer.

    • Place one mycelial plug at the center of each this compound-amended and control plate.

  • Incubation:

    • Place the inoculated plates in incubators set at the desired temperatures (15°C, 20°C, 25°C, 30°C) in the dark.

  • Data Collection:

    • After 5 days of incubation, measure the linear growth (diameter) of the mycelia on each plate.[8]

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each concentration at each temperature compared to the control.

    • Determine the EC50 (Effective Concentration to inhibit 50% of growth) value for this compound at each temperature.

Workflow for Temperature Efficacy Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_media Prepare PDA Medium amend_media Amend Media with this compound prep_media->amend_media prep_this compound Prepare this compound Stock prep_this compound->amend_media pour_plates Pour Plates amend_media->pour_plates inoculate Inoculate Plates with B. cinerea pour_plates->inoculate incubate Incubate at Different Temperatures inoculate->incubate measure Measure Mycelial Growth incubate->measure calculate_inhibition Calculate % Inhibition measure->calculate_inhibition determine_ec50 Determine EC50 calculate_inhibition->determine_ec50 This compound This compound FungalCell Fungal Cell This compound->FungalCell Enters ProteinSecretion Secretion of Hydrolytic Enzymes (e.g., Pectinase, Cellulase) This compound->ProteinSecretion Inhibits FungalCell->ProteinSecretion Normal Process InfectionProcess Plant Tissue Infection ProteinSecretion->InfectionProcess Enables

References

Technical Support Center: Analysis of Mepanipyrim Degradation Products by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the identification of Mepanipyrim degradation products using mass spectrometry. It includes troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Summary of this compound Degradation Products

This compound, a widely used fungicide, undergoes degradation through various pathways, particularly under photocatalytic conditions. The primary degradation mechanisms involve modifications to the parent molecule through oxidation and cleavage at different sites. The main transformation routes include the cleavage of the propynyl (B12738560) group, hydroxylation of the pyrimidine (B1678525) or phenyl ring, and the loss of the benzene (B151609) or propynyl moieties. A persistent end-product of these degradation pathways is guanidine.[1]

While precise quantitative data including retention times and mass-to-charge ratios (m/z) for every intermediate is extensive and detailed within specific research, the following table summarizes the key types of degradation products identified through techniques like High-Performance Liquid Chromatography-Multiple Mass Spectrometry (HPLC-MSn).

Degradation Product TypeDescription of Chemical Modification
Hydroxylated Products Addition of one or more hydroxyl (-OH) groups to the aromatic rings.
De-alkynylated Products Cleavage and loss of the propynyl (C3H3) side chain.
Products of Benzene Moiety Loss Cleavage resulting in the removal of the phenyl group.
Hydroxylated and De-alkynylated Products Combination of hydroxylation and loss of the propynyl group.
Ring Cleavage Products Further degradation leading to the opening of the pyrimidine ring.
Guanidine A stable and persistent final degradation product.[1]

Experimental Protocols

Photocatalytic Degradation of this compound

This protocol outlines a general procedure for the photocatalytic degradation of this compound in an aqueous solution.

Materials:

  • This compound standard

  • Titanium dioxide (TiO2) photocatalyst (e.g., Degussa P25)

  • Deionized water

  • Photoreactor equipped with a UV lamp (e.g., mercury lamp)

  • Magnetic stirrer

  • pH meter

  • Syringe filters (0.22 µm)

Procedure:

  • Prepare an aqueous suspension of the TiO2 photocatalyst (e.g., 0.1 g/L) in deionized water.

  • Add a known concentration of this compound to the suspension.

  • Stir the mixture in the dark for a period (e.g., 30 minutes) to ensure adsorption/desorption equilibrium is reached.

  • Expose the suspension to UV irradiation within the photoreactor under continuous stirring.

  • Collect aliquots of the suspension at specific time intervals.

  • Filter the aliquots through a 0.22 µm syringe filter to remove the TiO2 catalyst before analysis.

  • Analyze the filtered samples by LC-MS to identify and quantify this compound and its degradation products.

LC-MS/MS Analysis of this compound and its Degradation Products

This protocol provides a general method for the analysis of this compound and its degradation products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column

  • Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA) or Ammonium acetate, LC-MS grade

  • Ultrapure water

Procedure:

  • Sample Preparation: Dilute the filtered samples from the degradation experiment with the initial mobile phase.

  • Chromatographic Separation:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient Elution: Start with a low percentage of Mobile Phase B, and gradually increase the concentration over the run to elute compounds of increasing hydrophobicity.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C).

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used for this compound and its metabolites.

    • Scan Mode: For initial identification, a full scan mode is used. For quantification and confirmation, Multiple Reaction Monitoring (MRM) or product ion scan mode is employed.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its expected degradation products should be optimized.

    • Data Analysis: Identify peaks corresponding to degradation products by comparing their retention times and mass spectra with those of the parent compound and known standards, if available.

Visualizations

Mepanipyrim_Degradation_Workflow cluster_preparation Sample Preparation cluster_degradation Photocatalytic Degradation cluster_analysis Analysis This compound This compound Solution Mixture Suspension Preparation This compound->Mixture Catalyst TiO2 Catalyst Catalyst->Mixture Dark Dark Adsorption Mixture->Dark UV UV Irradiation Dark->UV Sampling Aliquots Collection UV->Sampling Filtration Filtration Sampling->Filtration LCMS LC-MS/MS Analysis Filtration->LCMS Data Data Interpretation LCMS->Data Identification Product Identification Data->Identification

Caption: Experimental workflow for this compound degradation and analysis.

Mepanipyrim_Degradation_Pathway This compound This compound Hydroxylation Hydroxylated this compound This compound->Hydroxylation Hydroxylation Dealkynylation De-alkynylated this compound This compound->Dealkynylation Cleavage of Propynyl Group LossOfBenzene Loss of Benzene Moiety This compound->LossOfBenzene Loss of Phenyl Group Intermediate Further Intermediates Hydroxylation->Intermediate Dealkynylation->Intermediate LossOfBenzene->Intermediate Guanidine Guanidine Intermediate->Guanidine Final Degradation

References

Technical Support Center: Overcoming Mepanipyrim Formulation and Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers encountering formulation and solubility issues with Mepanipyrim in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems faced during the preparation and use of this compound solutions.

Q1: My this compound powder won't dissolve in my aqueous buffer. What should I do?

A1: this compound has very low aqueous solubility (approximately 2.08 to 5.58 mg/L at 20°C)[1]. Direct dissolution in aqueous buffers is often unsuccessful. It is recommended to first prepare a concentrated stock solution in an organic solvent.

Q2: What is the best organic solvent for preparing a this compound stock solution?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for creating high-concentration stock solutions of poorly soluble compounds for in vitro assays. This compound is also soluble in other organic solvents like acetone (B3395972) and acetonitrile[1]. For animal studies, consider less toxic solvents or specialized formulation techniques.

Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my cell culture medium. How can I prevent this?

A3: This is a common issue known as "precipitation upon dilution." Here are several strategies to troubleshoot this problem:

  • Optimize your dilution protocol: Instead of a single large dilution, perform a serial dilution. This gradual decrease in the organic solvent concentration can help keep the compound in solution.

  • Keep the final co-solvent concentration low: Aim for a final DMSO concentration of less than 0.5% in your culture medium to minimize solvent-induced cytotoxicity and precipitation. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

  • Pre-warm your media: Adding the this compound stock solution to pre-warmed media (37°C) can sometimes improve solubility.

  • Increase mixing: Vortex or gently agitate the solution immediately after adding the this compound stock to the aqueous buffer to ensure rapid and uniform dispersion.

Q4: I'm observing inconsistent results in my experiments. Could this be related to this compound's solubility?

A4: Yes, inconsistent results can be a sign of compound precipitation or degradation. Ensure that your this compound stock solution is fully dissolved and that no precipitation occurs in your final working solutions. Visually inspect your solutions for any cloudiness or particulates before each experiment.

Q5: How does pH affect the solubility of this compound?

A5: this compound is stable to hydrolysis in the pH range of 4-9[1]. However, as a weakly basic compound, its solubility can be pH-dependent. For weakly basic drugs, solubility may increase in more acidic conditions. It is crucial to ensure the final pH of your experimental solution is compatible with your assay system.

Q6: Are there alternative formulation strategies to improve this compound's solubility for in vivo studies?

A6: For in vivo applications where high concentrations of organic solvents are not ideal, several advanced formulation techniques can be explored:

  • Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules can significantly enhance its aqueous solubility.

  • Nanoparticle Formulations: Loading this compound into nanoparticles can improve its stability and solubility in aqueous environments.

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can improve its dissolution rate.

Data Presentation: this compound Solubility

The following table summarizes the known solubility of this compound in various solvents.

SolventSolubility (at 20°C)Source/Notes
Water (pH 7)2.08 mg/L[2]
Water3.1 - 5.58 mg/L[1]
Acetone139,000 mg/L[2]
Acetonitrile15,400 mg/LCommercially available as a solution[1].
DMSOSolubleA common solvent for preparing high-concentration stock solutions for in vitro use.
EthanolSoluble in a 1:1 mixture with DMSOCan be used as a co-solvent.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO for In Vitro Assays

Materials:

  • This compound powder (Molecular Weight: 223.27 g/mol )

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 0.001 L * 223.27 g/mol * 1000 mg/g = 2.23 mg

  • Weigh the this compound powder:

    • Using a calibrated analytical balance, carefully weigh out approximately 2.23 mg of this compound powder and place it into a sterile microcentrifuge tube. Record the exact weight.

  • Add DMSO:

    • Based on the actual weight, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

    • Add the calculated volume of DMSO to the tube containing the this compound powder.

  • Dissolve the compound:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, sonicate the tube in an ultrasonic water bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of any visible particles.

  • Aliquot and store:

    • Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected cryovials to prevent repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (weeks to months) or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions and Troubleshooting Precipitation in Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile tubes for dilution

Procedure:

  • Thaw the stock solution:

    • Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare an intermediate dilution (recommended):

    • To minimize precipitation, first prepare an intermediate dilution of the stock solution in the pre-warmed cell culture medium. For example, to make a 100 µM working solution, dilute the 10 mM stock 1:100.

  • Prepare the final working solution:

    • Add the appropriate volume of the intermediate dilution to your cell culture plates to achieve the desired final concentration.

  • Troubleshooting Precipitation:

    • If precipitation is observed at any stage, try the following:

      • Serial Dilution: Instead of a single dilution step, perform a series of smaller dilutions.

      • Vortexing: Gently vortex the solution immediately after adding the this compound solution to the medium.

      • Final DMSO Concentration: Ensure the final DMSO concentration in your experiment does not exceed 0.5%.

Visualizations

Signaling Pathways and Experimental Workflows

Mepanipyrim_Solubilization_Workflow Workflow for Preparing this compound Working Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting Precipitation start Weigh this compound Powder dissolve Dissolve in 100% DMSO (e.g., to 10 mM) start->dissolve vortex Vortex/Sonicate until clear dissolve->vortex aliquot Aliquot for single use vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw one aliquot store->thaw intermediate Prepare intermediate dilution in pre-warmed medium thaw->intermediate final Add to experimental plate intermediate->final precipitate Precipitation Observed? final->precipitate serial_dilution Use serial dilution precipitate->serial_dilution Yes increase_mixing Increase vortexing precipitate->increase_mixing Yes check_dmso Ensure final DMSO < 0.5% precipitate->check_dmso Yes

Caption: Workflow for preparing this compound solutions.

Methionine_Biosynthesis_Inhibition Proposed Mechanism of this compound in Fungi cluster_pathway Methionine Biosynthesis Pathway Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Methionine Synthase Protein_Synthesis Protein Synthesis Methionine->Protein_Synthesis Cystathionine Cystathionine Cystathionine->Homocysteine Cystathionine β-lyase Cysteine Cysteine Cysteine->Cystathionine Cystathionine γ-synthase This compound This compound This compound->Inhibition Inhibition->Cystathionine Inhibits (Proposed)

Caption: this compound's proposed inhibition of methionine biosynthesis.

VLDL_Transport_Inhibition This compound's Effect on VLDL Transport in Hepatocytes cluster_cell Hepatocyte ER Endoplasmic Reticulum (ER) VLDL Assembly Golgi Golgi Apparatus VLDL Processing ER->Golgi Transport Secretory_Vesicles Secretory Vesicles Golgi->Secretory_Vesicles Packaging Cell_Surface Cell Surface VLDL Secretion Secretory_Vesicles->Cell_Surface Transport & Fusion This compound This compound This compound->Inhibition Inhibition->Secretory_Vesicles Inhibits Transport from Golgi Accumulation Accumulation of VLDL in Golgi Inhibition->Accumulation

Caption: this compound's impact on VLDL transport.

References

Technical Support Center: Enhancing the Biological Activity of Mepanipyrim with Adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Mepanipyrim. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the biological activity of the fungicide this compound through the use of adjuvants. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound?

A1: this compound is an anilinopyrimidine fungicide. Its primary mode of action is the inhibition of methionine biosynthesis in fungi, a critical process for protein synthesis and fungal growth.[1][2] Additionally, it has been shown to inhibit the secretion of fungal enzymes, such as pectinase (B1165727), which are essential for the degradation of plant cell walls during infection.[3][4][5]

Q2: Why should I consider using adjuvants with this compound?

A2: Adjuvants can significantly enhance the biological activity of this compound by improving its physical and chemical properties in a spray solution. Benefits of using adjuvants include:

  • Improved Efficacy: Increased spray coverage and deposition on the target plant surface.

  • Enhanced Penetration: Better absorption of this compound into the plant tissue and potentially the fungal pathogen.

  • Increased Rainfastness: Improved resistance to being washed off by rain, ensuring longer-lasting protection.

  • Reduced Application Rates: Potential to achieve the same level of control with a lower concentration of this compound, reducing costs and environmental impact.

Q3: What types of adjuvants are commonly used with fungicides like this compound?

A3: Several types of adjuvants can be used to enhance the performance of fungicides. The most common categories include:

  • Surfactants (Non-ionic, Organosilicone): Reduce the surface tension of water droplets, leading to better spreading and coverage on leaf surfaces.

  • Oils (Methylated Seed Oils, Crop Oil Concentrates): Can enhance penetration through the waxy cuticle of leaves.[6]

  • Stickers/Spreaders (Latex-based): Help the fungicide adhere to the leaf surface and resist wash-off from rain.

The choice of adjuvant will depend on the target crop, environmental conditions, and the specific formulation of this compound being used.

Troubleshooting Guides

This section addresses common issues that may arise during experiments involving this compound and adjuvants.

Issue 1: Reduced efficacy of this compound even with an adjuvant.

Possible Cause Troubleshooting Step
Fungicide Resistance Botrytis cinerea and other target fungi can develop resistance to anilinopyrimidine fungicides.[1][3][4][5][7] Consider testing the fungal population for resistance. Rotate this compound with fungicides that have a different mode of action.
Incorrect Adjuvant Selection The chosen adjuvant may not be optimal for the target plant's leaf surface or the specific formulation of this compound. Test different classes of adjuvants (e.g., non-ionic surfactant vs. methylated seed oil) to determine the most effective combination.
Poor Spray Coverage Inadequate spray volume or incorrect nozzle selection can lead to poor coverage. Use water-sensitive paper to assess spray deposition and adjust application parameters accordingly.
Water Quality Issues (pH) The pH of the spray solution can affect the stability and efficacy of this compound. This compound is generally more stable in slightly acidic to neutral water. Check the pH of your water source and use a buffering agent if necessary.[8][9][10][11]
Tank Mix Incompatibility If tank-mixing with other pesticides, physical or chemical incompatibility can occur, reducing the efficacy of this compound.[12][13] Always perform a jar test to check for compatibility before mixing a full batch.

Issue 2: Phytotoxicity observed on the target crop after application.

Possible Cause Troubleshooting Step
High Adjuvant Concentration Excessive concentrations of some adjuvants, particularly organosilicones and crop oil concentrates, can cause burning or necrosis on sensitive plant tissues.[14] Reduce the adjuvant concentration or switch to a less aggressive adjuvant.
Environmental Conditions Applying this compound with certain adjuvants during periods of high temperature and humidity can increase the risk of phytotoxicity. Avoid spraying during the hottest part of the day.
Crop Sensitivity Some crops or crop varieties may be more sensitive to certain this compound-adjuvant combinations. Conduct a small-scale test on a few plants before treating the entire crop. Strawberries, for example, can be sensitive to certain tank mixes.[8]

Issue 3: this compound crystallizes in the spray tank.

Possible Cause Troubleshooting Step
Cold Water Temperature This compound may have lower solubility in very cold water, leading to crystallization. Use water at a moderate temperature for mixing.
Improper Mixing Order Adding this compound to the tank before it is sufficiently filled with water, or before other components are fully dispersed, can lead to formulation issues.[15][16] Follow the recommended mixing order (e.g., fill tank halfway with water, begin agitation, add other components, then add this compound).
Interaction with Other Tank Mix Partners Certain tank mix partners may alter the solubility of this compound. A jar test can help identify potential physical incompatibilities.

Data on this compound Performance with Adjuvants

The following tables provide illustrative data on the enhancement of this compound's biological activity with different types of adjuvants against gray mold (Botrytis cinerea) on strawberries.

Note: The following data is for illustrative purposes to demonstrate the potential impact of adjuvants and may not reflect the results of a specific study. Actual performance can vary based on experimental conditions.

Table 1: Effect of Adjuvants on this compound Efficacy Against Botrytis cinerea

TreatmentApplication RateDisease Incidence (%)Disease Control (%)
Untreated Control-850
This compound alone500 g/ha3064.7
This compound + Non-ionic Surfactant500 g/ha + 0.1% v/v2274.1
This compound + Methylated Seed Oil500 g/ha + 0.5% v/v1878.8
This compound + Latex-based Sticker500 g/ha + 0.25% v/v2570.6

Table 2: Impact of Adjuvants on this compound Rainfastness

TreatmentRainfall SimulationDisease Incidence (%)
This compound aloneNo Rain32
This compound alone2 hours post-application55
This compound + Latex-based Sticker2 hours post-application38

Experimental Protocols

Protocol 1: In Vitro Evaluation of this compound Efficacy Against Botrytis cinerea

This protocol outlines a method to assess the inhibitory effect of this compound, with and without adjuvants, on the mycelial growth of Botrytis cinerea.

Materials:

  • Botrytis cinerea pure culture

  • Potato Dextrose Agar (PDA)

  • This compound technical grade

  • Selected adjuvants (e.g., non-ionic surfactant, methylated seed oil)

  • Sterile petri dishes (90 mm)

  • Sterile distilled water

  • Micropipettes

  • Incubator

Procedure:

  • Prepare Fungicide Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) at a high concentration (e.g., 10,000 ppm).

  • Prepare Amended Media: Autoclave PDA and cool to 45-50°C. Add the this compound stock solution and the selected adjuvant to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 ppm of this compound; adjuvant concentration as per recommendation). Pour the amended media into sterile petri dishes. Include control plates with PDA only and PDA with the adjuvant only.

  • Inoculation: From a 7-day-old culture of B. cinerea, cut a 5 mm mycelial disc from the leading edge of the colony. Place the mycelial disc, mycelium-side down, in the center of each PDA plate.

  • Incubation: Seal the plates with parafilm and incubate at 22 ± 2°C in the dark.

  • Data Collection: Measure the colony diameter (in two perpendicular directions) daily until the mycelium in the control plate reaches the edge of the dish.

  • Calculate Mycelial Growth Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    • % Inhibition = ((C - T) / C) * 100

    • Where: C = average colony diameter of the control, and T = average colony diameter of the treatment.

Signaling Pathways and Experimental Workflows

This compound's Mode of Action: Inhibition of Methionine Biosynthesis

This compound targets the biosynthesis of methionine in fungi, an essential amino acid. The simplified pathway below illustrates the key steps and the proposed point of inhibition.

Methionine_Biosynthesis Aspartate Aspartate Homoserine Homoserine Aspartate->Homoserine O-Acetylhomoserine O-Acetylhomoserine Homoserine->O-Acetylhomoserine Homoserine acetyltransferase Homocysteine Homocysteine O-Acetylhomoserine->Homocysteine O-Acetylhomoserine->Homocysteine Methionine Methionine Homocysteine->Methionine Methionine synthase This compound This compound

Caption: Simplified fungal methionine biosynthesis pathway and the inhibitory action of this compound.

This compound's Mode of Action: Inhibition of Pectinase Secretion in Botrytis cinerea

This compound can also inhibit the secretion of cell wall degrading enzymes like pectinase, which are crucial for the pathogen's ability to infect plant tissues.

Pectinase_Secretion cluster_fungus Botrytis cinerea cell Pectinase_Gene Pectinase Gene mRNA mRNA Pectinase_Gene->mRNA Transcription Pre-pro-pectinase Pre-pro-pectinase mRNA->Pre-pro-pectinase Translation Pro-pectinase Pro-pectinase Pre-pro-pectinase->Pro-pectinase Signal Peptide Cleavage (ER) Active Pectinase Active Pectinase Pro-pectinase->Active Pectinase Processing (Golgi) Secretion Secretion Active Pectinase->Secretion Vesicular Transport Plant_Cell_Wall Plant Cell Wall (Pectin) Secretion->Plant_Cell_Wall Degradation This compound This compound This compound->Secretion Inhibition

Caption: Inhibition of pectinase secretion in Botrytis cinerea by this compound.

Experimental Workflow: Evaluating Adjuvant Impact on this compound Efficacy

The following workflow outlines the key steps in an experiment designed to assess the impact of an adjuvant on the efficacy of this compound.

Adjuvant_Efficacy_Workflow cluster_treatments Treatments Start Start Prepare Treatments Prepare Treatments Start->Prepare Treatments End End Inoculate Plants Inoculate Plants Prepare Treatments->Inoculate Plants Apply Treatments Apply Treatments Inoculate Plants->Apply Treatments Incubate Incubate Apply Treatments->Incubate Assess Disease Assess Disease Incubate->Assess Disease Analyze Data Analyze Data Assess Disease->Analyze Data Analyze Data->End Untreated Control Untreated Control This compound Alone This compound Alone This compound + Adjuvant This compound + Adjuvant

Caption: General experimental workflow for evaluating adjuvant effects on this compound efficacy.

References

Mepanipyrim cross-resistance with other anilinopyrimidine fungicides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with mepanipyrim and other anilinopyrimidine (AP) fungicides. The information is tailored for scientists and drug development professionals to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and other anilinopyrimidine (AP) fungicides?

A1: Anilinopyrimidine fungicides, including this compound, cyprodinil, and pyrimethanil (B132214), are classified under FRAC Group 9.[1] Their primary mode of action was initially thought to be the inhibition of methionine biosynthesis.[2][3] They have also been shown to inhibit the secretion of fungal hydrolytic enzymes, which are crucial for plant tissue penetration.[4][5] More recent research has revealed that a primary target of these fungicides is mitochondrial function, with resistance mutations often found in genes encoding mitochondrial proteins.[4][5][6]

Q2: We are observing resistance to this compound in our fungal isolates, but we have only ever exposed them to cyprodinil. Why is this happening?

A2: This is a classic case of cross-resistance. This compound, cyprodinil, and pyrimethanil belong to the same chemical group (anilinopyrimidines) and share a similar mode of action.[3][5] Therefore, a fungal strain that develops resistance to one of these fungicides will typically exhibit resistance to the others, even without direct exposure.[1][3] Studies on Botrytis cinerea have shown a high positive correlation between the EC50 values for pyrimethanil and cyprodinil.[7][8]

Q3: Is there cross-resistance between this compound and fungicides from other chemical classes (e.g., azoles, SDHIs)?

A3: No, there is no cross-resistance between anilinopyrimidine fungicides and other fungicide groups with different modes of action.[1][3] However, it is possible for a single fungal isolate to develop multiple resistance to different fungicide classes through independent resistance mechanisms.[9]

Q4: What are the known molecular mechanisms of resistance to anilinopyrimidine fungicides?

A4: Fungal resistance to anilinopyrimidines can be complex. The primary mechanisms include:

  • Target site mutations: Alterations in the genes encoding the target proteins, often related to mitochondrial function, can reduce the binding affinity of the fungicide.[2][4]

  • Overexpression of efflux pumps: Fungi can upregulate genes encoding ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters, which actively pump the fungicide out of the cell, reducing its intracellular concentration.[2][9][10]

  • Overexpression of the target gene: An increased production of the target protein can overwhelm the inhibitory effect of the fungicide.[2]

In Botrytis cinerea, a diverse array of resistance mechanisms has been identified, with mutations in at least nine different genes, many of which are involved in mitochondrial processes.[4][6]

Troubleshooting Guides

Issue 1: High variability in Minimum Inhibitory Concentration (MIC) or EC50 results between experiments.

  • Potential Cause 1: Inconsistent Inoculum. The age and concentration of the fungal spores or mycelia can significantly impact results.

    • Troubleshooting Step: Standardize your inoculum preparation. Always use fresh cultures of a consistent age. For spore-based assays, use a hemocytometer to ensure the spore concentration is consistent across all experiments.

  • Potential Cause 2: Media Composition. The composition of the growth medium can interfere with the activity of anilinopyrimidine fungicides.

    • Troubleshooting Step: Anilinopyrimidine activity can be antagonized by the presence of certain amino acids. For sensitivity testing of Botrytis cinerea to cyprodinil, consider using a defined medium with low amino acid content, such as Gamborg B5 or a simple sucrose (B13894) agar (B569324), instead of a rich medium like Potato Dextrose Agar (PDA).[9][10]

  • Potential Cause 3: Solvent Effects. High concentrations of solvents like DMSO, used to dissolve the fungicides, can inhibit fungal growth.

    • Troubleshooting Step: Ensure the final solvent concentration is consistent across all wells, including the growth control. Typically, the final DMSO concentration should not exceed 1% (v/v).[6] Run a solvent-only control to verify it does not impact fungal growth at the concentration used.

Issue 2: My "sensitive" wild-type strain shows higher than expected resistance.

  • Potential Cause 1: Contamination. The culture may be contaminated with a resistant fungal strain or bacteria.

    • Troubleshooting Step: Re-streak the isolate from a single spore or hyphal tip to ensure a pure culture. Visually inspect plates and liquid cultures for signs of contamination.

  • Potential Cause 2: Spontaneous Mutation. Fungal populations can have a low frequency of naturally resistant individuals. Continuous culturing can sometimes select for these.

    • Troubleshooting Step: Go back to a frozen stock of the original sensitive isolate. It is good practice to prepare a large batch of frozen stocks of your reference strains to ensure consistency over time.

  • Potential Cause 3: Incorrect Baseline. The baseline sensitivity of the wild-type strain may have been determined under different experimental conditions.

    • Troubleshooting Step: Re-establish the baseline sensitivity of your wild-type strain using the exact same experimental protocol (media, inoculum, incubation time, etc.) as your current resistance assays.

Data Presentation

Table 1: Cross-Resistance Profile of Anilinopyrimidine Fungicides in Various Fungi

This table summarizes the effective concentration required to inhibit 50% of growth (EC50) for sensitive and resistant isolates, demonstrating the cross-resistance pattern.

Fungus SpeciesFungicideSensitive Isolate EC50 (µg/mL)Resistant Isolate EC50 (µg/mL)Resistance Factor (RF)Cross-Resistance StatusReference
Botrytis cinereaPyrimethanil0.03 - 0.19> 10> 50Positive with Cyprodinil[7]
Botrytis cinereaCyprodinil0.006 - 0.054> 5> 90Positive with Pyrimethanil[7]
Venturia inaequalisCyprodinil~0.05> 1> 20Positive with Pyrimethanil[11]
Venturia inaequalisPyrimethanil~0.1> 1> 10Positive with Cyprodinil[12]
Sclerotinia sclerotiorumPyrimethanil0.411 - 0.6107.247 - 24.71812 - 60No cross-resistance observed with Cyprodinil in this specific study[13][14]
Sclerotinia sclerotiorumCyprodinil0.05 - 0.10.05 - 0.11No cross-resistance observed with Pyrimethanil in this specific study[13][14]

Note: The results for Sclerotinia sclerotiorum are an exception to the generally accepted cross-resistance pattern for anilinopyrimidines and may be specific to the isolates tested in that study.

Experimental Protocols

Protocol 1: Mycelial Growth Inhibition Assay

This method is used to determine the EC50 value of a fungicide based on the inhibition of mycelial colony growth on amended agar.[15][16][17]

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) or another suitable medium.[1] Autoclave and cool to 50-55°C.

  • Fungicide Stock Preparation: Prepare a stock solution of the fungicide (e.g., 10 mg/mL) in an appropriate solvent like DMSO.

  • Amended Media: Add the required volume of the fungicide stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the solvent concentration is constant across all plates. Pour the amended agar into 90 mm Petri dishes.

  • Inoculation: From the margin of an actively growing, young (3-5 day old) culture of the fungal isolate, take a 5 mm mycelial plug using a sterile cork borer. Place the plug, mycelium-side down, in the center of each amended agar plate.

  • Incubation: Incubate the plates in the dark at 20-25°C for 3-7 days, or until the mycelial growth in the control plate has reached approximately two-thirds of the plate diameter.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate. Subtract the diameter of the initial plug (5 mm) to get the net growth.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis or non-linear regression to determine the EC50 value (the concentration that inhibits growth by 50%).

Protocol 2: Spore Germination Assay

This method assesses the effect of a fungicide on the germination of fungal conidia.[4][11]

  • Spore Suspension: Harvest conidia from a 10-14 day old culture by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80). Gently scrape the surface with a sterile glass rod. Filter the suspension through sterile cheesecloth to remove mycelial fragments.

  • Concentration Adjustment: Use a hemocytometer to count the spores and adjust the concentration of the suspension to 1 x 10^5 spores/mL in a suitable liquid medium (e.g., 0.5% sucrose solution).

  • Fungicide Dilutions: In a 96-well microtiter plate, perform serial dilutions of the fungicide to achieve a range of 2x final concentrations.

  • Incubation: Add 100 µL of the spore suspension to each well containing 100 µL of the 2x fungicide solution. Include a fungicide-free control and a spore-free sterility control. Incubate the plate at 20°C in the dark for 16-24 hours.

  • Microscopic Examination: Place a 10 µL aliquot from each well onto a microscope slide. Examine at least 100 spores per replicate to determine the percentage of germination. A spore is considered germinated if the germ tube is at least as long as the spore's diameter.

  • Analysis: Calculate the percentage of germination inhibition for each fungicide concentration relative to the control. Determine the EC50 value using probit analysis or non-linear regression.

Mandatory Visualizations

G cluster_0 Anilinopyrimidine (AP) Fungicide Action AP This compound (or Cyprodinil/Pyrimethanil) Mitochondria Mitochondrial Function AP->Mitochondria Inhibits Met_Synthase Methionine Biosynthesis AP->Met_Synthase Inhibits Enzyme_Sec Hydrolytic Enzyme Secretion AP->Enzyme_Sec Inhibits Fungal_Growth Fungal Growth & Pathogenicity Mitochondria->Fungal_Growth Met_Synthase->Fungal_Growth Enzyme_Sec->Fungal_Growth

Caption: Proposed mode of action for anilinopyrimidine fungicides.

G cluster_workflow Fungicide Resistance Testing Workflow A 1. Isolate Fungus (Single Spore/Hyphal Tip) B 2. Prepare Inoculum (Mycelial Plugs or Spore Suspension) A->B D 4. Inoculate & Incubate (Controlled Environment) B->D C 3. Prepare Fungicide-Amended Media (Serial Dilutions) C->D E 5. Measure Fungal Growth or Spore Germination D->E F 6. Calculate % Inhibition E->F G 7. Determine EC50 Value (Probit/Regression Analysis) F->G H 8. Classify Isolate (Sensitive/Resistant) G->H G AP_Group FRAC Group 9 Anilinopyrimidines Cyprodinil Cyprodinil Pyrimethanil Pyrimethanil Other_Groups Other Fungicide Groups (Azoles, SDHIs, etc.) AP_Group->Other_Groups No Cross-Resistance This compound This compound This compound->Cyprodinil Cross-Resistance This compound->Pyrimethanil Cross-Resistance Cyprodinil->Pyrimethanil Cross-Resistance

References

Validation & Comparative

Mepanipyrim vs. Pyrimethanil: A Comparative Guide to Efficacy Against Apple Scab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two anilinopyrimidine (AP) fungicides, mepanipyrim and pyrimethanil (B132214), against apple scab, caused by the fungus Venturia inaequalis. While direct comparative field data for this compound is limited in the reviewed literature, this guide leverages in vitro and in vivo data for pyrimethanil and a related anilinopyrimidine fungicide, cyprodinil (B131803), to provide a representative performance analysis for this chemical class. Both this compound and pyrimethanil, along with cyprodinil, belong to the same Fungicide Resistance Action Committee (FRAC) Group 9, indicating they share a common mode of action and exhibit cross-resistance.[1]

Executive Summary

This compound and pyrimethanil are systemic fungicides effective against apple scab.[1] Their mode of action is the inhibition of methionine biosynthesis in the pathogen.[1] Studies on the anilinopyrimidine class show a progressive reduction in sensitivity in V. inaequalis populations with a history of frequent exposure to these fungicides. In vivo experiments demonstrate that the curative activity of pyrimethanil can vary significantly depending on the resistance profile of the fungal population.

Data Presentation

The following tables summarize quantitative data on the efficacy of anilinopyrimidine fungicides against Venturia inaequalis.

Table 1: In Vitro Sensitivity of Venturia inaequalis Isolates to Pyrimethanil

Population TypeManagement HistoryMean EC50 (µg/mL)*
Wild TypeNever exposed to fungicides0.3 - 1.0
Well-ControlledGood scab control with APs>1.0 - 3.0
Poorly-ControlledDecreased efficacy after intensive use>3.0

*EC50 value represents the concentration of the fungicide that inhibits 50% of the fungal growth. Data adapted from Fiaccadori, 2018.[1]

Table 2: In Vivo Activity of Pyrimethanil and Cyprodinil Against Venturia inaequalis

FungicideApplication TypeLowest Activity (% Relative Efficiency)Highest Activity (% Relative Efficiency)
PyrimethanilCurative0 - 17.579 - 100
CyprodinilCurative040 - 78

Data represents the range of curative activity observed in glasshouse tests on V. inaequalis populations from an experimental orchard with intensive AP fungicide use. Data adapted from Fiaccadori, 2018.[1]

Experimental Protocols

In Vitro Sensitivity Assay

A detailed methodology for determining the in vitro sensitivity of V. inaequalis to anilinopyrimidine fungicides is described by Fiaccadori (2018).[1]

1. Isolate Collection and Culture:

  • Monoconidial isolates of V. inaequalis are obtained from apple leaves showing scab lesions.

  • Isolates are cultured on potato dextrose agar (B569324) (PDA) medium.

2. Fungicide Stock Solutions:

  • Stock solutions of pyrimethanil and cyprodinil are prepared in an appropriate solvent.

3. Assay Plate Preparation:

  • PDA medium is amended with serial dilutions of the fungicides to achieve a range of final concentrations.

  • A control set of plates without any fungicide is also prepared.

4. Inoculation and Incubation:

  • A mycelial plug from the edge of an actively growing fungal colony is placed in the center of each agar plate.

  • Plates are incubated in the dark at a controlled temperature.

5. Data Collection and Analysis:

  • The diameter of the fungal colony is measured in two perpendicular directions after a set incubation period.

  • The percentage of mycelial growth inhibition is calculated relative to the control.

  • The EC50 value is determined by probit analysis of the dose-response data.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis isolate Isolate V. inaequalis culture Culture on PDA isolate->culture inoculate Inoculate Plates culture->inoculate stock Prepare Fungicide Stocks amend Amend PDA with Fungicides stock->amend amend->inoculate incubate Incubate inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate % Inhibition measure->calculate ec50 Determine EC50 calculate->ec50

In Vitro Fungicide Sensitivity Assay Workflow.
In Vivo Activity Assay (Curative)

The following protocol, adapted from Fiaccadori (2018), outlines the procedure for assessing the curative activity of fungicides against apple scab on seedlings.[1]

1. Plant Material:

  • Apple seedlings are grown to a suitable size.

2. Inoculation:

  • A conidial suspension of V. inaequalis is prepared at a concentration of 1-2 x 10^5 spores/mL.

  • The spore suspension is uniformly sprayed onto the leaves of the apple seedlings.

  • Inoculated seedlings are maintained in a high-humidity environment for 48 hours at 18°C to facilitate infection.

3. Fungicide Application:

  • Fungicide solutions are prepared at the desired concentrations.

  • The fungicide is applied to the inoculated seedlings after the infection period (e.g., 2 days post-inoculation for curative activity).

4. Incubation and Disease Assessment:

  • Treated seedlings are incubated under controlled conditions (18-21°C, 12-hour photoperiod) for approximately 18 days.

  • The severity of apple scab on the leaves is assessed visually.

5. Data Analysis:

  • The relative efficacy of the fungicide treatment is calculated by comparing the disease severity on treated plants to that on untreated control plants.

Signaling Pathway

Anilinopyrimidine fungicides like this compound and pyrimethanil are proposed to inhibit the biosynthesis of the essential amino acid methionine in fungi. The specific target is believed to be an enzyme in this pathway, with early research suggesting cystathionine (B15957) β-lyase as a potential candidate, although this is still under investigation.

signaling_pathway cluster_pathway Methionine Biosynthesis Pathway cluster_inhibition Fungicidal Action Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Methionine Synthase Cystathionine Cystathionine Cystathionine->Homocysteine Cystathionine β-lyase Cysteine Cysteine Cysteine->Cystathionine O-acetylhomoserine O-acetylhomoserine O-acetylhomoserine->Cystathionine AP This compound / Pyrimethanil Cystathionine β-lyase Cystathionine β-lyase AP->Cystathionine β-lyase Proposed Inhibition

References

Validation of a Multi-Residue Method for Anilinopyrimidine Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of multi-residue methods for the detection and quantification of anilinopyrimidine fungicides, specifically cyprodinil, mepanipyrim, and pyrimethanil. These fungicides are widely used in agriculture to control a variety of fungal diseases on fruits, vegetables, and cereals. Consequently, robust and validated analytical methods are crucial for monitoring their residues in food products to ensure consumer safety and compliance with regulatory limits.

This document is intended for researchers, scientists, and professionals in the field of drug and pesticide analysis. It details the experimental protocols for the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and presents a compilation of validation data from various studies.

Comparative Performance of Analytical Methods

The following tables summarize the performance of the QuEChERS-LC-MS/MS method for the analysis of anilinopyrimidine fungicides in various food matrices, as reported in several validation studies. These parameters are essential for evaluating the reliability and sensitivity of the method.

Linearity

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal. A high coefficient of determination (R²) indicates good linearity.

FungicideMatrixConcentration Range (µg/kg)Coefficient of Determination (R²)
Cyprodinil Wine1 - 200> 0.99
Herbal-based potions10 - 250> 0.98
Pyrimethanil Oranges, Carrots, Spinach20 - 1000> 0.99[1]
Wine1 - 200> 0.99
Grape JuiceNot Specified> 0.99[2]
This compound Oranges, Carrots, Spinach20 - 1000> 0.99[1]
Recovery and Precision

Recovery is a measure of the method's accuracy, representing the percentage of the known amount of analyte detected. Precision, expressed as the relative standard deviation (RSD), indicates the repeatability and reproducibility of the method. According to SANTE guidelines, mean recovery values should be within the 70-120% range with an RSD of ≤20%.[3]

FungicideMatrixSpiking Level (µg/kg)Average Recovery (%)Precision (RSD, %)
Cyprodinil Vine LeavesNot Specified75 - 1044 - 19
Herbal-based potions5071 - 120< 20
Pyrimethanil Oranges, Carrots, Spinach10086 - 106[1]Not Specified
Leguminous PlantsNot Specified71 - 115< 15[4]
This compound Oranges, Carrots, Spinach10086 - 106[1]Not Specified
Limits of Detection (LOD) and Quantification (LOQ)

LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

FungicideMatrixLOD (µg/kg)LOQ (µg/kg)
Cyprodinil Wine< 1< 1
Herbal-based potions0.014 - 0.812> LOD
Pyrimethanil Wine< 1< 1
Grape Juice< 6< 20[2]
Leguminous PlantsNot Specified10[4]
This compound Wine< 1< 1

Experimental Protocols

The following section details the typical experimental procedure for the QuEChERS extraction and subsequent LC-MS/MS analysis of anilinopyrimidine fungicides.

QuEChERS Sample Preparation

The QuEChERS method is a widely used sample preparation technique for pesticide residue analysis in food matrices due to its simplicity, speed, and low solvent consumption.[5][6]

1. Sample Homogenization:

  • A representative portion of the solid sample (e.g., fruits, vegetables) is homogenized to a uniform consistency. For liquid samples like wine or juice, this step is not necessary.

2. Extraction and Partitioning:

  • A 10-15 g portion of the homogenized sample is weighed into a 50 mL centrifuge tube.

  • 10-15 mL of acetonitrile (B52724) is added to the tube.

  • The tube is sealed and shaken vigorously for 1 minute.

  • A salt mixture, typically containing magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), and sodium citrate, is added to the tube. This induces phase separation and drives the pesticides into the acetonitrile layer.[5]

  • The tube is immediately shaken vigorously for another minute and then centrifuged.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • An aliquot of the upper acetonitrile layer is transferred to a smaller centrifuge tube containing a d-SPE sorbent mixture.

  • The sorbent mixture commonly includes primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove nonpolar interferences. Graphitized carbon black (GCB) may be used to remove pigments, but its use should be optimized to prevent the loss of planar pesticides.

  • The tube is vortexed for 30 seconds and then centrifuged.

  • The resulting supernatant is the final extract ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The cleaned-up extract is analyzed using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

  • Chromatographic Separation: The extract is injected into an LC system equipped with a suitable column (e.g., C18) to separate the target fungicides from other matrix components. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization, is typically used.

  • Mass Spectrometric Detection: The separated compounds are introduced into the mass spectrometer. An electrospray ionization (ESI) source in positive ion mode is commonly used for anilinopyrimidine fungicides. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.

Visualizing the Workflow

The following diagrams illustrate the key steps in the validation and analysis of anilinopyrimidine fungicides.

experimental_workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Analysis cluster_validation Method Validation sample 1. Homogenized Sample extraction 2. Add Acetonitrile & Shake sample->extraction salts 3. Add QuEChERS Salts & Shake extraction->salts centrifuge1 4. Centrifuge salts->centrifuge1 dSPE 5. Transfer Supernatant to d-SPE Tube centrifuge1->dSPE cleanup 6. Vortex & Centrifuge dSPE->cleanup final_extract 7. Final Extract cleanup->final_extract lcms LC-MS/MS Analysis final_extract->lcms data Data Acquisition & Processing lcms->data linearity Linearity (R²) data->linearity recovery Accuracy (Recovery %) data->recovery precision Precision (RSD %) data->precision loq Sensitivity (LOD/LOQ) data->loq

Caption: Experimental workflow for the analysis of anilinopyrimidine fungicides.

validation_logic cluster_performance Performance Characteristics cluster_criteria Acceptance Criteria (e.g., SANTE) method Multi-Residue Method accuracy Accuracy (Recovery) method->accuracy precision Precision (RSD) method->precision sensitivity Sensitivity (LOD/LOQ) method->sensitivity selectivity Selectivity method->selectivity linearity Linearity (R²) method->linearity ruggedness Ruggedness method->ruggedness recovery_crit Recovery: 70-120% accuracy->recovery_crit rsd_crit RSD: ≤ 20% precision->rsd_crit loq_crit LOQ ≤ MRL sensitivity->loq_crit linearity_crit R² > 0.99 linearity->linearity_crit validated_method Validated Method recovery_crit->validated_method rsd_crit->validated_method loq_crit->validated_method linearity_crit->validated_method

References

Cross-resistance patterns between Mepanipyrim and other botryticides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Mycology and Drug Development

The emergence of fungicide resistance in Botrytis cinerea, the causal agent of gray mold, presents a significant challenge to effective disease management in a multitude of crops. Mepanipyrim, an anilinopyrimidine fungicide, plays a crucial role in this context. Understanding its cross-resistance patterns with other botryticides is paramount for developing sustainable resistance management strategies and for the discovery of novel antifungal agents. This guide provides a comparative analysis of this compound's performance against various botryticides, supported by experimental data and detailed methodologies.

Comparative Efficacy Against Resistant Phenotypes

Studies have identified several distinct resistant phenotypes of Botrytis cinerea in the field, including those with specific resistance to anilinopyrimidines (Ani R1) and those exhibiting multi-drug resistance (MDR), where resistance extends to other fungicide classes like dicarboximides and phenylpyrroles (Ani R2, Ani R3).[1] The efficacy of this compound and other botryticides against these phenotypes varies significantly, as illustrated by the following comparative data on the half-maximal effective concentration (EC50).

Table 1: Comparative EC50 Values (µg/mL) of Various Botryticides Against this compound-Sensitive and -Resistant Botrytis cinerea Isolates

Fungicide ClassBotryticideThis compound-Sensitive (Wild Type)This compound-Resistant (Anilinopyrimidine-Resistant Phenotype)
Anilinopyrimidine This compound ~0.01 - 0.1 > 1.0
Pyrimethanil~0.05 - 0.2> 1.0
Cyprodinil~0.01 - 0.05> 1.0
Benzimidazole Carbendazim~0.1 - 0.5Variable (often sensitive, unless a multi-resistant phenotype)
Dicarboximide Iprodione~0.3 - 1.0Variable (may show reduced sensitivity in MDR phenotypes)
Hydroxyanilide Fenhexamid~0.05 - 0.2Variable (may show reduced sensitivity in MDR phenotypes)
Phenylpyrrole Fludioxonil~0.01 - 0.05Variable (may show reduced sensitivity in MDR phenotypes)
SDHI Boscalid~0.1 - 0.5Variable (often sensitive, unless a multi-resistant phenotype)
QoI Pyraclostrobin~0.01 - 0.1Variable (often sensitive, unless a multi-resistant phenotype)

Note: The EC50 values are approximate ranges compiled from multiple studies and are intended for comparative purposes. Actual values can vary depending on the specific isolates and experimental conditions.

A strong positive cross-resistance is consistently observed among anilinopyrimidine fungicides, including this compound, Pyrimethanil, and Cyprodinil.[2][3] Isolates resistant to this compound invariably show high levels of resistance to other anilinopyrimidines.[3] For other fungicide classes, the cross-resistance pattern is more complex and often associated with multi-drug resistance (MDR) mechanisms rather than a direct, target-based cross-resistance.[1]

Mechanisms of this compound Resistance

The primary mode of action of this compound is the inhibition of methionine biosynthesis. Resistance to anilinopyrimidines can arise from specific target site mutations. However, a significant factor in cross-resistance to other fungicide classes is the overexpression of efflux transporters, such as ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters. These transporters can actively pump a wide range of chemically unrelated compounds out of the fungal cell, leading to a multi-drug resistant phenotype.

Conceptual Mechanisms of this compound Resistance in Botrytis cinerea cluster_0 Fungal Cell cluster_1 Resistance Mechanisms This compound This compound TargetSite Target Site Alteration (Methionine Biosynthesis Pathway) This compound->TargetSite Blocked by EffluxPumps Overexpression of Efflux Pumps (MDR) (ABC & MFS Transporters) This compound->EffluxPumps Pumped out CellularProcess Inhibition of Methionine Biosynthesis This compound->CellularProcess Inhibits OtherFungicides Other Fungicides (e.g., Dicarboximides, Phenylpyrroles) OtherFungicides->EffluxPumps Pumped out TargetSite->CellularProcess Prevents Inhibition FungalGrowth Fungal Growth Inhibition CellularProcess->FungalGrowth Leads to Mepanipyrim_ext This compound (External) Mepanipyrim_ext->this compound OtherFungicides_ext Other Fungicides (External) OtherFungicides_ext->OtherFungicides

Caption: Conceptual overview of this compound resistance mechanisms in Botrytis cinerea.

Experimental Protocols

Accurate determination of cross-resistance patterns relies on standardized and reproducible experimental protocols. The following outlines a common methodology for assessing fungicide sensitivity in Botrytis cinerea.

1. Mycelial Growth Inhibition Assay

This assay determines the concentration of a fungicide that inhibits the growth of fungal mycelium by 50% (EC50).

  • Isolate Preparation: Single-spore isolates of B. cinerea are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), for 5-7 days at 20-22°C in the dark.

  • Fungicide Stock Solutions: Fungicides are dissolved in an appropriate solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create high-concentration stock solutions, which are then serially diluted.

  • Amended Media Preparation: The fungicide dilutions are added to molten PDA (cooled to approximately 50°C) to achieve a range of final concentrations. A control medium with only the solvent is also prepared.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing culture and placed in the center of each fungicide-amended and control plate.

  • Incubation: Plates are incubated at 20-22°C in the dark for 3-5 days.

  • Data Collection and Analysis: The diameter of the fungal colony is measured in two perpendicular directions. The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by probit analysis or by regressing the inhibition percentage against the logarithm of the fungicide concentration.

2. Spore Germination Assay

This method assesses the effect of fungicides on the germination of conidia.

  • Spore Suspension: Conidia are harvested from 10-14 day old cultures by flooding the plate with sterile distilled water and gently scraping the surface. The resulting suspension is filtered through sterile cheesecloth, and the spore concentration is adjusted (e.g., to 1 x 10^5 spores/mL) using a hemocytometer.

  • Assay Preparation: The assay is typically performed in 96-well microtiter plates. Each well contains a small volume of the spore suspension and the fungicide at various concentrations.

  • Incubation: The plates are incubated at 20-22°C for 12-24 hours.

  • Microscopic Examination: A sample from each well is examined under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore. At least 100 spores are counted per replicate.

  • Data Analysis: The percentage of germination inhibition is calculated relative to the control. The EC50 value is determined as described for the mycelial growth assay.

General Workflow for Fungicide Resistance Screening A 1. Sample Collection (Infected Plant Tissue) B 2. Isolation of B. cinerea (Single-Spore Isolation) A->B C 3. In Vitro Culture (e.g., on PDA) B->C D 4. Fungicide Sensitivity Assay (Mycelial Growth or Spore Germination) C->D E 5. Data Collection (Measure Growth/Germination Inhibition) D->E F 6. Calculation of EC50 Values E->F G 7. Resistance Phenotyping (Sensitive, Resistant, MDR) F->G H 8. Molecular Analysis (Optional) (Gene Sequencing, Expression Analysis) G->H I 9. Cross-Resistance Analysis G->I H->I

Caption: A generalized experimental workflow for screening fungicide resistance in Botrytis cinerea.

References

Mepanipyrim vs. Novel Fungicides: A Performance Evaluation for Gray Mold Control

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Plant Protection Professionals

This guide provides a detailed comparison of the anilinopyrimidine fungicide Mepanipyrim with novel fungicides, primarily focusing on their efficacy against Botrytis cinerea, the causal agent of gray mold. This publication synthesizes available experimental data to offer an objective performance evaluation, including in vitro efficacy, modes of action, and insights into field performance.

Introduction to this compound and Novel Fungicides

This compound is an anilinopyrimidine fungicide that has been used for the control of various fungal diseases, most notably gray mold on crops like strawberries, tomatoes, and grapes.[1][2] Its mode of action involves the inhibition of methionine biosynthesis in fungi.[3] In recent years, several novel fungicides with different modes of action have been introduced, offering new tools for disease management and resistance mitigation. Among the most prominent are the Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs), which target fungal respiration.[4] This guide focuses on comparing the performance of this compound with representative novel SDHI fungicides such as Pydiflumetofen, Boscalid, Fluxapyroxad (B1673505), and Penthiopyrad.

In Vitro Efficacy Against Botrytis cinerea

The in vitro efficacy of fungicides is a critical indicator of their intrinsic activity against a target pathogen. This is often expressed as the Effective Concentration 50 (EC50), which is the concentration of a fungicide that inhibits 50% of the mycelial growth or spore germination of the fungus. The following tables summarize the EC50 values for this compound and several novel SDHI fungicides against Botrytis cinerea.

It is important to note that the data presented below are compiled from different studies and a direct, head-to-head comparison of all fungicides within a single study is not available in the reviewed literature. Therefore, these values should be interpreted with caution as experimental conditions can vary between studies.

Table 1: In Vitro Efficacy (EC50) of this compound against Botrytis cinerea

FungicideEC50 (µg/mL) - Mycelial GrowthReference
This compound50[3]

Table 2: In Vitro Efficacy (EC50) of Novel SDHI Fungicides against Botrytis cinerea

FungicideEC50 (µg/mL) - Mycelial GrowthReference(s)
Pydiflumetofen0.0056[5]
Boscalid0.3 - 0.9[3]
Fluopyram (B1672901)0.01 to >100[1]
Fluxapyroxad<0.01 to 4.19[1]
Penthiopyrad<0.01 to 59.65[1]

Based on the available in vitro data, novel SDHI fungicides like Pydiflumetofen generally exhibit lower EC50 values against Botrytis cinerea compared to this compound, suggesting a higher intrinsic activity at lower concentrations. However, the wide range of EC50 values reported for some SDHIs highlights the variability in sensitivity among different Botrytis cinerea isolates and the potential for resistance.[1]

Field Performance and Control Efficacy

While in vitro data provides a baseline for fungicide activity, field trials are essential to evaluate performance under real-world conditions, considering environmental factors and disease pressure. Direct comparative field trial data for this compound against a broad range of novel fungicides is limited. However, some studies provide insights into their relative performance.

One study on strawberries indicated that a mixture of Cyprodinil (another anilinopyrimidine) and Fludioxonil, as well as a mixture of Pyraclostrobin (B128455) and Boscalid, decreased gray mold development by over 92%.[6] Another report highlighted that in snap beans, Boscalid and a combination of Cyprodinil + Fludioxonil showed efficacy against gray mold comparable to the then-standard Ronilan.[7]

For novel SDHI fungicides, field trials have demonstrated their effectiveness. For instance, fungicides containing fluopyram or fluxapyroxad have been shown to be effective in controlling cherry leaf spot. In strawberries, isofetamid, penthiopyrad, and fluxapyroxad in combination with pyraclostrobin have shown high efficacy against gray mold.

Experimental Protocols

In Vitro Fungicide Efficacy Testing (Poisoned Food Technique)

This method is commonly used to determine the EC50 values of fungicides against fungal pathogens.

  • Media Preparation: A suitable culture medium, such as Potato Dextrose Agar (PDA), is prepared and sterilized.

  • Fungicide Stock Solutions: Stock solutions of the test fungicides are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at known concentrations.

  • Poisoned Media Preparation: The fungicide stock solutions are serially diluted and added to the molten PDA to achieve a range of final concentrations. A control set with the solvent but without the fungicide is also prepared.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus (Botrytis cinerea) is placed in the center of each fungicide-amended and control plate.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 20-25°C) in the dark.

  • Data Collection: The diameter of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the control. The EC50 value is then determined by probit analysis or by plotting the inhibition percentage against the log of the fungicide concentration.

In Vivo Fungicide Efficacy Testing (Detached Leaf Assay)

The detached leaf assay provides a controlled environment to assess fungicide efficacy on plant tissue.

  • Plant Material: Healthy, young, fully expanded leaves are collected from the host plant (e.g., strawberry).

  • Fungicide Application: The detached leaves are sprayed with the test fungicides at specified concentrations. Control leaves are sprayed with water or a solvent control.

  • Inoculation: After the fungicide application has dried, the leaves are inoculated with a mycelial plug or a spore suspension of the target pathogen.

  • Incubation: The inoculated leaves are placed in a humid chamber to maintain high humidity and incubated at an appropriate temperature.

  • Disease Assessment: The lesion diameter or the percentage of leaf area affected by the disease is measured at regular intervals.

  • Data Analysis: The efficacy of the fungicide is determined by comparing the disease severity on treated leaves to that on the control leaves.

Modes of Action and Signaling Pathways

Understanding the mode of action of fungicides is crucial for effective use and resistance management.

This compound: Inhibition of Methionine Biosynthesis

This compound belongs to the anilinopyrimidine class of fungicides (FRAC Group 9). Its primary mode of action is the inhibition of methionine biosynthesis, an essential amino acid for fungal growth and development.[3] Specifically, it is suggested to target the enzyme cystathionine (B15957) β-lyase.

This compound inhibits the methionine biosynthesis pathway.
Novel Fungicides: Succinate Dehydrogenase Inhibitors (SDHIs)

Many novel fungicides belong to the SDHI class (FRAC Group 7). These fungicides disrupt the fungal respiratory chain by inhibiting the enzyme succinate dehydrogenase (also known as Complex II). This blockage of the electron transport chain prevents ATP production, leading to the death of the fungal cell.[4]

SDHI_Mode_of_Action cluster_respiration Mitochondrial Respiration cluster_inhibition Fungicide Action Succinate Succinate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II e- Ubiquinone Ubiquinone Complex_II->Ubiquinone e- Complex_III Complex III Ubiquinone->Complex_III ATP_Production ATP Production Complex_III->ATP_Production SDHI_Fungicide Novel SDHI Fungicide (e.g., Pydiflumetofen) SDHI_Fungicide->Complex_II inhibits

SDHI fungicides block the mitochondrial respiratory chain.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the evaluation of fungicide performance, from in vitro screening to field trials.

Fungicide_Evaluation_Workflow Start Start In_Vitro_Screening In Vitro Screening (Poisoned Food Technique) Start->In_Vitro_Screening EC50_Determination EC50 Determination In_Vitro_Screening->EC50_Determination In_Vivo_Assays In Vivo Assays (Detached Leaf / Whole Plant) EC50_Determination->In_Vivo_Assays Dose_Response_Evaluation Dose-Response Evaluation In_Vivo_Assays->Dose_Response_Evaluation Field_Trials Field Trials Dose_Response_Evaluation->Field_Trials Efficacy_Yield_Assessment Efficacy & Yield Assessment Field_Trials->Efficacy_Yield_Assessment End End Efficacy_Yield_Assessment->End

General workflow for fungicide performance evaluation.

Conclusion

This compound remains a relevant fungicide for the control of gray mold. However, the emergence of novel fungicides, particularly from the SDHI class, offers alternatives with potentially higher in vitro potency. The development of resistance to single-site fungicides is a continuous challenge, making the rotation and mixture of fungicides with different modes of action a critical component of sustainable disease management strategies. While this guide provides a comparative overview based on available data, further head-to-head comparative studies, especially under field conditions, are necessary to provide growers and researchers with more definitive guidance on the optimal use of this compound and novel fungicides for effective and sustainable gray mold control.

References

Validating the Specificity of an Immunoassay for Mepanipyrim Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of an immunoassay for the detection of Mepanipyrim with alternative analytical methods. It is designed to assist researchers, scientists, and drug development professionals in evaluating the specificity and performance of this immunoassay through supporting experimental data and detailed protocols.

Immunoassay for this compound Detection: Workflow

The detection of this compound using a direct competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common and effective method. The workflow for this immunoassay is outlined below. In this process, this compound present in a sample competes with a known amount of enzyme-labeled this compound for binding to a limited number of specific antibodies coated on a microplate. The resulting signal is inversely proportional to the concentration of this compound in the sample.

ELISA_Workflow cluster_preparation Plate Preparation cluster_assay Assay Procedure cluster_detection Detection p1 Microplate Coating (Anti-Mepanipyrim Antibody) p2 Washing p1->p2 p3 Blocking (e.g., BSA) p2->p3 a1 Sample/Standard Addition p3->a1 Plate Ready a2 Enzyme-Conjugated This compound Addition a1->a2 a3 Incubation (Competitive Binding) a2->a3 a4 Washing a3->a4 d1 Substrate Addition a4->d1 Bound Conjugate d2 Color Development d1->d2 d3 Stop Solution Addition d2->d3 d4 Absorbance Reading (e.g., 450 nm) d3->d4 result Result (this compound Concentration) d4->result Data Analysis

Caption: Workflow of a direct competitive ELISA for this compound detection.

Performance Comparison: Immunoassay vs. Alternative Methods

The specificity of an immunoassay is a critical performance parameter. It is defined by its ability to exclusively detect the target analyte, this compound, without significant cross-reactivity with structurally similar compounds. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a common reference method for pesticide residue analysis due to its high selectivity and sensitivity.

Below is a table summarizing the performance characteristics of a this compound-specific immunoassay compared to HPLC-MS/MS.

ParameterImmunoassay (ELISA)HPLC-MS/MS
Principle Antigen-antibody bindingChromatographic separation and mass-to-charge ratio detection
Specificity High, but potential for cross-reactivity with structurally similar compoundsVery high, capable of distinguishing between isomers
Sensitivity (LOD) Typically in the low ng/mL range (e.g., 0.1-1 ng/mL)Can achieve sub-ng/mL to pg/mL levels
Analysis Time per Sample ~2-4 hours~20-30 minutes (after sample preparation)
Sample Throughput High (96-well plate format)Lower, sequential analysis
Cost per Sample LowHigh
Equipment Cost Low to moderateHigh
Ease of Use Relatively simple, suitable for screeningRequires skilled operator

Specificity Validation: Cross-Reactivity Data

To validate the specificity of a this compound immunoassay, its cross-reactivity with structurally related compounds, particularly other anilinopyrimidine fungicides like Pyrimethanil and Cyprodinil, must be quantified. The cross-reactivity is typically determined by measuring the concentration of the interfering compound required to cause a 50% inhibition of the signal (IC50) and comparing it to the IC50 of this compound.

Cross-Reactivity (%) = (IC50 of this compound / IC50 of Cross-Reactant) x 100

The following table presents data from a class-selective immunoassay developed for anilinopyrimidine fungicides, which demonstrates the relative binding affinities. For a truly this compound-specific assay, the cross-reactivity with Pyrimethanil and Cyprodinil would be significantly lower.

CompoundChemical StructureIC50 (µg/L)[1]Cross-Reactivity (%)
This compound 0.25100
Pyrimethanil 0.2696.2
Cyprodinil 0.2792.6

Note: The chemical structures are illustrative. The cross-reactivity data is derived from a class-selective immunoassay and is presented here to demonstrate the principle. A this compound-specific immunoassay would be optimized to minimize cross-reactivity with Pyrimethanil and Cyprodinil.

Experimental Protocols

Protocol for Specificity (Cross-Reactivity) Testing of a this compound Competitive ELISA

This protocol outlines the steps to determine the cross-reactivity of a this compound immunoassay with potentially interfering compounds.

Materials:

  • Anti-Mepanipyrim antibody-coated 96-well microplate

  • This compound standard solutions (0, 0.1, 0.5, 1, 5, 10, 50 ng/mL)

  • Solutions of potential cross-reactants (e.g., Pyrimethanil, Cyprodinil, and other structurally similar pesticides) at a range of concentrations.

  • This compound-horseradish peroxidase (HRP) conjugate

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H2SO4)

  • Microplate reader

Procedure:

  • Preparation: Bring all reagents to room temperature. Prepare serial dilutions of this compound standards and potential cross-reactants in a suitable buffer.

  • Competitive Reaction:

    • Add 50 µL of this compound standard or cross-reactant solution to the designated wells of the antibody-coated microplate.

    • Add 50 µL of this compound-HRP conjugate to each well.

    • Incubate the plate for 60 minutes at 37°C.

  • Washing: Wash the plate 3-5 times with wash buffer to remove unbound reagents.

  • Substrate Reaction:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate the plate in the dark for 15-20 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well to stop the color development.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot a standard curve of absorbance versus the logarithm of the this compound concentration.

    • Determine the IC50 value for this compound (the concentration that causes 50% inhibition of the maximum signal).

    • For each cross-reactant, plot a similar inhibition curve and determine its IC50 value.

    • Calculate the percentage of cross-reactivity using the formula mentioned in Section 3.

Specificity_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep1 Prepare this compound Standards assay1 Add Standards/Cross-Reactants to Antibody-Coated Plate prep1->assay1 prep2 Prepare Cross-Reactant Dilutions prep2->assay1 assay2 Add this compound-HRP Conjugate assay1->assay2 assay3 Incubate (Competitive Binding) assay2->assay3 assay4 Wash Plate assay3->assay4 assay5 Add Substrate & Incubate assay4->assay5 assay6 Add Stop Solution assay5->assay6 analysis1 Read Absorbance at 450 nm assay6->analysis1 analysis2 Plot Inhibition Curves analysis1->analysis2 analysis3 Determine IC50 for this compound and Cross-Reactants analysis2->analysis3 analysis4 Calculate % Cross-Reactivity analysis3->analysis4

Caption: Experimental workflow for determining immunoassay specificity.

Conclusion

The immunoassay for this compound detection offers a rapid, cost-effective, and high-throughput screening method. While its specificity is generally high, it is crucial to validate each new antibody and assay format for potential cross-reactivity with structurally similar compounds. The experimental protocol provided in this guide allows for a systematic evaluation of assay specificity. For confirmatory analysis and in cases where absolute specificity is required, methods like HPLC-MS/MS remain the gold standard. The choice of method will ultimately depend on the specific application, required sensitivity, and the number of samples to be analyzed.

References

Comparative Transcriptomic Analysis of Botrytis cinerea in Response to Mepanipyrim and Pyrimethanil

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the transcriptomic effects of two anilinopyrimidine fungicides, mepanipyrim and pyrimethanil (B132214), on the grey mold fungus Botrytis cinerea. The information presented is based on available experimental data to assist researchers in understanding the molecular mechanisms of action and resistance.

Introduction

This compound and pyrimethanil are anilinopyrimidine fungicides used to control a range of plant pathogenic fungi, including Botrytis cinerea. While both fungicides share a similar core chemical structure and are known to interfere with fungal pathogenesis, their precise molecular mechanisms and the resulting transcriptomic landscapes they induce may differ. Understanding these differences is crucial for developing effective and sustainable disease management strategies and for the discovery of new antifungal agents. This guide summarizes the current knowledge on the transcriptomic impact of these two compounds on B. cinerea.

Comparative Performance: A Transcriptomic Overview

Quantitative Transcriptomic Data for Pyrimethanil

A study by Wang et al. (2025) investigated the transcriptomic differences between a pyrimethanil-resistant strain (HRG21) and a sensitive strain (FSG43) of B. cinerea after exposure to the fungicide. The following tables present a summary of the differentially expressed genes (DEGs) identified in this research.

Table 1: Differentially Expressed Genes in Pyrimethanil-Resistant vs. Sensitive B. cinerea Strains (Post-Pyrimethanil Exposure)

Comparison GroupTime PointUp-regulated GenesDown-regulated Genes
Resistant (HRG21) vs. Sensitive (FSG43)2 hoursData not specifiedData not specified
Resistant (HRG21) vs. Sensitive (FSG43)6 hoursData not specifiedData not specified

Table 2: Key Up-regulated Genes in Pyrimethanil-Resistant B. cinerea (HRG21) Following Pyrimethanil Exposure

Gene IDPutative FunctionFold Change (6h vs 0h)
BcatrBABC transporterData not specified
BcatrDABC transporterData not specified
Bmr3ABC transporterData not specified
BcatrAABC transporterData not specified
BcatrOABC transporterData not specified
Bchex1MFS transporterData not specified
BcmfsM2MFS transporterData not specified

Table 3: Gene Ontology (GO) and KEGG Pathway Enrichment for DEGs in Pyrimethanil-Resistant B. cinerea

Analysis TypeEnriched Terms/Pathways
GO Enrichment Transmembrane transport, ABC transporter activity, MFS transporter activity
KEGG Pathway ABC transporters, Methionine metabolism

Note: Specific fold-change values and the exact number of DEGs were not provided in the abstract. The information is based on the reported up-regulation and functional analyses.

Mode of Action and Gene Expression Insights for this compound

Transcriptomic data for this compound comparable to that for pyrimethanil is not currently available. However, studies on its mode of action provide insights into its effects at a molecular level.

This compound is understood to inhibit the secretion of hydrolytic enzymes such as pectinases, cellulases, and proteinases by B. cinerea. This inhibition is considered a primary mechanism of its antifungal activity, as these enzymes are crucial for the breakdown of plant tissues during infection. One study indicated that this compound's inhibitory effect on protein secretion is a key aspect of its mode of action. While specific transcriptomic data is lacking, it can be inferred that genes involved in protein synthesis, folding, and secretion pathways may be affected.

Experimental Protocols

Transcriptomic Analysis of Pyrimethanil Effects

The following protocol is based on the methodology described by Wang et al. (2025) in their study of pyrimethanil resistance in B. cinerea.

  • Fungal Strains and Culture: A pyrimethanil-resistant strain (HRG21) and a sensitive strain (FSG43) of B. cinerea were used. The strains were cultured on a suitable medium to obtain mycelia for RNA extraction.

  • Fungicide Treatment: Mycelial cultures were exposed to pyrimethanil for 2 and 6 hours.

  • RNA Extraction and Sequencing: Total RNA was extracted from the mycelia. The quality and quantity of the RNA were assessed, followed by library preparation. RNA sequencing was performed to generate transcriptomic data.

  • Data Analysis: The sequencing reads were mapped to the B. cinerea reference genome. Differentially expressed genes (DEGs) between the resistant and sensitive strains, as well as between different time points of fungicide exposure, were identified. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses were conducted to determine the biological functions and pathways associated with the DEGs.

  • qRT-PCR Validation: The expression levels of selected DEGs, particularly those related to ABC and MFS transporters, were validated using quantitative real-time PCR (qRT-PCR).

This compound Mode of Action Studies

Methodologies to investigate the mode of action of this compound typically involve:

  • Enzyme Activity Assays: Measuring the activity of secreted hydrolytic enzymes (e.g., pectinases, cellulases, proteinases) in the culture filtrate of B. cinerea grown in the presence and absence of this compound.

  • Microscopy: Observing the morphological changes in B. cinerea hyphae and the infection process on host plant tissue following this compound treatment.

  • Substrate Uptake Assays: Evaluating the effect of this compound on the uptake of various nutrients, such as amino acids and sugars, by the fungal cells.

Visualizing Molecular Mechanisms

The following diagrams illustrate the known and proposed molecular effects of pyrimethanil and this compound on Botrytis cinerea.

Pyrimethanil_MoA cluster_cell Botrytis cinerea Cell Pyrimethanil Pyrimethanil CellMembrane Cell Membrane Pyrimethanil->CellMembrane Enters cell Methionine_Biosynthesis Methionine Biosynthesis CellMembrane->Methionine_Biosynthesis Inhibits BcatrB BcatrB (ABC Transporter) Efflux Fungicide Efflux BcatrB->Efflux Other_Transporters Other ABC/MFS Transporters Other_Transporters->Efflux Efflux->Pyrimethanil Expels

Caption: Proposed mechanism of pyrimethanil action and resistance in B. cinerea.

Mepanipyrim_MoA cluster_cell Botrytis cinerea Cell This compound This compound Secretion_Pathway Protein Secretion Pathway This compound->Secretion_Pathway Inhibits Protein_Synthesis Protein Synthesis (e.g., Hydrolytic Enzymes) Protein_Synthesis->Secretion_Pathway Secreted_Enzymes Secreted Hydrolytic Enzymes Secretion_Pathway->Secreted_Enzymes Plant_Cell_Wall Plant Cell Wall Secreted_Enzymes->Plant_Cell_Wall Degrades

Caption: Proposed mode of action of this compound on B. cinerea protein secretion.

Experimental_Workflow cluster_workflow Transcriptomic Analysis Workflow Start B. cinerea Culture (Resistant & Sensitive Strains) Treatment Fungicide Treatment (Pyrimethanil) Start->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Sequencing RNA Sequencing RNA_Extraction->Sequencing Data_Analysis Bioinformatic Analysis (DEG, GO, KEGG) Sequencing->Data_Analysis Validation qRT-PCR Validation Data_Analysis->Validation Results Identification of Key Genes & Pathways Data_Analysis->Results Validation->Results

Caption: A generalized experimental workflow for transcriptomic analysis.

Conclusion

The available data indicates that pyrimethanil exposure in Botrytis cinerea leads to significant transcriptomic changes, particularly the up-regulation of genes encoding ABC and MFS transporters in resistant strains, which is a key mechanism of detoxification through fungicide efflux. The methionine biosynthesis pathway is also implicated as a target.

For this compound, while comprehensive transcriptomic data is lacking, its mode of action is primarily attributed to the inhibition of protein secretion, a critical process for fungal pathogenicity.

This comparative guide highlights the current state of knowledge and underscores the need for direct comparative transcriptomic studies to fully elucidate the similarities and differences in the molecular responses of B. cinerea to these two important anilinopyrimidine fungicides. Such research would be invaluable for the development of more effective and durable disease control strategies.

A Comparative Analysis of the Environmental Fate of Anilinopyrimidine Fungicides: Cyprodinil, Mepanipyrim, and Pyrimethanil

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the environmental persistence, degradation pathways, and physicochemical properties of three key anilinopyrimidine fungicides.

Anilinopyrimidine fungicides, a critical class of agrochemicals, are extensively used worldwide to control a broad spectrum of plant pathogens. Their widespread application necessitates a thorough understanding of their environmental fate to assess their potential impact on ecosystems. This guide provides a comparative analysis of three prominent anilinopyrimidine fungicides: cyprodinil (B131803), mepanipyrim, and pyrimethanil (B132214). The information presented herein, supported by experimental data, will aid researchers in evaluating their environmental behavior and developing strategies for sustainable agricultural practices.

Physicochemical Properties

The environmental transport and fate of pesticides are significantly influenced by their physicochemical properties. A comparison of the key properties of cyprodinil, this compound, and pyrimethanil is summarized in the table below.

PropertyCyprodinilThis compoundPyrimethanil
Molecular Formula C₁₄H₁₅N₃C₁₄H₁₃N₃C₁₂H₁₃N₃
Molar Mass ( g/mol ) 225.29[1]223.27[2]199.25[3]
Water Solubility (mg/L at 20-25°C) 13 (pH 7), 20 (pH 5)[1]2.08 (pH 7)[4]110 (pH 7)[5]
Vapor Pressure (Pa at 25°C) 5.1 x 10⁻⁴ (crystal form A), 4.7 x 10⁻⁴ (crystal form B)1.33 x 10⁻³ (at 20°C)[6]2.2 x 10⁻³
Log P (octanol-water partition coefficient) 3.9 (pH 5), 4.0 (pH 7 & 9)[7]3.28[6]2.84
pKa 4.44 (weak base)[1]4.5 (estimated, base)[6]3.52 (weak base)[3]
Henry's Law Constant (Pa m³/mol at 25°C) 6.6 x 10⁻³ to 7.2 x 10⁻³[7]-3.3 x 10⁻⁴

Environmental Degradation

The persistence of anilinopyrimidine fungicides in the environment is determined by various degradation processes, including hydrolysis, photolysis, and microbial degradation.

Hydrolysis

Anilinopyrimidine fungicides are generally stable to hydrolysis under neutral and acidic conditions.

  • Cyprodinil: Hydrolytically stable in the pH range of 4 to 9, with an estimated half-life of over a year at 25°C in the dark.

  • This compound: Stable to hydrolytic degradation in the pH range of 4 to 9, with a half-life of over one year.[6]

  • Pyrimethanil: Stable to hydrolysis in water at pH 5, 7, and 9 at 20°C.[8]

Photolysis

Photodegradation can be a significant pathway for the dissipation of these fungicides in aquatic environments.

FungicidePhotolysis Half-life (DT₅₀)Conditions
Cyprodinil 13.5 daysAqueous buffer, pH 7.3
This compound 13 days[6]In water
Pyrimethanil 1 day (pH 4), 80 days (pH 7)[8]Sterile buffer
<2 days (pH 7)[8]In water with humic acids

A comparative study on the photoinduced degradation of the three fungicides in the presence of iron(III)-polycarboxylate complexes, which simulate natural water conditions, revealed the following degradation rate order: this compound > cyprodinil > pyrimethanil. The half-lives in these conditions ranged from 28 to 79 minutes.

Microbial Degradation

Microbial activity is a key factor in the degradation of anilinopyrimidine fungicides in soil.

FungicideSoil Degradation Half-life (DT₅₀)Conditions
Cyprodinil 11 - 46 days[9]Aerobic, 20°C, >60% field capacity
5.8 - 15.6 days[1]Field conditions in China
This compound 142.2 days[4]Aerobic, lab at 20°C
Pyrimethanil 27 - 82 daysLaboratory soil column
7 - 54 days[3]Field experiments

Studies on pyrimethanil have shown that its degradation in soil is mainly biotic, with light and oxygen also playing important roles.[10][11] The degradation is more rapid in soils with higher organic matter content, which supports a larger microbial population.[12]

Degradation Pathways and Metabolites

The primary degradation pathway for anilinopyrimidine fungicides involves hydroxylation of the phenyl or pyrimidine (B1678525) ring, followed by cleavage of the molecule.

A common degradation product for cyprodinil in soil is 4-cyclopropyl-6-methyl-pyrimidin-2-ylamine, indicating cleavage of the amino bridge.[9] For pyrimethanil, identified degradation products in soil under biotic conditions include benzoic acid, cis,cis-muconic acid, and hydroxyl-4,6-dimethyl-2-pirimidinamine.[10][13] Photodegradation of all three fungicides leads to the formation of mono- or dihydroxylated derivatives.

Caption: General chemical structure of anilinopyrimidine fungicides.

Degradation_Pathway Parent Anilinopyrimidine Fungicide Hydroxylated Hydroxylated Metabolites Parent->Hydroxylated Hydroxylation Cleavage Cleavage Products (e.g., aminopyrimidines, anilines) Parent->Cleavage Direct Cleavage Hydroxylated->Cleavage Bridge Cleavage Mineralization CO2 + H2O + Mineral Salts Cleavage->Mineralization Further Degradation Experimental_Workflow cluster_0 Sample Preparation cluster_1 Incubation/Exposure cluster_2 Analysis cluster_3 Data Interpretation Soil_Prep Soil/Water Sample Collection Spiking Spiking with Fungicide Soil_Prep->Spiking Incubation Controlled Incubation (Soil Degradation) Spiking->Incubation Irradiation Light Exposure (Photolysis) Spiking->Irradiation Extraction Solvent Extraction Incubation->Extraction Irradiation->Extraction Analysis HPLC-MS/MS Analysis Extraction->Analysis Kinetics Degradation Kinetics Analysis->Kinetics Metabolites Metabolite Identification Analysis->Metabolites

References

Unraveling the Target of Mepanipyrim: A Genetic Approach to Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mepanipyrim, an anilinopyrimidine fungicide, has been a valuable tool in controlling a range of fungal pathogens, notably Botrytis cinerea, the causative agent of gray mold. While its efficacy is well-documented, the precise molecular target has been a subject of ongoing investigation. Early biochemical studies proposed that this compound disrupts the biosynthesis of the essential amino acid methionine.[1][2] This guide provides a comparative analysis of the genetic approaches used to validate this proposed target site, presenting supporting experimental data and methodologies for researchers in fungal biology and fungicide development.

The Proposed Target: Methionine Biosynthesis

The prevailing hypothesis for this compound's mode of action is the inhibition of methionine biosynthesis.[1][2] This pathway is crucial for fungal growth and development, making it an attractive target for fungicides. Specifically, the enzyme cystathionine (B15957) gamma-synthase, encoded by the cgs gene, has been suggested as a potential target.[3]

Genetic Validation Strategies: A Comparative Overview

Validating a fungicide's target site at the genetic level provides the most definitive evidence. The primary methods employed include target gene knockout, overexpression, and RNA interference (RNAi).

Genetic Approach Principle Expected Outcome for Target Validation Alternative Interpretations
Target Gene Knockout (e.g., using CRISPR/Cas9) Complete removal of the target gene's function.Increased resistance to this compound in the knockout mutant compared to the wild type.The gene may be involved in a pathway that detoxifies the fungicide or a parallel pathway that circumvents the inhibited step.
Target Gene Overexpression Increased production of the target protein.Increased sensitivity to this compound in the overexpression mutant compared to the wild type.The overexpressed protein might have a secondary, unrelated function that affects fungicide sensitivity.
RNA Interference (RNAi) Silencing of the target gene's expression at the mRNA level.Increased resistance to this compound in the RNAi-silenced strain compared to the wild type.Off-target effects of the RNAi machinery could influence other genes related to fungicide sensitivity.

Experimental Evidence from Genetic Studies in Botrytis cinerea

While a definitive study directly validating the primary target of this compound through these genetic approaches remains to be published, significant research on related anilinopyrimidine fungicides and the genetic manipulation of Botrytis cinerea provides strong circumstantial evidence and the necessary tools for such validation.

A key study by Zheng et al. (2019) characterized a knockout mutant of the BcStr2 gene in Botrytis cinerea, which encodes cystathionine γ-synthase, a crucial enzyme in the methionine biosynthesis pathway.[4] The deletion of BcStr2 resulted in a methionine auxotroph, confirming its essential role in this pathway. While the study did not directly test the sensitivity of the ΔBcStr2 mutant to this compound, it provides the critical genetic tool and proof-of-concept for investigating the role of this specific enzyme in this compound's mode of action.

Conversely, extensive research into anilinopyrimidine resistance mechanisms in B. cinerea has revealed a complex picture. Studies have identified mutations in at least nine different genes that can confer resistance.[3][5] Intriguingly, all of these genes encode proteins associated with mitochondrial functions, suggesting that the mitochondrion is a primary target of this class of fungicides.[3][5] This finding indicates that while the ultimate effect might be on methionine biosynthesis, the initial interaction of the fungicide could be with mitochondrial processes that indirectly impact this pathway. However, analysis of the cystathionine β-lyase and cystathionine γ-synthase genes in resistant and sensitive isolates did not show a direct link between mutations in these specific genes and the resistance phenotype, suggesting a more complex mechanism than a simple target-site mutation in these particular enzymes.[3][5]

Quantitative Data on Fungicide Sensitivity

The following table summarizes hypothetical data based on the expected outcomes of genetic validation experiments, illustrating how such data would be presented to support the validation of this compound's target.

Strain Genotype This compound EC50 (µg/mL) Fold Change in Resistance (vs. Wild Type)
Wild Typecgs0.51
Knockout MutantΔcgs5.010
Overexpression Mutantcgs-OE0.050.1
RNAi Straincgs-RNAi3.57

EC50: The effective concentration of a drug that gives half-maximal response.

Experimental Protocols

Gene Knockout in Botrytis cinerea using CRISPR/Cas9

This protocol outlines the general steps for creating a gene knockout mutant in B. cinerea, which can be adapted to target the putative cgs gene.

G cluster_prep Preparation cluster_trans Transformation cluster_ver Verification cluster_pheno Phenotypic Analysis P1 Design sgRNA targeting the cgs gene P2 Construct CRISPR/Cas9 vector with sgRNA and Cas9 expression cassettes P1->P2 P3 Prepare protoplasts from B. cinerea mycelia P2->P3 T1 Transform protoplasts with the CRISPR/Cas9 vector P3->T1 T2 Select transformants on appropriate selection medium T1->T2 V1 Isolate genomic DNA from transformants T2->V1 V2 Screen for cgs gene deletion by PCR V1->V2 V3 Confirm knockout by Southern blotting or sequencing V2->V3 A1 Assess this compound sensitivity (EC50 determination) V3->A1 A2 Analyze growth on minimal medium +/- methionine A1->A2

Workflow for Gene Knockout and Phenotypic Analysis.
RNA Interference (RNAi) Mediated Gene Silencing

This protocol describes the general workflow for silencing a target gene in B. cinerea using RNAi.

G cluster_construct Construct Design cluster_transform Transformation cluster_analysis Analysis C1 Select a target sequence within the cgs gene C2 Create a hairpin RNA (hpRNA) expression vector C1->C2 T1 Transform B. cinerea protoplasts with the hpRNA vector C2->T1 T2 Select for stable transformants T1->T2 A1 Quantify cgs mRNA levels by qRT-PCR to confirm silencing T2->A1 A2 Determine this compound sensitivity (EC50) A1->A2

Workflow for RNAi-mediated Gene Silencing.

Signaling Pathway

The proposed mode of action of this compound directly impacts a critical metabolic pathway rather than a classical signaling cascade. The diagram below illustrates the central role of the targeted step in methionine biosynthesis.

G cluster_pathway Methionine Biosynthesis Pathway Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Methionine synthase Cystathionine Cystathionine Cystathionine->Homocysteine Cystathionine β-lyase Cysteine Cysteine Cysteine->Cystathionine Cystathionine γ-synthase (cgs) Protein_Synthesis Protein Synthesis Methionine->Protein_Synthesis This compound This compound This compound->Cystathionine Proposed Inhibition

Proposed Inhibition of Methionine Biosynthesis by this compound.

Conclusion and Future Directions

The genetic evidence, while still indirect, strongly supports the hypothesis that this compound's fungicidal activity is linked to the disruption of methionine biosynthesis in Botrytis cinerea. The development of advanced genetic tools like CRISPR/Cas9 now provides a clear path forward for the definitive validation of its primary molecular target. Future studies employing targeted knockout and overexpression of the putative target gene, cgs, will be instrumental in confirming this long-standing hypothesis. Such validation is not only of academic interest but also crucial for the rational design of new fungicides and for developing effective resistance management strategies. The complex web of resistance mechanisms involving mitochondrial functions also warrants further investigation to fully elucidate the intricate interplay between this compound and the fungal cell.

References

A Comparative Analysis of Mepanipyrim and Fenhexamid for the Management of Gray Mold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Two Key Fungicides in the Control of Botrytis cinerea

Gray mold, caused by the necrotrophic fungus Botrytis cinerea, stands as a significant threat to a wide array of agricultural crops, leading to substantial economic losses worldwide. Effective management of this disease heavily relies on the application of fungicides. This guide provides a detailed comparative analysis of two prominent fungicides, Mepanipyrim and Fenhexamid, offering insights into their efficacy, mechanisms of action, and the experimental frameworks used to evaluate their performance.

Executive Summary

This compound, an anilinopyrimidine fungicide, and Fenhexamid, a hydroxyanilide fungicide, employ distinct mechanisms to combat Botrytis cinerea. This compound disrupts the biosynthesis of the essential amino acid methionine, while Fenhexamid targets the ergosterol (B1671047) biosynthesis pathway, a critical component of the fungal cell membrane. Both fungicides have demonstrated efficacy against gray mold, but their performance can vary based on the specific fungal isolates and environmental conditions. This guide synthesizes available quantitative data, details experimental protocols for their evaluation, and visualizes their modes of action to aid in informed decision-making for research and development.

Data Presentation: A Quantitative Comparison

The following tables summarize the efficacy of this compound and Fenhexamid against Botrytis cinerea, based on available experimental data.

Table 1: In Vitro Efficacy Against Botrytis cinerea

FungicideParameterConcentrationResultSource
This compoundSporulation InhibitionRecommended Dose58.87%[1]
FenhexamidSporulation Inhibition½ Recommended Dose>58.87%[1]
Pyrimethanil*EC50 (Mycelial Growth)-0.03 - 75 µg/ml[2]
FenhexamidEC50 (Mycelial Growth)-Resistant isolates ≥ 0.1 µg/ml[3]

Note: Pyrimethanil belongs to the same chemical class (anilinopyrimidine) as this compound and is often used as a reference. Data for this compound's EC50 is limited in the reviewed literature.

Mechanisms of Action and Signaling Pathways

This compound and Fenhexamid interfere with vital fungal processes through different pathways, which is a key consideration in fungicide resistance management.

This compound: Inhibition of Methionine Biosynthesis

This compound is an anilinopyrimidine fungicide that inhibits the biosynthesis of methionine, an essential amino acid for protein synthesis and other metabolic functions in fungi.[4][5] This disruption of a fundamental metabolic pathway leads to the cessation of fungal growth and development. Anilinopyrimidines are also known to prevent the secretion of fungal hydrolytic enzymes necessary for host tissue invasion.[4][5]

Mepanipyrim_Pathway cluster_fungus Botrytis cinerea Cell This compound This compound Enzyme_Secretion Hydrolytic Enzyme Secretion This compound->Enzyme_Secretion Inhibits Methionine_Biosynthesis Methionine Biosynthesis (e.g., cystathionine (B15957) β-lyase) This compound->Methionine_Biosynthesis Inhibits Host_Invasion Host Tissue Invasion Enzyme_Secretion->Host_Invasion Protein_Synthesis Protein Synthesis Methionine_Biosynthesis->Protein_Synthesis Fungal_Growth Fungal Growth & Pathogenicity Protein_Synthesis->Fungal_Growth Host_Invasion->Fungal_Growth

Mechanism of action for this compound.
Fenhexamid: Disruption of Sterol Biosynthesis

Fenhexamid belongs to the hydroxyanilide class of fungicides and specifically inhibits the 3-keto reductase enzyme (encoded by the ERG27 gene) involved in the C4-demethylation step of the ergosterol biosynthesis pathway.[6] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to impaired membrane function and integrity, ultimately inhibiting fungal growth.

Fenhexamid_Pathway cluster_fungus Botrytis cinerea Cell Fenhexamid Fenhexamid Keto_Reductase 3-Keto Reductase (ERG27) Fenhexamid->Keto_Reductase Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis Keto_Reductase->Ergosterol_Biosynthesis Cell_Membrane Fungal Cell Membrane (Structure & Function) Ergosterol_Biosynthesis->Cell_Membrane Fungal_Growth Fungal Growth Cell_Membrane->Fungal_Growth

Mechanism of action for Fenhexamid.

Experimental Protocols: Methodologies for Efficacy Evaluation

The assessment of fungicide efficacy relies on standardized in vitro and in vivo experimental protocols.

In Vitro Mycelial Growth Inhibition Assay (EC50 Determination)

This assay determines the concentration of a fungicide that inhibits the mycelial growth of the fungus by 50% (EC50).

EC50_Workflow cluster_workflow Experimental Workflow for EC50 Determination A Prepare fungicide stock solutions at various concentrations B Amend nutrient agar (B569324) medium (e.g., PDA) with fungicide solutions A->B C Pour amended agar into Petri dishes B->C D Inoculate center of each plate with a mycelial plug of Botrytis cinerea C->D E Incubate plates under controlled conditions (e.g., 20-25°C in the dark) D->E F Measure colony diameter at regular intervals E->F G Calculate percentage of growth inhibition relative to a control (no fungicide) F->G H Determine EC50 value using probit analysis or a dose-response curve G->H

A generalized workflow for determining fungicide EC50 values.

Detailed Protocol:

  • Fungicide Preparation: Stock solutions of the fungicides are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and then serially diluted.

  • Media Preparation: A nutrient medium such as Potato Dextrose Agar (PDA) is prepared and autoclaved. While the medium is still molten, the fungicide dilutions are added to achieve a range of final concentrations. A control medium with only the solvent is also prepared.[7]

  • Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing B. cinerea culture and placed in the center of each fungicide-amended and control plate.[8]

  • Incubation: The plates are incubated at a constant temperature (e.g., 20-25°C) in the dark.[8]

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate nearly covers the plate.[8]

  • Analysis: The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the growth in the control. The EC50 value is then determined by plotting the inhibition percentages against the logarithm of the fungicide concentrations and fitting a dose-response curve.[9]

In Vivo Fungicide Efficacy on Infected Plant Material

Field or greenhouse trials are essential to evaluate the protective and curative efficacy of fungicides under more realistic conditions.

General Protocol Outline:

  • Plant Material: Healthy and uniform plants (e.g., strawberry, grape) are selected for the experiment.

  • Fungicide Application: Fungicides are applied to the plants at recommended field rates using a calibrated sprayer to ensure uniform coverage.[10] A control group is treated with water or a blank formulation.

  • Inoculation: Plants are artificially inoculated with a spore suspension of B. cinerea either before (protective activity) or after (curative activity) fungicide application. In field trials, natural infection may also be assessed.[10]

  • Environmental Conditions: Plants are maintained in conditions conducive to gray mold development, typically high humidity and moderate temperatures.[10]

  • Disease Assessment: Disease incidence (percentage of infected plants or plant parts) and severity (area of tissue affected) are evaluated at regular intervals.[10]

  • Data Analysis: The efficacy of the fungicide is calculated based on the reduction in disease incidence and/or severity compared to the untreated control.

Conclusion

Both this compound and Fenhexamid are valuable tools in the management of gray mold. Their distinct modes of action make them suitable for use in rotation or combination strategies to mitigate the development of fungicide resistance. The choice between these fungicides may depend on various factors, including the history of fungicide use in a particular area, the prevalence of resistant B. cinerea strains, and the specific crop and environmental conditions. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and other novel fungicidal compounds, contributing to the development of more effective and sustainable disease management strategies.

References

Cross-resistance study of Mepanipyrim, cyprodinil, and pyrimethanil in B. cinerea

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comparative analysis of the cross-resistance patterns observed among the anilinopyrimidine fungicides mepanipyrim, cyprodinil (B131803), and pyrimethanil (B132214) in the plant pathogenic fungus Botrytis cinerea. The information presented herein, including quantitative data and detailed experimental protocols, is intended to support researchers and professionals in the fields of mycology, plant pathology, and fungicide development.

Quantitative Assessment of Cross-Resistance

Anilinopyrimidine fungicides are known to exhibit cross-resistance, meaning that resistance to one compound in this class often confers resistance to others.[1] This phenomenon is critical for effective disease management strategies. The following tables summarize the 50% effective concentration (EC50) values of this compound, cyprodinil, and pyrimethanil against various B. cinerea isolates, illustrating the extent of cross-resistance.

Table 1: EC50 Values (µg/mL) of Anilinopyrimidine Fungicides Against B. cinerea Isolates with Varying Resistance Profiles

Isolate TypeThis compoundCyprodinilPyrimethanilReference
Sensitive0.01 - 0.070.006 - 0.0540.03 - 0.19[2]
Resistant> 0.32.9 - 4.84> 0.7[3]
Field Isolates (Brazil)--0.0052 - 94.07[4]
Field Isolates (Crete)---[5]
Lab Mutants (High Resistance)-> 84.8> 125[6]

Note: EC50 values can vary based on the specific isolates and experimental conditions.

A strong positive correlation between the EC50 values for pyrimethanil and cyprodinil has been reported, indicating a significant cross-resistance relationship.[4] Studies have identified several resistance phenotypes in field populations, often designated as Ani R1, Ani R2, and Ani R3, which can exhibit moderate to high resistance to anilinopyrimidines.[7] Some of these phenotypes, particularly Ani R2 and Ani R3, also show multi-drug resistance (MDR) to other fungicide classes.

Experimental Protocols

Accurate assessment of fungicide resistance relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for determining fungicide sensitivity in B. cinerea.

Mycelial Growth Inhibition Assay

This assay is a common method to determine the EC50 values of fungicides based on the inhibition of fungal mycelial growth.

Protocol:

  • Media Preparation: Prepare potato dextrose agar (B569324) (PDA) or a similar suitable growth medium. After autoclaving and cooling to approximately 50-55°C, amend the medium with the desired concentrations of the fungicides (this compound, cyprodinil, or pyrimethanil). The fungicides are typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) before being added to the medium. A control set of plates with only the solvent is also prepared.

  • Inoculation: Take mycelial plugs (typically 5 mm in diameter) from the edge of an actively growing B. cinerea colony and place them in the center of the fungicide-amended and control PDA plates.

  • Incubation: Incubate the plates in the dark at a controlled temperature, usually around 20-22°C.

  • Data Collection: After a defined incubation period (e.g., 3-5 days), measure the diameter of the fungal colony in two perpendicular directions.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the solvent control. The EC50 value is then determined by probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration and fitting a dose-response curve.

Spore Germination Assay

This method assesses the effect of fungicides on the germination of B. cinerea conidia.

Protocol:

  • Spore Suspension Preparation: Harvest conidia from 10 to 14-day-old cultures of B. cinerea grown on a suitable medium. Suspend the spores in a sterile solution (e.g., potato dextrose broth or a defined germination medium) and adjust the concentration to a standard density (e.g., 1 x 10^5 spores/mL).

  • Fungicide Treatment: Prepare serial dilutions of the fungicides in a suitable solvent. Add the fungicide solutions to the spore suspension in microtiter plates or on microscope slides to achieve the desired final concentrations. Include a solvent control.

  • Incubation: Incubate the treated spore suspensions in a humid chamber at a controlled temperature (e.g., 20°C) for a specific period (e.g., 8-24 hours).

  • Microscopic Examination: After incubation, examine a defined number of spores (e.g., 100) under a microscope to determine the percentage of germination. A spore is typically considered germinated if the germ tube is at least as long as the spore's diameter.

  • Data Analysis: Calculate the percentage of germination inhibition for each fungicide concentration compared to the control. Determine the EC50 value as described for the mycelial growth inhibition assay.

Visualizing Experimental and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow for fungicide sensitivity testing and the proposed signaling pathway for anilinopyrimidine resistance in B. cinerea.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_data Data Analysis B_cinerea B. cinerea Culture Mycelial_Assay Mycelial Growth Inhibition Assay B_cinerea->Mycelial_Assay Spore_Assay Spore Germination Assay B_cinerea->Spore_Assay Fungicide_Stock Fungicide Stock Solutions (this compound, Cyprodinil, Pyrimethanil) Fungicide_Stock->Mycelial_Assay Fungicide_Stock->Spore_Assay Measurement Measure Growth/Germination Mycelial_Assay->Measurement Spore_Assay->Measurement EC50_Calc Calculate EC50 Values Measurement->EC50_Calc Cross_Resistance_Analysis Cross-Resistance Analysis EC50_Calc->Cross_Resistance_Analysis

Caption: Workflow for Fungicide Sensitivity Testing.

resistance_pathway cluster_fungicide Fungicide Action cluster_target Cellular Target & Process cluster_resistance Resistance Mechanisms AP Anilinopyrimidines (this compound, Cyprodinil, Pyrimethanil) Mitochondria Mitochondrial Function AP->Mitochondria Inhibition Methionine Methionine Biosynthesis Mitochondria->Methionine Essential for Fungal_Growth Fungal Growth & Pathogenicity Methionine->Fungal_Growth Required for Target_Mutation Target Site Mutation (e.g., in genes like Bcpos5) Target_Mutation->Mitochondria Alters target site Efflux_Pumps Overexpression of Efflux Pumps (MDR) Efflux_Pumps->AP Reduces intracellular concentration

Caption: Proposed Mechanism of Anilinopyrimidine Resistance.

Mechanism of Action and Resistance

Anilinopyrimidine fungicides are believed to primarily target mitochondrial functions, which in turn disrupts essential cellular processes like methionine biosynthesis.[8] Resistance in B. cinerea to these fungicides is complex and can arise from several mechanisms. Mutations in target-site genes, such as those encoding mitochondrial proteins, can reduce the binding affinity of the fungicide, thereby conferring resistance. Additionally, the overexpression of ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters can lead to multidrug resistance by actively pumping the fungicides out of the fungal cells. The identification of mutations in at least nine different genes associated with anilinopyrimidine resistance highlights the diverse genetic basis of this trait in B. cinerea.[8]

References

A Comparative Guide to Method Validation for the Simultaneous Analysis of Mepanipyrim and Other Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methods for the Simultaneous Determination of Mepanipyrim and Other Fungicides with Supporting Experimental Data.

The simultaneous analysis of multiple fungicide residues, including this compound, in various matrices is a critical task in food safety, environmental monitoring, and agricultural research. The selection of an appropriate analytical method is paramount to achieving accurate, reliable, and efficient results. This guide provides a comprehensive comparison of the two most prevalent analytical techniques for this purpose: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The comparison is based on validated performance data, with a focus on the anilinopyrimidine class of fungicides, which includes this compound, Cyprodinil, and Pyrimethanil.

Performance Comparison of Analytical Methods

The performance of an analytical method is evaluated based on several key validation parameters. The following tables summarize the quantitative data for UPLC-MS/MS and GC-MS methods for the simultaneous analysis of this compound and other anilinopyrimidine fungicides.

Table 1: Performance of UPLC-MS/MS for the Simultaneous Analysis of Anilinopyrimidine Fungicides

AnalyteLinearity (Concentration Range, mg/kg)Correlation Coefficient (r²)Limit of Quantification (LOQ, µg/kg)Recovery (%)Precision (RSD, %)
This compound0.002 - 2> 0.999≤ 1.581.5 - 107.31.5 - 13.9
Cyprodinil0.002 - 2> 0.999≤ 1.581.5 - 107.31.5 - 13.9
Pyrimethanil0.002 - 2> 0.999≤ 1.581.5 - 107.31.5 - 13.9
Data sourced from a study on fresh and processed fruit and vegetables[1][2].

Table 2: Performance of GC-MS for the Simultaneous Analysis of Fungicides (General)

AnalyteLinearity (Concentration Range, µg/mL)Correlation Coefficient (r²)Limit of Quantification (LOQ, mg/kg)Recovery (%)Precision (RSD, %)
Various Fungicides0.005 - 2> 0.990.0281.2 - 97.71.3 - 10.3
Data is representative of multi-residue pesticide analysis by GC-MS and may not be specific to anilinopyrimidines[3].

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. The following sections outline the key experimental protocols for the QuEChERS sample preparation and subsequent analysis by UPLC-MS/MS and GC-MS.

QuEChERS Sample Preparation

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural samples.

  • Homogenization: A representative sample (e.g., 10-15 g of fruit or vegetable) is homogenized to ensure uniformity.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate (B86663), sodium chloride, sodium citrate) to induce phase separation and buffer the sample.

    • Shake vigorously for 1 minute to ensure thorough mixing and extraction of the analytes into the acetonitrile layer.

    • Centrifuge the tube to separate the organic and aqueous layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the upper acetonitrile layer and transfer it to a d-SPE cleanup tube.

    • The d-SPE tube contains a sorbent material (e.g., primary secondary amine - PSA) to remove interfering matrix components such as organic acids, sugars, and fatty acids, along with magnesium sulfate to remove residual water.

    • Vortex the tube for 30 seconds and then centrifuge.

  • Final Extract: The resulting supernatant is the final extract, which can be directly injected into the LC-MS/MS or may require solvent exchange for GC-MS analysis.

UPLC-MS/MS Analysis
  • Chromatographic System: A UPLC system equipped with a binary solvent manager, sample manager, and a tandem quadrupole mass spectrometer.

  • Column: A reversed-phase C18 column is commonly used for the separation of anilinopyrimidine fungicides.

  • Mobile Phase: A gradient elution is typically employed using a mixture of water with an additive (e.g., formic acid or ammonium (B1175870) formate) and an organic solvent such as methanol (B129727) or acetonitrile.

  • Injection Volume: 5-10 µL.

  • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for anilinopyrimidine fungicides.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte.

GC-MS Analysis
  • Chromatographic System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a low-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is generally suitable.

  • Carrier Gas: Helium is the most common carrier gas.

  • Injection: A split/splitless injector is typically used. For trace analysis, a large volume injection with a programmable temperature vaporizer (PTV) inlet can be employed to enhance sensitivity.

  • Temperature Program: A temperature gradient is applied to the oven to achieve optimal separation of the target fungicides.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) is the standard ionization technique.

    • Acquisition Mode: For quantitative analysis, Selected Ion Monitoring (SIM) is often used to improve sensitivity by monitoring specific ions for each target compound. For confirmation, full scan mode can be used to obtain the mass spectrum of the compound.

Method Validation Workflow

The following diagram illustrates the logical workflow of the method validation process for the simultaneous analysis of fungicides.

MethodValidationWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation Parameters cluster_result Final Output Homogenization Sample Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS Direct Injection GC_MS GC-MS Analysis Cleanup->GC_MS Solvent Exchange (if needed) Linearity Linearity & Range LC_MS->Linearity LOQ LOQ & LOD LC_MS->LOQ Accuracy Accuracy (Recovery) LC_MS->Accuracy Precision Precision (RSD) LC_MS->Precision Specificity Specificity LC_MS->Specificity GC_MS->Linearity GC_MS->LOQ GC_MS->Accuracy GC_MS->Precision GC_MS->Specificity Validated_Method Validated Analytical Method Specificity->Validated_Method

Caption: Workflow for method validation of fungicide analysis.

Conclusion

For the simultaneous analysis of this compound and other anilinopyrimidine fungicides, the UPLC-MS/MS method demonstrates excellent performance with high sensitivity (LOQs ≤ 1.5 µg/kg), good accuracy (recoveries between 81.5% and 107.3%), and high precision (RSDs between 1.5% and 13.9%) across various food matrices.[1][2] This makes it a highly suitable and reliable technique for routine monitoring and regulatory compliance.

While GC-MS is a powerful technique for the analysis of many pesticides, and can be used for some fungicides, its applicability to a broad range of fungicides, particularly the more polar and thermally labile compounds, can be limited without derivatization. The available literature suggests that for a comprehensive multi-residue analysis of modern fungicides, LC-MS/MS is often the preferred method due to its wider applicability and generally superior sensitivity. Researchers should consider the specific physicochemical properties of their target analytes and the required detection limits when choosing between these two powerful analytical techniques.

References

Safety Operating Guide

Proper Disposal of Mepanipyrim: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of mepanipyrim, a fungicide commonly used in research and development settings. Adherence to these protocols is critical to ensure personnel safety and environmental protection. This compound is classified as a hazardous substance, suspected of causing cancer, and is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, proper disposal is not only a matter of good laboratory practice but also a legal requirement.

Immediate Safety and Spill Response

Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with appropriate personal protective equipment (PPE), including impervious gloves, safety glasses, and a dust respirator, especially when handling the solid form to avoid dust generation.[3] In the event of a spill, immediately contain the spillage and prevent it from entering drains, sewers, or water courses.[3] For minor spills, use dry clean-up procedures such as sweeping or vacuuming (with an explosion-proof machine) and place the material in a clean, dry, sealable, and labeled container.[3] For major spills, evacuate the area, move upwind, and alert emergency responders, providing them with the location and nature of the hazard.[3]

This compound Disposal Protocol

All waste containing this compound must be handled as hazardous waste in accordance with local, state, and federal regulations.[3] The primary recommended method of disposal is controlled incineration at a licensed hazardous waste facility.[2][4] Under no circumstances should this compound or its containers be disposed of via sewers or waterways.[4]

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Segregate all this compound waste from non-hazardous laboratory waste.

    • This includes pure this compound, solutions containing this compound, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials.

  • Container Management:

    • Use only designated, leak-proof, and clearly labeled hazardous waste containers.

    • The label should include the words "Hazardous Waste," the name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

    • Keep the container securely closed when not in use.

  • Aqueous Waste:

    • Collect all wash water from cleaning contaminated equipment for treatment before disposal.[3] Do not allow this water to enter drains.[3]

    • Consult with your institution's EHS department for specific procedures on treating aqueous this compound waste.

  • Empty Containers:

    • Empty this compound containers must be decontaminated before disposal.[3] A common practice is triple-rinsing the container with a suitable solvent.

    • The rinsate from this process is also considered hazardous waste and must be collected in the designated hazardous waste container.

    • After decontamination, observe all label safeguards until the containers are cleaned and destroyed.[3] Some jurisdictions may allow for the disposal of triple-rinsed containers as non-hazardous waste, but it is crucial to verify this with your local waste management authority.[5]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Do not attempt to transport the waste off-site yourself unless you are specifically trained and authorized to do so.

Quantitative Data Summary

ParameterValueReference
GHS Hazard Statements H351: Suspected of causing cancer. H400: Very toxic to aquatic life. H410: Very toxic to aquatic life with long lasting effects.[1]
UN Number 3077 (for environmentally hazardous substance, solid, n.o.s.) or 3082 (for environmentally hazardous substance, liquid, n.o.s.)[4][6]
Aquatic Toxicity (Fish LC50, 96h) Rainbow Trout: 3.1 mg/L; Bluegill Sunfish: 3.8 mg/L[3]
Aquatic Toxicity (Daphnia LC50, 96h) 1.4 mg/L[4]
Aquatic Toxicity (Algae LC50, 72h) 6.5 mg/L[4]
Soil Adsorption Coefficient (Koc) 874[4]

This compound Disposal Workflow

Mepanipyrim_Disposal_Workflow cluster_generation Waste Generation cluster_segregation On-Site Handling cluster_disposal Final Disposal cluster_special_cases Special Considerations Start Start Mepanipyrim_Waste This compound Waste Generated (Solid, Liquid, Contaminated Materials) Start->Mepanipyrim_Waste Segregate Segregate as Hazardous Waste Mepanipyrim_Waste->Segregate Aqueous_Waste Aqueous Waste (e.g., wash water) Mepanipyrim_Waste->Aqueous_Waste Empty_Containers Empty this compound Containers Mepanipyrim_Waste->Empty_Containers Container Place in Labeled, Sealed Hazardous Waste Container Segregate->Container EHS_Collection Collection by EHS or Licensed Contractor Container->EHS_Collection Incineration Transport to Approved Facility for Controlled Incineration EHS_Collection->Incineration End End Incineration->End Treat_Aqueous Collect for Treatment Before Disposal Aqueous_Waste->Treat_Aqueous Do not drain Treat_Aqueous->Container Triple_Rinse Triple-Rinse Container Empty_Containers->Triple_Rinse Rinsate_Waste Collect Rinsate as Hazardous Waste Triple_Rinse->Rinsate_Waste Rinsate_Waste->Container

Caption: this compound Disposal Workflow Diagram.

By adhering to these procedures, researchers and laboratory professionals can mitigate the risks associated with this compound and ensure its disposal in a manner that is safe for both individuals and the environment. Always consult your institution's specific guidelines and the most current Safety Data Sheet (SDS) for this compound before handling and disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Mepanipyrim

Author: BenchChem Technical Support Team. Date: December 2025

Mepanipyrim is a fungicide utilized in agricultural applications to manage a variety of fungal diseases on fruits and vegetables.[1][2] For laboratory professionals, understanding its hazard profile is the first step toward safe handling. This compound is suspected of causing cancer and is recognized as very toxic to aquatic life with long-lasting effects.[1][3] Furthermore, it has been identified as a potential endocrine disruptor in humans and mammals.[4]

This guide provides essential, step-by-step safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for minimizing exposure risk and ensuring a safe laboratory environment.

Hazard Profile of this compound

A clear understanding of the potential hazards is fundamental to implementing appropriate safety measures.

Hazard TypeDescriptionGHS Hazard Statement
Health Hazard Suspected of causing cancer.[1][3] May cause sensitization by skin contact.[5] It is also a possible liver and prostate toxicant.[2]H351: Suspected of causing cancer.[1][3]
Environmental Hazard Very toxic to aquatic organisms, with potential for long-term adverse effects in the aquatic environment.[3][5][6]H410: Very toxic to aquatic life with long lasting effects.[1][3]

Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE is the most critical barrier between the researcher and potential exposure. The following table outlines the minimum PPE requirements for handling this compound.

Body PartRequired PPEStandard/Specification
Respiratory Respirator (required when dusts are generated or if engineering controls are inadequate).[3][6]NIOSH (US) or EN 166 (EU) approved.[7] Use a full-face respirator with multi-purpose combination (US) or type ABEK (EU) cartridges if exposure limits are exceeded.[8]
Eyes/Face Safety glasses with side shields or chemical goggles.[6]Approved under standards such as NIOSH (US) or EN 166 (EU).[7]
Hands Chemical-resistant gloves (e.g., light-weight rubber).[6]Select gloves tested to a relevant standard (e.g., Europe EN 374, US F739). For prolonged contact, use a glove with a protection class of 5 or higher (>240 minutes breakthrough time). For brief contact, a class of 3 or higher (>60 minutes) is recommended.[6]
Body Protective work clothing or overalls.[5][6] For tasks with a higher risk of exposure, such as when using hand-held equipment, impermeable coveralls are required.[9]N/A

Note: Contact lenses pose a special hazard as they can absorb and concentrate irritants.[6] It is highly recommended to use prescription safety glasses instead.

Operational Plan: Handling this compound

A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.

Pre-Handling Checklist
  • Verify Engineering Controls: Ensure you are working in a well-ventilated area, preferably within a chemical fume hood.[3][6] Confirm that the emergency shower and eyewash station are accessible and operational.[10]

  • Assemble PPE: Gather all required PPE as specified in the table above. Inspect all items, especially gloves, for any signs of damage or degradation before use.[3]

  • Review Procedures: Read and understand the Safety Data Sheet (SDS) and all internal lab protocols for handling this compound.[11] Do not proceed until all safety precautions are understood.[3]

  • Prepare Materials: Keep the this compound container securely sealed until the moment of use.[6] Ensure all necessary equipment for the procedure is within reach to minimize movement.

Step-by-Step Handling Procedure
  • Don PPE: Put on all required personal protective equipment.

  • Dispensing: Handle this compound under a fume hood.[3] When handling the solid form, take extreme care to avoid generating dust.[6]

  • During Handling: Limit all unnecessary personal contact.[6] Do not eat, drink, or smoke in the handling area.[6][10]

  • Container Management: Keep containers tightly sealed when not in immediate use.[5][6]

Post-Handling Procedure
  • Decontamination: Clean all equipment and the work surface thoroughly.

  • Waste Segregation: Dispose of all this compound-contaminated waste as hazardous waste in properly labeled, sealed containers.[5][7]

  • Doffing PPE: Remove PPE carefully, avoiding contact with the outer contaminated surfaces. Dispose of single-use items (like gloves) in the designated hazardous waste stream.[3]

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[3][6] Application of a non-perfumed moisturizer is recommended.[6] Launder work clothes separately from personal clothing.[6]

Emergency Protocols: Spill Management

Immediate and appropriate response to a spill is crucial to contain the hazard.

Spill SizeContainment and Cleanup Protocol
Minor Spill 1. Containment: Immediately contain the spillage.[6] 2. Cleanup: Wear impervious gloves and safety glasses. Use dry cleanup procedures and avoid generating dust. Sweep or vacuum up the material.[6] 3. Disposal: Place the spilled material into a clean, dry, sealable, and labeled container for disposal as hazardous waste.[6]
Major Spill 1. Evacuate: Clear the area of all personnel and move upwind.[6] 2. Alert: Notify emergency responders and inform them of the location and nature of the hazard.[6] 3. Protect: Control personal contact by using the appropriate PPE, including a dust respirator.[6] 4. Contain: Prevent the spillage from entering drains, sewers, or water courses.[6] 5. Cleanup: Once emergency responders have deemed it safe, recover the product wherever possible and place residues in labeled containers for disposal.[6]

Disposal Plan

Proper disposal is a legal requirement and an environmental necessity. All waste must be handled in accordance with local, state, and federal regulations.[6]

Step-by-Step Disposal Guidance
  • Segregation: Collect all this compound waste, including contaminated PPE and cleaning materials, in a dedicated, clearly labeled, and sealed hazardous waste container.[5]

  • Container Decontamination: Do not reuse this compound containers for any other purpose.[12][13] After emptying, decontaminate the container. Collect all wash water for treatment before disposal; do not allow it to enter drains.[6]

  • Final Disposal: Arrange for the disposal of the hazardous waste through an approved waste disposal plant or licensed contractor.[3][7] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations when working with this compound, from preparation to final disposal.

Mepanipyrim_Workflow start Start prep 1. Preparation - Verify Controls - Assemble PPE - Review SDS start->prep handling 2. Handling - Work in Fume Hood - Avoid Dust - Keep Sealed prep->handling post_handling 3. Post-Handling - Decontaminate Area - Segregate Waste - Doff PPE & Wash handling->post_handling No Incidents spill Spill Occurs handling->spill Incident disposal 4. Disposal - Use Approved Vendor - Follow Regulations post_handling->disposal end End spill_response Emergency Spill Protocol spill->spill_response spill_response->post_handling After Cleanup disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mepanipyrim
Reactant of Route 2
Mepanipyrim

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.